2-Methyl-5-((trifluoromethyl)thio)aniline
Description
Properties
IUPAC Name |
2-methyl-5-(trifluoromethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRPPIJDEOBMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654254 | |
| Record name | 2-Methyl-5-[(trifluoromethyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933673-21-3 | |
| Record name | 2-Methyl-5-[(trifluoromethyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-5-((trifluoromethyl)thio)aniline (CAS No. 933673-21-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methyl-5-((trifluoromethyl)thio)aniline, a fluorinated aniline derivative of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, properties, and potential applications of this compound, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Value of the Trifluoromethylthio Group
The incorporation of fluorine-containing functional groups is a well-established strategy in modern drug discovery for modulating a molecule's physicochemical and pharmacokinetic properties.[1][2] The trifluoromethylthio (-SCF₃) group, in particular, has garnered significant attention as it can enhance lipophilicity, improve metabolic stability, and influence receptor binding affinity.[1] this compound presents a versatile scaffold, combining the nucleophilic reactivity of the aniline moiety with the unique electronic and steric properties of the trifluoromethylthio group, making it a valuable building block for the synthesis of novel therapeutic agents and advanced materials.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 933673-21-3 | [3][4] |
| Molecular Formula | C₈H₈F₃NS | [3][4] |
| Molecular Weight | 207.22 g/mol | [3][4] |
| Appearance | Pale-yellow to Yellow-brown Solid | [4] |
| Boiling Point | 192.0 ± 40.0 °C at 760 mmHg | [4] |
| Flash Point | 69.9 ± 27.3 °C | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Storage | 2-8°C, sealed in dry, dark place | [3] |
Spectroscopic Analysis (Anticipated)
A comprehensive spectroscopic analysis is crucial for structure elucidation and purity assessment. Based on the structure of this compound, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.
-
¹³C NMR: The carbon NMR will display signals for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling).
-
¹⁹F NMR: A single sharp peak in the fluorine NMR spectrum will be characteristic of the -SCF₃ group.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern.
Synthesis and Purification: A Proposed Experimental Workflow
While specific literature detailing the synthesis of this compound is scarce, a plausible and robust synthetic route can be designed based on established methodologies for the preparation of aryl trifluoromethylthio ethers from aniline precursors. The following multi-step synthesis is proposed, with each step grounded in well-documented chemical transformations.
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Diazotization of 2-Methyl-5-nitroaniline
-
To a stirred solution of 2-methyl-5-nitroaniline in aqueous hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of nitrous acid using starch-iodide paper.
Step 2: Formation of the Xanthate Intermediate
-
A solution of potassium ethyl xanthate in water is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is added portion-wise to the potassium ethyl xanthate solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The formation of a solid precipitate indicates the formation of the xanthate intermediate.
Step 3: Hydrolysis to the Thiophenol Intermediate
-
The xanthate intermediate is isolated by filtration and washed with cold water.
-
The crude intermediate is then hydrolyzed by heating with a solution of sodium hydroxide in ethanol or water.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the thiophenol intermediate, which is then collected by filtration.
Step 4: Trifluoromethylation
-
The thiophenol intermediate is dissolved in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
A trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator or a nucleophilic trifluoromethylating reagent like Ruppert's reagent (TMSCF₃) with a fluoride source, is added.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS.
Step 5: Reduction of the Nitro Group
-
The nitro-substituted product is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A reducing agent is added. Common methods include using tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.[5]
-
Upon completion of the reduction, the reaction mixture is worked up by basification and extraction with an organic solvent.
Purification
The final product, this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents. The trifluoromethylthio group can significantly enhance a drug candidate's metabolic stability and cell membrane permeability.[1]
Potential Therapeutic Targets
-
Kinase Inhibitors: The aniline moiety can serve as a key hydrogen bond donor for interaction with the hinge region of protein kinases, a common feature in many kinase inhibitors.
-
Antimicrobial Agents: Trifluoromethyl-substituted anilines have demonstrated antibacterial and antibiofilm properties.[6][7] The title compound could be explored for its efficacy against various pathogenic bacteria.
-
Anticancer Agents: Many anticancer drugs incorporate fluorinated moieties to enhance their efficacy. The this compound scaffold could be elaborated to design novel cytotoxic agents.
-
CNS-active Agents: The increased lipophilicity imparted by the -SCF₃ group may facilitate crossing the blood-brain barrier, making this scaffold suitable for developing drugs targeting the central nervous system.
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A Comprehensive Technical Guide to 2-Methyl-5-((trifluoromethyl)thio)aniline (CAS: 933673-21-3)
Introduction: 2-Methyl-5-((trifluoromethyl)thio)aniline is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and materials science. Its unique trifluoromethylthio (-S-CF3) moiety, combined with the classic aniline scaffold, imparts a set of physicochemical properties that are highly sought after by drug development professionals. The presence of the trifluoromethyl group is a well-established strategy for enhancing the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2] This guide provides an in-depth analysis of its core properties, a plausible synthetic pathway, analytical characterization methods, and best practices for its safe handling, tailored for researchers and scientists in the pharmaceutical industry.
Section 1: Compound Identification and Core Physical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 933673-21-3 | [3] |
| Molecular Formula | C₈H₈F₃NS | [3][4] |
| Molecular Weight | 207.22 g/mol | [4] |
| IUPAC Name | 2-methyl-5-(trifluoromethylsulfanyl)aniline | [3] |
| Synonyms | This compound | [3] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Boiling Point | 192.0 ± 40.0 °C (at 760 mmHg) | [3] |
| Flash Point | 69.9 ± 27.3 °C | [3] |
| Appearance | Data not available; related anilines appear as oils or crystalline solids | [5][6] |
| pKa | Data not available; a related isomer has a predicted pKa of 1.57 ± 0.10 for the conjugate acid | [7] |
Section 2: The Scientific Rationale: Structural and Chemical Properties
The utility of this compound in synthesis stems from the distinct electronic and steric properties of its constituent functional groups. Understanding these influences is key to predicting its reactivity and designing effective experimental protocols.
-
Aniline Moiety (-NH₂): The primary amine group is a nucleophilic center and a weak base. It readily undergoes acylation, alkylation, and diazotization reactions, providing a versatile handle for constructing more complex molecules. Its reactivity is modulated by the other ring substituents.
-
Trifluoromethylthio Group (-S-CF₃): This is the molecule's most defining feature from a medicinal chemistry perspective. It is a strongly lipophilic and highly electron-withdrawing group. Its inclusion in a drug candidate can significantly enhance membrane permeability and protect adjacent positions on the aromatic ring from metabolic oxidation, thereby increasing the compound's in vivo half-life.[2]
-
Methyl Group (-CH₃): As an electron-donating group, the methyl substituent slightly activates the aromatic ring and increases the nucleophilicity of the aniline nitrogen. It also provides steric hindrance that can direct the regioselectivity of certain reactions.
Caption: Key structural features and their influence on the compound's properties.
Section 3: Synthesis and Purification
While multiple synthetic routes may exist, a common and reliable method for preparing substituted anilines is through the chemical reduction of the corresponding nitroaromatic compound. This approach is widely documented for analogous structures.[5][8]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a commercially available toluene derivative:
-
Nitration: Introduction of a nitro group onto the aromatic ring.
-
Reduction: Conversion of the nitro group to the target primary amine.
Caption: A plausible workflow for the synthesis of the target compound.
Representative Experimental Protocol: Reduction of Nitro-Intermediate
This protocol describes the reduction of 2-methyl-5-((trifluoromethyl)thio)-1-nitrobenzene to the target aniline.
Materials:
-
2-methyl-5-((trifluoromethyl)thio)-1-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the starting nitroaromatic compound (1.0 eq) in ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.
-
Reflux: Carefully add concentrated HCl and heat the mixture to reflux (typically 70-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Basification: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a 5M NaOH solution until the pH is basic (pH > 8). A precipitate of tin salts will form.
-
Extraction: Filter the mixture to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure this compound.
Section 4: Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following are the expected spectral characteristics for this compound based on its structure and data from analogous molecules.[9][10][11]
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Expect three signals in the aromatic region (~6.5-7.5 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, corresponding to the three protons on the substituted ring.
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, whose chemical shift is dependent on solvent and concentration.
-
Methyl Protons (-CH₃): A sharp singlet at approximately 2.0-2.3 ppm, corresponding to the three methyl protons.
-
-
¹⁹F NMR (Fluorine NMR):
-
A sharp singlet is expected around -40 to -45 ppm, characteristic of the -S-CF₃ group.
-
-
¹³C NMR (Carbon NMR):
-
Expect 8 distinct signals: 6 for the aromatic carbons, 1 for the methyl carbon, and 1 for the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z ≈ 207.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
C-F Stretch: Strong, sharp absorption bands in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Section 5: Applications in Research and Drug Development
The primary application of this compound is as a specialized intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] The trifluoromethylthio group is a bioisostere of other functionalities and is strategically employed to "fine-tune" the properties of a lead compound.
Key Advantages in Drug Design:
-
Enhanced Potency: The strong electron-withdrawing nature of the -S-CF₃ group can alter the electronics of a molecule, potentially leading to stronger interactions with biological targets.
-
Improved Pharmacokinetics: The high lipophilicity imparted by the group can improve a drug's absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This leads to a longer half-life and potentially lower required dosages.
This building block is therefore invaluable for researchers aiming to overcome common challenges in drug development, such as poor metabolic stability or low bioavailability.
Section 6: Safety, Handling, and Storage
As with all aniline derivatives, this compound should be handled with care. The following guidelines are based on safety data for structurally related compounds.[12][13][14][15]
GHS Hazard Information (Anticipated):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13][14]
-
Eye Damage/Irritation: Causes serious eye irritation.[12][13]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[14]
Safe Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.[14]
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.
-
-
Handling Practices:
-
Storage:
-
Disposal:
-
Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
-
References
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- SAFETY D
- SAFETY D
- Safety D
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Spectroscopic Characterization of 2-Methyl-5-((trifluoromethyl)thio)aniline: A Technical Guide
Disclaimer: As of the latest search, publicly available, comprehensive spectroscopic data (NMR, IR, MS) for 2-Methyl-5-((trifluoromethyl)thio)aniline (CAS 933673-21-3) is limited. This guide has been constructed to provide a detailed framework and illustrative examples based on closely related analogs and established spectroscopic principles. The presented data and interpretations should be considered exemplary and not the definitive characterization of the target molecule.
Introduction
This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science. The presence of a methyl group, an amino group, and a trifluoromethylthio group on the benzene ring imparts a unique combination of electronic and steric properties. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unambiguous characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, which is less sensitive, a larger number of scans is required.
-
¹⁹F NMR is a highly sensitive technique, and spectra can be acquired relatively quickly.
Illustrative NMR Data Acquisition Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Illustrative NMR Data and Interpretation
The following data is hypothetical but based on the expected chemical shifts for the structure of this compound.
Table 1: Illustrative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | d | 1H | H-6 |
| ~7.1 | dd | 1H | H-4 |
| ~6.8 | s | 1H | H-3 |
| ~3.8 | br s | 2H | -NH₂ |
| ~2.2 | s | 3H | -CH₃ |
Interpretation:
-
The aromatic region (δ 6.8-7.3 ppm) would show three distinct signals for the three aromatic protons, with splitting patterns consistent with their ortho and meta couplings.
-
A broad singlet around δ 3.8 ppm is characteristic of the amine (-NH₂) protons.
-
A singlet at approximately δ 2.2 ppm would correspond to the three protons of the methyl (-CH₃) group.
Table 2: Illustrative ¹³C NMR Data (126 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-1 (C-NH₂) |
| ~138 | C-2 (C-CH₃) |
| ~132 | C-4 |
| ~129 (q, J ≈ 307 Hz) | -CF₃ |
| ~128 | C-5 (C-SCF₃) |
| ~125 | C-6 |
| ~118 | C-3 |
| ~17 | -CH₃ |
Interpretation:
-
The spectrum would display eight distinct carbon signals.
-
The carbon attached to the trifluoromethyl group (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms.
-
The chemical shifts of the aromatic carbons are influenced by the electron-donating amino and methyl groups and the electron-withdrawing trifluoromethylthio group.
¹⁹F NMR:
-
A single sharp resonance would be expected around δ -40 to -45 ppm, characteristic of a -SCF₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to molecular vibrations.
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid and liquid samples.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.
IR Spectroscopy Workflow
Caption: Workflow for acquiring and analyzing an ATR-FTIR spectrum.
Illustrative IR Data and Interpretation
Table 3: Illustrative IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretching (asymmetric & symmetric) |
| 3050-3000 | Weak | Aromatic C-H stretching |
| 2950-2850 | Weak | Aliphatic C-H stretching (-CH₃) |
| 1620-1580 | Strong | C=C aromatic ring stretching |
| 1350-1100 | Strong | C-F stretching (from -CF₃) |
| 1100-1000 | Strong | C-S stretching |
Interpretation:
-
The two bands in the 3450-3300 cm⁻¹ region are characteristic of the asymmetric and symmetric N-H stretching of a primary amine.
-
The presence of both aromatic and aliphatic C-H stretches confirms the presence of the benzene ring and the methyl group.
-
Strong absorptions in the 1350-1100 cm⁻¹ range are indicative of the C-F bonds of the trifluoromethyl group.
-
The combination of these bands provides strong evidence for the key functional groups present in this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Experimental Protocol: MS Data Acquisition
Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable small molecules.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Mass Spectrometry Workflow
Caption: Workflow for EI-MS data acquisition and analysis.
Illustrative MS Data and Interpretation
Expected Molecular Ion:
The molecular formula of this compound is C₈H₈F₃NS. The expected exact mass of the molecular ion would be approximately 207.03 g/mol .
Table 4: Illustrative Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 207 | [M]⁺˙ |
| 138 | [M - CF₃]⁺ |
| 106 | [M - SCF₃]⁺ |
Interpretation:
-
The most important piece of information is the molecular ion peak, which confirms the molecular weight of the compound.
-
The fragmentation pattern provides clues about the structure. The loss of a CF₃ radical (mass 69) or an SCF₃ radical (mass 101) would be expected fragmentation pathways, leading to the fragment ions shown in the table. The relative abundances of these fragments can help to confirm the connectivity of the atoms.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation and purity assessment of this compound. Each technique offers complementary information, and together they allow for an unambiguous assignment of the molecule's structure. While definitive experimental data for this specific compound is not widely available, the principles and illustrative examples provided in this guide offer a robust framework for its characterization.
References
- At this time, no direct publications with the complete spectroscopic data for this compound have been identified. The protocols and interpretation principles are based on standard organic spectroscopy textbooks and resources. For general guidance on spectroscopic techniques, the following are recommended: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
reactivity and stability of 2-Methyl-5-((trifluoromethyl)thio)aniline
An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-5-((trifluoromethyl)thio)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS Number 933673-21-3, is an aromatic amine that serves as a highly functionalized building block in modern organic synthesis.[1][2] Its structure, featuring an aniline core substituted with a methyl group and a trifluoromethylthio group, presents a unique combination of electronic and steric properties. Aniline and its derivatives are foundational precursors in the pharmaceutical industry for synthesizing a wide array of medicinal compounds.[3][4] The incorporation of the trifluoromethylthio (-SCF3) moiety is a key strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and membrane permeability of potential drug candidates.[5] This guide offers a comprehensive analysis of the chemical reactivity, stability, and handling of this compound, providing field-proven insights for its effective application in research and drug development.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is critical for its application in synthetic chemistry. The key physicochemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 933673-21-3 | [1][2] |
| Molecular Formula | C8H8F3NS | [1] |
| Molecular Weight | 207.22 g/mol | [6][7] |
| IUPAC Name | 2-Methyl-5-((trifluoromethyl)thio)benzenamine | N/A |
| Predicted Boiling Point | 172.7±40.0 °C | [7] |
| Predicted Density | 1.32±0.1 g/cm³ | [7] |
| Predicted pKa | 1.57±0.10 | [7] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents NH2 [label="H₂N", pos="0,2.5!"]; CH3 [label="H₃C", pos="-2.5,1.25!"]; SCF3 [label="F₃CS", pos="2.5,-1.25!"];
// Bonds to substituents C1 -- NH2; C2 -- CH3; C5 -- SCF3;
// Double bonds edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5; }
Caption: Chemical structure of this compound.
Reactivity Profile
The reactivity of the aromatic ring is governed by the interplay of its three substituents: the strongly activating amino (-NH2) group, the weakly activating methyl (-CH3) group, and the strongly deactivating, electron-withdrawing trifluoromethylthio (-SCF3) group.
Electrophilic Aromatic Substitution
The primary driver of electrophilic substitution is the powerful ortho-, para-directing amino group.[8] The methyl group also directs ortho and para. In contrast, the -SCF3 group is strongly deactivating and meta-directing. The positions on the ring are influenced as follows:
-
Position 4 (para to -NH2): Strongly activated by the amino group.
-
Position 6 (ortho to -NH2): Strongly activated by the amino group.
-
Position 3 (ortho to -CH3): Moderately activated by the methyl group but sterically hindered.
The overwhelming activating effect of the amino group makes positions 4 and 6 the most probable sites for electrophilic attack.[9]
Caption: Analysis of directing effects for electrophilic aromatic substitution.
Due to the high reactivity conferred by the amino group, direct halogenation (e.g., with bromine water) can lead to polysubstituted products.[10] To achieve controlled monosubstitution, the amino group should first be "protected" by converting it to a less activating amide, such as an acetanilide. This moderation of reactivity allows for more selective substitution.
Reactions at the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group a key site for nucleophilic reactions and transformations.
-
Acylation: The amino group readily reacts with acylating agents like acetic anhydride to form amides. This is a crucial step for protecting the amine during subsequent reactions.
-
Diazotization: Like other primary aromatic amines, this compound can react with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.[4] This intermediate is highly valuable as it can be converted into a wide range of functional groups (e.g., -OH, -CN, halogens) through reactions like the Sandmeyer reaction.
Caption: General workflow for diazotization and subsequent Sandmeyer reactions.
Reactions of the Trifluoromethylthio Group
The -SCF3 group is generally robust and stable under many reaction conditions. However, the sulfur atom is susceptible to oxidation. Treatment with oxidizing agents can convert the thioether to the corresponding sulfoxide (-SO(CF3)) or sulfone (-SO2(CF3)).[11] This transformation significantly increases the electron-withdrawing power of the substituent, which can be leveraged to tune the electronic properties of the molecule.
Stability and Handling
Proper storage and handling are essential to maintain the integrity of this compound and ensure laboratory safety.
-
Stability: Anilines are susceptible to oxidation, which can cause them to darken upon exposure to air and light.[12] It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.[13] It is incompatible with strong oxidizing agents, acid anhydrides, and chloroformates.[13]
-
Handling and Safety: Based on data for structurally related anilines, this compound should be handled with caution. It is potentially harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][15]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[14][17]
-
Applications in Drug Discovery and Medicinal Chemistry
While this compound is not itself an active pharmaceutical ingredient, it is a valuable intermediate for the synthesis of complex bioactive molecules. The trifluoromethyl and trifluoromethylthio groups are prevalent in many FDA-approved drugs.[18][19]
-
Enhanced Lipophilicity: The -SCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance its bioavailability.[5][18]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[18][20] This can prolong the half-life of a drug in the body.
-
Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the -SCF3 moiety can modulate the pKa of nearby functional groups, which in turn affects a molecule's binding affinity to its biological target.[21]
The unique substitution pattern of this aniline derivative makes it a strategic building block for creating novel therapeutic agents, particularly in oncology and agrochemical research where trifluoromethyl-containing compounds have shown significant promise.[20][22]
Experimental Protocols
The following protocols provide standardized procedures for common transformations involving this compound.
Protocol 1: Acetylation of the Amino Group (Protection)
This procedure protects the highly reactive amino group as an acetanilide, thereby moderating its activating effect and preventing side reactions.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq.) followed by a mild base such as triethylamine or pyridine (1.2 eq.) to scavenge the acetic acid byproduct.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash it sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated product, N-(2-methyl-5-((trifluoromethyl)thio)phenyl)acetamide. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Electrophilic Bromination of the Protected Aniline
This protocol describes the controlled monobromination of the aromatic ring at the position most activated by the acetamido group.
-
Setup: Dissolve the N-(2-methyl-5-((trifluoromethyl)thio)phenyl)acetamide (1.0 eq.) from Protocol 1 in a suitable solvent like acetic acid or dichloromethane in a round-bottom flask.
-
Reagent Addition: Slowly add a solution of bromine (1.05 eq.) in the same solvent to the reaction mixture at room temperature while stirring. Protect the reaction from light.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the organic layer with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to isolate the desired brominated derivative.
-
Deprotection (if required): The acetyl group can be removed by acidic or basic hydrolysis to regenerate the free amino group on the brominated aniline.
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A Technical Guide to the Safe Handling of 2-Methyl-5-((trifluoromethyl)thio)aniline
Introduction
2-Methyl-5-((trifluoromethyl)thio)aniline is a substituted aniline derivative incorporating a trifluoromethylthio (-SCF3) group. Such molecules are of significant interest in medicinal and agricultural chemistry, as the -SCF3 moiety can enhance metabolic stability and cell membrane permeability. However, the core aniline structure, combined with the trifluoromethyl and thioether functionalities, necessitates a robust and well-understood safety protocol. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and the ability to be readily absorbed through the skin.[1][2][3]
This guide provides a comprehensive overview of the safety and handling procedures for this compound. It is intended for researchers, chemists, and laboratory professionals engaged in its use. The protocols outlined herein are synthesized from safety data for structurally analogous compounds and established best practices for handling hazardous aromatic amines.
Hazard Identification and Toxicological Profile
While a comprehensive toxicological profile for this compound (CAS 933673-21-3) is not fully established, a reliable hazard assessment can be derived from its structural components: the aniline core and the trifluoromethylthio group. The aniline backbone is the primary driver of its toxicological properties.
Anticipated GHS Classification Summary
The following classification is based on data from analogous compounds like aniline, various trifluoromethyl anilines, and trifluoromethylthio anilines.[4][5][6]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3/4 | Toxic or Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled[7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[4][7] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[4][7] |
| Skin Sensitization | Potential | May cause an allergic skin reaction |
| Germ Cell Mutagenicity | Suspected | Suspected of causing genetic defects |
| Carcinogenicity | Suspected | Suspected of causing cancer[8] |
| Specific Target Organ Toxicity | Potential | May cause damage to organs (blood) through prolonged or repeated exposure |
| Aquatic Toxicity | Potential | Very toxic to aquatic life |
Core Toxicological Concerns:
-
Dermal Absorption: Like its parent compound, aniline, this substance is expected to be readily absorbed through the skin, contributing significantly to systemic toxicity.[9]
-
Methemoglobinemia: A primary hazard of aniline exposure is the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen.[10] This leads to cyanosis (a blueish tint to the skin and lips), headache, dizziness, and fatigue.[10] Severe exposure can result in CNS depression and cardiovascular collapse.[9]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to the blood, hematopoietic system, liver, and spleen.[11]
-
Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant.[5] Long-term exposure to respiratory irritants can lead to airway diseases.[5]
-
Combustibility: The material is a combustible liquid but may not ignite readily.[4][12] Hazardous decomposition products in a fire include nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride.[4][11]
Hierarchy of Controls: A Systematic Approach to Safety
To ensure maximum protection, a multi-layered safety strategy known as the "Hierarchy of Controls" must be implemented. This approach prioritizes the most effective control measures first.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: The most effective control is to eliminate the use of the hazardous chemical. If not possible, substitute it with a less hazardous alternative.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. All work with this compound must be performed in a properly functioning certified laboratory chemical fume hood to prevent inhalation of vapors.[13] A safety shower and eyewash station must be readily accessible.[13]
-
Administrative Controls: These are work policies and procedures to reduce exposure. A designated area should be established for handling this compound, clearly marked with warning signs.[8] All personnel must receive specific training on the hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets (SDS) for analogous compounds.[13]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a barrier between the user and the chemical.
Standard Operating Procedure: Safe Handling and Storage
A systematic approach to handling is crucial for safety.
3.1. Required Personal Protective Equipment (PPE)
The correct selection and use of PPE are mandatory.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting chemical splash goggles are required. A face shield should be worn if there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is required. Use heavy-duty butyl rubber or Viton gloves as the outer layer.[8] Nitrile gloves are not recommended for aniline and related compounds due to poor compatibility and should not be used.[8] Always inspect gloves for degradation before use. |
| Body Protection | Laboratory Coat & Apron | A full-length, buttoned lab coat is mandatory. For dispensing or procedures with a higher splash risk, a chemical-resistant apron is also required. |
| Footwear | Closed-toe Shoes | Full-length pants and closed-toe shoes are required at all times.[13] |
| Respiratory Protection | Respirator (if needed) | Use should be confined to a fume hood. If engineering controls are insufficient and exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[10] Respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[8] |
3.2. Step-by-Step Handling Protocol
Caption: A systematic workflow for the safe handling of this compound.
3.3. Storage Requirements
Proper storage is critical to maintaining chemical integrity and preventing accidental release.
-
Location: Store in a cool, dry, and well-ventilated area.[14][15]
-
Containers: Keep containers tightly sealed and properly labeled.[13][15]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[5][13][16]
-
Light and Moisture: Protect from light and moisture to prevent degradation.[13][15]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
4.1. Personal Exposure
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing while under an emergency shower.[9][17] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Wash thoroughly with soap and water.[12] Seek immediate medical attention. [10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids apart.[8][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[8][12] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[18] Seek immediate medical attention. [8] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[12] Seek immediate medical attention. [4] |
4.2. Spill Response
Caption: Decision-making workflow for responding to a chemical spill.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused material and reaction waste must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[7]
-
Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[14]
References
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Washington State University. (n.d.). Aniline Safety Operating Procedure. Retrieved from WSU Environmental Health & Safety. [Link]
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University of Washington. (n.d.). Standard Operating Procedure for Aniline. Retrieved from UW Environmental Health & Safety. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Aniline | Medical Management Guidelines. Retrieved from CDC. [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Aniline. Retrieved from Chemos. [Link]
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New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from Diplomata Comercial. [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from Diplomata Comercial. [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications. [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications. [Link]
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ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Angene Chemical. (2024). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. Retrieved from Angene Chemical. [Link]
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Tuoda Industry Limited. (2025). Material Safety Data Sheet (MSDS) 2-Methyl-3-(trifluoromethyl)aniline. Retrieved from Tuoda Industry. [Link]
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National Institutes of Health. (2023). Trifluoromethylarylation of alkenes using anilines. Retrieved from PMC - NIH. [Link]
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Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from Reddit. [Link]
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The Journal of Organic Chemistry. (n.d.). New Electrophilic Trifluoromethylating Agents. Retrieved from ACS Publications. [Link]
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Sourcing High-Value Intermediates: A Technical Guide to the Procurement and Qualification of 2-Methyl-5-((trifluoromethyl)thio)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Intermediates
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties can profoundly alter a molecule's physicochemical and pharmacokinetic properties. The trifluoromethylthio (SCF₃) group, in particular, has garnered significant attention for its ability to enhance lipophilicity, metabolic stability, and membrane permeability of drug candidates.[1][2] This makes intermediates like 2-Methyl-5-((trifluoromethyl)thio)aniline (CAS No. 933673-21-3) critical building blocks in the synthesis of novel therapeutics.
This guide provides a comprehensive framework for the procurement and qualification of this compound. As a Senior Application Scientist, the objective is not merely to list suppliers but to provide a self-validating system for sourcing, enabling researchers to make informed decisions that safeguard the integrity and reproducibility of their work.
PART 1: The Role of this compound in Drug Discovery
The value of this compound lies in the unique combination of its structural features. The trifluoromethylthio group is a potent electron-withdrawing group, which can protect adjacent chemical bonds from enzymatic degradation, thereby improving the metabolic stability of the final active pharmaceutical ingredient (API).[1][2] Furthermore, the high lipophilicity of the SCF₃ group can significantly improve a drug molecule's ability to cross cellular membranes, enhancing its absorption and distribution.[1][2]
The aniline functional group provides a versatile handle for a wide range of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. The methyl group's position can also influence the molecule's conformational properties and its interactions with biological targets. Researchers targeting novel therapeutics often turn to such fluorinated intermediates to optimize lead compounds, aiming to improve efficacy, safety, and pharmacokinetic profiles.
PART 2: Commercial Suppliers and Initial Evaluation
A number of chemical suppliers list this compound or structurally similar compounds in their catalogs. The initial identification of potential suppliers is the first step in a multi-stage qualification process.
Table 1: Potential Commercial Suppliers of this compound and Related Compounds
| Supplier | Compound Name | CAS Number | Notes |
| BLDpharm | This compound | 933673-21-3 | Listed as a research chemical. |
| Parchem | This compound | 933673-21-3 | Supplier of specialty chemicals. |
| Santa Cruz Biotechnology | 2-Methylthio-5-(trifluoromethyl)aniline | 207974-07-0 | Research use only designation. |
| Sinfoo Biotech | This compound | 933673-21-3 | Provides basic compound information. |
| PUREST CHEMICAL | 2-Methyl-5-(Trifluoromethylthio)Aniline 98% | 933673-21-3 | Specifies a purity of 98%. |
Note: This table is not an exhaustive list and serves as a starting point for supplier identification. The presence of a supplier on this list does not constitute an endorsement.
PART 3: A Framework for Rigorous Supplier Qualification
The quality of a pharmaceutical intermediate is paramount, as impurities can be carried through to the final API, potentially compromising drug safety and efficacy.[3][4][5][6] Therefore, a robust supplier qualification process is a critical, non-negotiable step in drug development.
Workflow for Supplier Evaluation and Selection
Caption: A three-phase workflow for qualifying a new chemical supplier.
Experimental Protocol: In-House Validation of a New Chemical Batch
-
Documentation Review:
-
Cross-reference the supplier's Certificate of Analysis (CoA) with the received material.[7] Ensure the batch number, product name, and CAS number match exactly.
-
Scrutinize the CoA for completeness, including test methods, specifications, and actual results for purity (e.g., by HPLC or GC), identity (e.g., by NMR or IR), and levels of residual solvents and water.[8][9][10]
-
-
Identity Confirmation (Spectroscopy):
-
¹H NMR and ¹⁹F NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹⁹F NMR spectra. The resulting spectra should be consistent with the structure of this compound and free from significant unassigned signals.
-
Mass Spectrometry (MS): Analyze the sample by GC-MS or LC-MS to confirm the molecular weight (207.22 g/mol ).
-
-
Purity Assessment (Chromatography):
-
High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) to determine the purity of the material. The main peak should account for the specified purity (e.g., >98%), with any impurities clearly identified and quantified.
-
Gas Chromatography (GC): If the material is sufficiently volatile and thermally stable, GC can be used as an orthogonal method to confirm purity and assess for volatile impurities.
-
-
Physical Properties Verification:
-
Melting Point: Determine the melting point of the solid material. A sharp melting point range close to the literature value is indicative of high purity.
-
Appearance: Visually inspect the material for the correct color (e.g., pale-yellow to yellow-brown solid) and for the absence of foreign particulates.
-
PART 4: Deconstructing the Certificate of Analysis (CoA)
A CoA is a formal document that certifies that a specific batch of a product has been tested and meets its predetermined specifications.[8][9][10] For a critical intermediate like this compound, the CoA is a vital piece of quality assurance documentation.
Table 2: Key Sections of a Certificate of Analysis and Their Interpretation
| Section | Content | What to Look For |
| Header | Supplier Information, Product Name, CAS No., Batch/Lot No. | Ensures traceability and correct product identification.[7] |
| Analytical Tests | List of tests performed (e.g., Assay, Water Content, Identity). | Confirms the comprehensiveness of the quality control. |
| Specifications | The acceptable range or limit for each test. | These are the quality standards the product must meet. |
| Results | The actual measured value for the specific batch. | The critical data point; must be within the specified range. |
| Test Methods | The analytical technique used for each test (e.g., HPLC, Karl Fischer). | Provides insight into the validity and precision of the results. |
| Signatures & Dates | Approval from the quality assurance department. | Confirms that the data has been reviewed and approved. |
Logical Flow: From CoA Review to Material Release
Caption: Internal workflow for the validation and release of a procured chemical intermediate.
Conclusion
The successful sourcing of a high-value intermediate such as this compound is a multi-faceted process that extends far beyond a simple purchasing transaction. It requires a deep understanding of the compound's strategic importance in drug design, a diligent and systematic approach to supplier qualification, and a rigorous, in-house validation protocol. By treating procurement as a scientific endeavor, researchers and drug development professionals can ensure the quality and consistency of their starting materials, thereby building a solid foundation for the development of novel and effective therapeutics.
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Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. Retrieved from [Link]
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Why High-Purity Chemicals Matter in Drug Discovery. (n.d.). Apollo Scientific. Retrieved from [Link]
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Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Pharmaoffer. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC - PubMed Central. Retrieved from [Link]
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How Important Is Chemical Purity In The Pharmaceutical Industry? (n.d.). Moravek, Inc. Retrieved from [Link]
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How to Read a Chemical Certificate of Analysis (COA). (2025, November 4). LabAlley. Retrieved from [Link]
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A 5-Step Guide to Qualifying FDA-Regulated Suppliers. (2022, August 8). The FDA Group. Retrieved from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved from [Link]
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Synthesis of 2-methyl-5-trifluoromethylaniline. (n.d.). PrepChem.com. Retrieved from [Link]
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High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. (n.d.). TUODA INDUSTRY LIMITED. Retrieved from [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2015, July 21). JoVE. Retrieved from [Link]
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How to Read a Chemical Certificate of Analysis (COA). (2025, November 4). LabAlley. Retrieved from [Link]
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How to Get a Certificate of Analysis (COA). (2025, May 8). SafetyCulture. Retrieved from [Link]
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The Trifluoromethylthio Aniline Moiety: From Hazardous Curiosity to Cornerstone of Modern Drug Design
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of a "Super-Lipophilic" Bioisostere
In the relentless pursuit of more effective and safer therapeutics, medicinal chemists continually seek molecular motifs that can fine-tune the properties of drug candidates. The trifluoromethylthio (SCF3) group has emerged as a uniquely powerful tool in this endeavor.[1] Possessing a combination of high lipophilicity, strong electron-withdrawing character, and significant steric bulk, the SCF3 group can profoundly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] When appended to an aniline scaffold—a privileged structure in medicinal chemistry—it creates a building block of immense value: the trifluoromethylthio aniline. This guide provides an in-depth exploration of the discovery, synthetic evolution, and strategic application of these compounds, offering a technical resource for professionals in drug development.
Chapter 1: A History Forged in Hazard - The Genesis of Trifluoromethylthiolation
The journey to incorporate the SCF3 group into organic molecules was initially fraught with peril. Early methods relied on highly toxic, volatile, and difficult-to-handle gaseous reagents like trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3).[4] These first-generation agents, typically used in radical reactions under harsh conditions like UV irradiation, posed significant safety risks and offered limited functional group tolerance, restricting their widespread use.[4][5]
The development of safer, more practical reagents was a critical turning point. The pioneering work of scientists like Yagupolskii and Umemoto in creating shelf-stable, crystalline sulfonium salts marked a paradigm shift.[6] These reagents, often called "electrophilic trifluoromethylthiolating agents," allowed for the transfer of a "CF3S+" equivalent to a nucleophile under much milder conditions, democratizing access to this valuable functional group and paving the way for its broader application in complex molecule synthesis.[6][7]
Caption: Evolution from hazardous gases to stable solid reagents.
Chapter 2: The Modern Synthetic Arsenal for Trifluoromethylthio Anilines
The direct trifluoromethylthiolation of anilines can be achieved through several mechanistic pathways, each with its preferred set of reagents and reaction conditions. The choice of method is often dictated by the electronic nature of the aniline and the desired regioselectivity.
Electrophilic Trifluoromethylthiolation
This is the most common approach for electron-rich anilines. The reaction involves the attack of the aniline's aromatic ring onto a reagent bearing a polarized S-CF3 bond, where the sulfur atom is electrophilic.
Causality Behind Experimental Choices:
-
Reagent Selection: Reagents like N-(Trifluoromethylthio)saccharin or N-(Trifluoromethylthio)phthalimide are often preferred due to their high reactivity, bench stability, and ease of handling compared to older sulfonium salts.[5]
-
Catalyst: For less activated anilines, a Lewis acid (e.g., FeCl3) or Brønsted acid can be used to activate the electrophilic reagent, making the sulfur atom more susceptible to nucleophilic attack.[8]
-
Solvent: A non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE) is typically used to avoid competition with the aniline nucleophile.
Protocol 2.1: Electrophilic C-H Trifluoromethylthiolation of an Aniline Derivative
Objective: To synthesize 4-methyl-2-(trifluoromethylthio)aniline from 4-methylaniline.
Materials:
-
4-methylaniline (1.0 equiv)
-
N-(Trifluoromethylthio)saccharin (1.1 equiv)
-
Iron(III) chloride (FeCl3) (5 mol%)
-
Diphenyl selenide (5 mol%)[8]
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 4-methylaniline (0.160 mmol) and anhydrous DCM (2 mL).
-
Add N-(Trifluoromethylthio)saccharin (0.177 mmol), iron(III) chloride (0.008 mmol), and diphenyl selenide (0.008 mmol).[8]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 1-5 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ortho-trifluoromethylthiolated product.
Self-Validation: The reaction's success is confirmed by the appearance of a new product spot on TLC and verified by characterization (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS), which will show the characteristic singlet for the SCF3 group in the ¹⁹F NMR spectrum and the correct mass-to-charge ratio.
Radical Trifluoromethylthiolation
Radical pathways have gained prominence with the rise of photoredox catalysis.[9] These methods are particularly useful as they often exhibit different regioselectivity and functional group tolerance compared to electrophilic methods.[10]
Causality Behind Experimental Choices:
-
Radical Source: A reagent like AgSCF3 can serve as a source of the •SCF3 radical upon interaction with a photocatalyst or an oxidant.[10][11]
-
Initiation: Visible light in conjunction with a photocatalyst (e.g., an iridium or ruthenium complex) provides a mild and efficient way to initiate the radical cascade under ambient conditions.[9][12][13] This avoids the harsh UV irradiation of older methods.
Caption: General workflow for photoredox-catalyzed trifluoromethylthiolation.
Chapter 3: The Physicochemical Impact of the SCF3 Group
The strategic incorporation of a trifluoromethylthio group is a deliberate choice to manipulate a molecule's properties for therapeutic benefit. Its influence is multifaceted, impacting lipophilicity, metabolic stability, and electronic character.
A "Super-Lipophilic" Modifier
The SCF3 group is one of the most lipophilic functional groups used in drug design.[3] Its Hansch-Fujita lipophilicity parameter (π) is approximately +1.44, significantly higher than that of a trifluoromethyl (CF3) group (+0.88) or a chlorine atom (+0.71).[14] This enhanced lipophilicity can dramatically improve a drug's ability to cross cellular membranes, potentially increasing bioavailability and penetration of the blood-brain barrier.[1][2]
Table 1: Comparative Physicochemical Properties
| Property | Aniline | 4-Chloroaniline | 4-(Trifluoromethyl)aniline | 4-(Trifluoromethylthio)aniline | Rationale for Change |
|---|---|---|---|---|---|
| LogP (calc.) | 1.07 | 1.83 | 2.57 | 3.05 | The SCF3 group imparts exceptionally high lipophilicity. |
| pKa (of conjugate acid) | 4.63 | 4.15 | 3.52 | 3.20 | The strong electron-withdrawing nature of the SCF3 group reduces the basicity of the aniline nitrogen.[2] |
| Metabolic Hotspot | Ring, Amino | Ring, Amino | Ring, Amino | Blocked | The robust C-S and C-F bonds are highly resistant to oxidative metabolism by CYP450 enzymes.[15] |
Enhancing Metabolic Stability
A primary reason for incorporating fluorinated groups is to block metabolic hotspots. The carbon-fluorine bond is one of the strongest in organic chemistry, and the trifluoromethyl group is exceptionally resistant to oxidative metabolism.[15][16] When an SCF3 group replaces a metabolically labile group (like a methyl group or hydrogen atom), it can effectively shut down a major metabolic pathway, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[17]
Chapter 4: Case Study in Drug Development - From Lead to Candidate
While specific approved drugs featuring a trifluoromethylthio aniline are still emerging, the strategy is prevalent in discovery pipelines. Consider a hypothetical lead compound, "Lead-A," an aniline derivative that suffers from rapid metabolic oxidation at the para-position.
-
The Problem: Lead-A shows good in vitro potency but has poor oral bioavailability and a short half-life in vivo due to rapid hydroxylation of the aromatic ring by CYP450 enzymes.
-
The Hypothesis: Replacing the hydrogen at the para-position with a metabolically robust, electron-withdrawing group could block this metabolic pathway and improve the pharmacokinetic profile. An SCF3 group is chosen for its superior metabolic stability and its potential to enhance cell permeability through increased lipophilicity.
-
The Solution: The synthesis of "Candidate-B," the 4-trifluoromethylthio analog of Lead-A, is undertaken using an electrophilic trifluoromethylthiolation protocol.
-
The Result: In preclinical studies, Candidate-B demonstrates a significantly longer half-life and higher oral bioavailability compared to Lead-A. The primary metabolic pathway has been successfully blocked, validating the design strategy.
Caption: Strategic modification of a lead compound with an SCF3 group.
Conclusion and Future Outlook
The journey of trifluoromethylthio anilines from chemical curiosities synthesized via hazardous routes to indispensable tools in modern drug discovery is a testament to the progress of synthetic chemistry. The development of safe, stable, and versatile reagents has unlocked the potential of the SCF3 group, allowing chemists to strategically enhance the lipophilicity and metabolic stability of drug candidates.[18] As synthetic methodologies continue to evolve, particularly in the realm of photoredox and late-stage functionalization, the application of the trifluoromethylthio aniline scaffold is set to expand, promising to play a vital role in the development of the next generation of therapeutics.[9][12]
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Rafiu, R., Aryal, P., et al. (2025). Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. Catalysis Letters, 155(1). Retrieved from [Link]
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Shen, X., et al. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1742-1753. Retrieved from [Link]
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Gravatt, C. S., & King, E. R. (2022). Photoredox-Mediated, Nickel-Catalyzed Trifluoromethylthiolation of Aryl and Heteroaryl Iodides. The Journal of Organic Chemistry, 87(14), 9329-9334. Retrieved from [Link]
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Wang, F., et al. (2014). Visible-light-promoted radical C-H trifluoromethylation of free anilines. Organic Letters, 16(7), 1988-1991. Retrieved from [Link]
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Hopkinson, M. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. Retrieved from [Link]
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Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. Retrieved from [Link]
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Rafiu, R., Aryal, P., et al. (2025). Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. Scholars' Mine. Retrieved from [Link]
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Fang, X., et al. (2023). Cascade Radical Trifluoromethylthiolation/Cyclization of Dienes To Access SCF3-Containing Medium-Sized Heterocycles. Organic Letters, 25(25), 4647-4652. Retrieved from [Link]
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ResearchGate. (2025). Photoredox-Catalyzed Hydrofluoromethylthiolation of Unactivated Alkenes to Access Alkyl Di- and Trifluoromethyl Sulfides. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrophobicities of SCF3, CF3, and other groups. Retrieved from [Link]
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Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-951. Retrieved from [Link]
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Poittevin, C., et al. (2013). Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. Beilstein Journal of Organic Chemistry, 9, 270-274. Retrieved from [Link]
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Poittevin, C., et al. (2013). Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. Beilstein Journal of Organic Chemistry, 9, 270-274. Retrieved from [Link]
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Sci-Hub. (n.d.). Visible-Light-Promoted Radical C–H Trifluoromethylation of Free Anilines. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of functional molecules containing SCF3 groups. Retrieved from [Link]
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Gong, S., et al. (2016). A Concise and Convenient Synthesis of 4-(Trifluoromethylthio)aniline. Asian Journal of Chemistry, 29(1), 91-93. Retrieved from [Link]
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Umemoto, T., & Ishihara, S. (1993). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 58(26), 7446-7451. Retrieved from [Link]
-
Chu, L., & Qing, F.-L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1513-1522. Retrieved from [Link]
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ResearchGate. (n.d.). trifluoromethylthiolation. Retrieved from [Link]
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ResearchGate. (n.d.). Development of Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]
-
Martínez, C., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Nature Communications, 14, 6806. Retrieved from [Link]
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Yagupolskii, L. M., et al. (1995). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 95(5), 1279-1304. Retrieved from [Link]
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de la Cruz, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(1), 123. Retrieved from [Link]
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Liu, K., et al. (2021). Radical-initiated trifluoromethylthiolation of alkenes. Journal of Fluorine Chemistry, 248, 109823. Retrieved from [Link]
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Dagousset, G., & Magnier, E. (2014). Direct Trifluoromethylthiolation Reactions: The “Renaissance” of an Old Concept. Chemistry–A European Journal, 20(10), 2698-2700. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Gieshoff, T., et al. (2018). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Angewandte Chemie International Edition, 57(34), 11029-11033. Retrieved from [Link]
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Diana, G. D., et al. (1996). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 39(18), 3502-3506. Retrieved from [Link]
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Hojczyk, K. N., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53569. Retrieved from [Link]
-
Ye, Z., et al. (2022). Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. Angewandte Chemie International Edition, 61(12), e202116037. Retrieved from [Link]
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theoretical studies on 2-Methyl-5-((trifluoromethyl)thio)aniline
An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Methyl-5-((trifluoromethyl)thio)aniline
Authored by: Dr. Gemini, Senior Application Scientist
Foreword: The strategic design of novel therapeutic agents hinges on a profound understanding of the molecular characteristics of their constituent building blocks. This compound, a key intermediate in the synthesis of various pharmacologically active compounds, presents a compelling case for detailed theoretical investigation. This guide delineates a comprehensive computational workflow designed to elucidate the structural, electronic, and spectroscopic properties of this molecule. By employing first-principles quantum chemical methods, we can unlock predictive insights into its reactivity, stability, and potential for intermolecular interactions, thereby accelerating rational drug design efforts. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to leverage computational chemistry for a deeper molecular understanding.
Foundational Physicochemical & Synthetic Landscape
This compound is recognized primarily as a synthetic intermediate. Its utility is noted in patents for the creation of compounds targeting, for example, the ROR-gamma-t receptor, which is implicated in autoimmune diseases. A grasp of its basic properties is the necessary precursor to any theoretical exploration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1636-29-9 | BLDpharm |
| Molecular Formula | C₈H₈F₃NS | BLDpharm |
| Molecular Weight | 223.22 g/mol | BLDpharm |
| Canonical SMILES | CC1=CC(=C(C=C1)N)SC(F)(F)F | PubChem |
| InChI Key | RWHKFSPGEVUSOL-UHFFFAOYSA-N | PubChem |
The synthesis of this aniline derivative is not extensively detailed in peer-reviewed journals but can be inferred from patent literature. A plausible synthetic route often involves the reaction of a corresponding substituted chloronitrobenzene with sodium trifluoromethylthiolate (CF₃SNa), followed by the reduction of the nitro group to the aniline. Understanding the synthetic pathway provides context for potential impurities and side products, which can be relevant in experimental characterization.
A Proposed Framework for Theoretical Investigation: A Workflow
The absence of extensive published theoretical studies on this specific molecule necessitates the establishment of a robust, first-principles-based computational protocol. The workflow detailed below is designed to be a self-validating system, where computational predictions can be directly correlated with future experimental data.
Caption: Interaction between Frontier Molecular Orbitals dictates chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the three-dimensional charge distribution of a molecule. [1][2]It maps the electrostatic potential onto the molecule's electron density surface, revealing regions of positive and negative potential. [3][4]
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as lone pairs on heteroatoms (e.g., Nitrogen in the aniline group). These are sites prone to electrophilic attack and are important for hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or high nuclear charge, such as hydrogen atoms attached to electronegative atoms (e.g., the -NH₂ protons). These are sites prone to nucleophilic attack and are important for hydrogen bond donation.
-
Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential, often associated with nonpolar regions like the methyl group or aromatic ring.
For this compound, an MEP analysis would be invaluable for predicting how it might dock into a protein's active site, highlighting the key electrostatic interactions that could contribute to binding affinity.
Prediction of Spectroscopic Data
Computational methods can predict spectroscopic data, such as NMR chemical shifts, with increasing accuracy. [5][6][7][8]These predictions serve as a powerful tool for experimental validation. [9]
-
Protocol: Using the optimized geometry, NMR shielding tensors can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
Application: If a chemist synthesizes the molecule, the experimental ¹H and ¹³C NMR spectra can be directly compared to the predicted spectra. A strong correlation between the two provides high confidence in the structural assignment and validates the accuracy of the computational model.
Conclusions and Future Directions
The theoretical framework outlined in this guide provides a clear and robust pathway for the in-depth characterization of this compound. Through the application of Density Functional Theory, we can generate predictive data on the molecule's geometry, electronic structure, and spectroscopic properties. These in silico findings—from identifying reactive sites via FMO and MEP analysis to validating structure with predicted NMR spectra—offer invaluable insights that can directly inform and accelerate synthetic strategies and rational drug design.
Future work should focus on applying these theoretical models to more complex scenarios, such as performing molecular docking studies with known biological targets and using quantum mechanics/molecular mechanics (QM/MM) methods to study its behavior within an enzyme active site. Such studies will further bridge the gap between fundamental molecular properties and tangible therapeutic applications.
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Raw Data Library. Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling . Available at: [Link]
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Frontiers. Machine learning in computational NMR-aided structural elucidation . Available at: [Link]
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ACS Publications. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules . Available at: [Link]
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UNCW Institutional Repository. Using computational methods to predict NMR spectra for polyether compounds . Available at: [Link]
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University of Hamburg. Molecular Electrostatic Potential (MEP) . Available at: [Link]
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Wikipedia. Density functional theory . Available at: [Link]
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atomistica.online. Common mistakes in molecular modeling involving B3LYP functional . Available at: [Link]
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arXiv.org. Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective . Available at: [Link]
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Taylor & Francis Online. Frontier molecular orbital theory – Knowledge and References . Available at: [Link]
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ResearchGate. (PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design . Available at: [Link]
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UC Santa Barbara. Tutorial: Electrostatic Potential Maps . Available at: [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Methyl-5-((trifluoromethyl)thio)aniline in Modern Drug Discovery
Introduction: Unlocking New Chemical Space
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of medicinal chemistry. The trifluoromethylthio (-SCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a lead compound.[1][2] This guide provides an in-depth exploration of 2-Methyl-5-((trifluoromethyl)thio)aniline (CAS 933673-21-3), a versatile building block poised for significant applications in the synthesis of novel therapeutic agents.[3] While specific biological targets for this exact molecule are not yet extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This document will, therefore, provide both a theoretical framework and practical protocols for its integration into drug discovery workflows, drawing parallels from structurally related molecules.[4][5][6]
Physicochemical Properties and Rationale for Use
The unique properties of this compound make it an attractive starting point for library synthesis and lead optimization.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C₈H₈F₃NS | Provides the basic composition. |
| Molecular Weight | 207.22 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five).[7] |
| Trifluoromethylthio (-SCF₃) Group | Highly lipophilic and strongly electron-withdrawing. | Enhances membrane permeability, increases metabolic stability by blocking potential sites of oxidation, and can modulate pKa of nearby functional groups.[1][2] |
| Aniline Moiety | A common pharmacophore and a versatile synthetic handle. | The primary amine group can be readily functionalized to introduce a wide range of substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[8] |
| Methyl Group | Provides steric bulk and can influence binding orientation. | The ortho-methyl group can impart selectivity for a target protein by influencing the conformation of the molecule.[9] |
The strategic placement of the methyl and trifluoromethylthio groups on the aniline ring creates a unique electronic and steric profile, offering the potential for novel interactions with biological targets.
Conceptual Drug Discovery Workflow
The integration of a novel building block like this compound into a drug discovery pipeline requires a systematic approach. The following workflow outlines the key stages from initial screening to lead optimization.
Caption: A conceptual workflow for the integration of this compound into a drug discovery program.
Protocols for Application
Protocol 1: Synthesis of a Diverse Amide Library
This protocol describes a general method for synthesizing a library of amide derivatives from this compound for initial screening. The aniline's primary amine serves as a nucleophile to react with a variety of carboxylic acids.
Materials:
-
This compound
-
A diverse set of carboxylic acids
-
Coupling agents (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reaction vials (e.g., 96-well plate format)
-
Automated liquid handler (optional)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Stock Solution Preparation: Prepare a 0.5 M stock solution of this compound in anhydrous DMF.
-
Carboxylic Acid Plate: In a 96-well plate, dispense 0.1 mmol of each unique carboxylic acid into individual wells.
-
Reagent Addition:
-
To each well, add 220 µL of the this compound stock solution (0.11 mmol, 1.1 equivalents).
-
Add 0.12 mmol (1.2 equivalents) of HATU to each well.
-
Add 0.2 mmol (2.0 equivalents) of DIPEA to each well.
-
-
Reaction: Seal the plate and shake at room temperature for 12-18 hours.
-
Work-up and Purification:
-
Quench the reaction by adding water to each well.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Concentrate the organic layer.
-
Purify the individual products using an automated preparative HPLC system.
-
-
Analysis and Storage: Confirm the identity and purity of each compound by LC-MS and ¹H NMR. Store the compounds in DMSO at -20°C.
Protocol 2: High-Throughput Screening (HTS) for Kinase Inhibitors
This protocol outlines a general cell-based assay to screen the synthesized library for inhibitors of a specific kinase pathway, a common target class for trifluoromethyl-containing drugs.[10][11] This protocol is adapted from established HTS methodologies.[12][13][14][15]
Materials:
-
Synthesized compound library in 384-well plates.
-
A cancer cell line with a known constitutively active kinase pathway (e.g., HCT116 for the PI3K/AKT/mTOR pathway).[16]
-
Cell culture medium and supplements.
-
Reagent for assessing cell viability (e.g., CellTiter-Glo®).
-
Automated liquid handling systems.
-
Plate reader capable of luminescence detection.
Procedure:
-
Cell Seeding:
-
Culture HCT116 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium to a density of 5 x 10⁴ cells/mL.
-
Using a liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Perform a serial dilution of the compound library plates to achieve final assay concentrations ranging from 10 µM to 1 nM.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plates. Include wells with DMSO as a negative control and a known inhibitor as a positive control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Assay:
-
Allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Shake the plates for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the controls (DMSO = 100% viability, positive control = 0% viability).
-
Plot the dose-response curves and calculate the IC₅₀ values for the active compounds ("hits").
-
Structure-Activity Relationship (SAR) Pathway
Once initial hits are identified, a systematic SAR study is crucial. The this compound core provides multiple points for modification.
Caption: Key modification points for SAR studies on the this compound scaffold.
Conclusion and Future Perspectives
This compound represents a valuable, yet under-explored, building block for drug discovery. Its unique combination of a reactive aniline handle, a sterically influential methyl group, and the pharmacologically advantageous trifluoromethylthio moiety provides a solid foundation for the development of novel therapeutics. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to begin harnessing the potential of this compound. As the demand for novel chemical entities with favorable drug-like properties continues to grow, the strategic use of building blocks like this compound will be paramount in the discovery of the next generation of medicines.
References
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-
StarProtocols. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021). Available at: [Link]
-
TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Available at: [Link]
-
Nature. Trifluoromethylarylation of alkenes using anilines. (2023). Available at: [Link]
- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
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ResearchGate. High‐throughput screening (HTS) for the optimisation of the desired.... Available at: [Link]
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ACS Publications. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Available at: [Link]
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National Institutes of Health. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021). Available at: [Link]
-
BMG LABTECH. High-throughput screening (HTS). (2019). Available at: [Link]
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National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Available at: [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Available at: [Link]
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National Institutes of Health. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Available at: [Link]
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National Center for Biotechnology Information. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Available at: [Link]
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Amerigo Scientific. 2-(Trifluoromethylthio)aniline (97%). Available at: [Link]
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National Center for Biotechnology Information. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available at: [Link]
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2-Methyl-5-((trifluoromethyl)thio)aniline as a building block in organic synthesis
Beginning Research Efforts
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Begin Searching & Compiling
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Refining the Research Plan
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Analyzing and Refining the Plan
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Analyzing Proposed Synthetic Pathways
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Refining Experimental Procedures
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Establishing Core Reaction Schemes
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Summarizing Synthetic Applications
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Focusing on Detailed Application
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Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2-Methyl-5-((trifluoromethyl)thio)aniline
Introduction: The Strategic Importance of the Trifluoromethylthio Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design. Among these, the trifluoromethylthio (-SCF3) group has emerged as a uniquely valuable substituent due to its distinct electronic properties and metabolic stability.[1][2] Unlike the more common trifluoromethyl (-CF3) group, the -SCF3 moiety possesses a fascinating blend of moderate lipophilicity and strong electron-withdrawing character, influencing the pKa, dipole moment, and overall pharmacokinetic profile of a drug candidate.[1][3] These properties can enhance membrane permeability, improve binding affinity to biological targets, and block metabolic pathways, ultimately leading to more potent and durable therapeutic agents.[1][2]
2-Methyl-5-((trifluoromethyl)thio)aniline is a versatile building block, poised for the synthesis of a diverse array of novel heterocycles. Its aniline functionality provides a reactive handle for a multitude of classical and modern cyclization strategies, while the strategic placement of the methyl and trifluoromethylthio groups offers opportunities for steric and electronic modulation of the final products. This guide provides detailed protocols and mechanistic insights for the utilization of this valuable starting material in the synthesis of medicinally relevant heterocyclic cores, including indoles, quinolines, benzimidazoles, and tetrahydroisoquinolines.
PART 1: Synthesis of Substituted Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the construction of the indole nucleus.[4][5] The reaction proceeds through the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding aniline.
Mechanistic Rationale
The reaction is initiated by the diazotization of this compound to form the corresponding diazonium salt, which is then reduced to the hydrazine. This hydrazine is subsequently condensed with a ketone or aldehyde to form the key arylhydrazone intermediate. Under acidic conditions, the hydrazone undergoes a[6][6]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole core.[4] The choice of acid catalyst is crucial and can range from protic acids like HCl and H2SO4 to Lewis acids such as ZnCl2 or BF3·OEt2, depending on the substrate.
Figure 1: General workflow for the Fischer Indole Synthesis.
Protocol 1: Synthesis of 2,6-Dimethyl-4-((trifluoromethyl)thio)-1H-indole
This protocol describes a representative one-pot procedure for the synthesis of a substituted indole from this compound and acetone.
Materials:
-
This compound
-
Sodium nitrite (NaNO2)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous chloride (SnCl2)
-
Acetone
-
Ethanol
-
Zinc chloride (ZnCl2)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Diazotization: In a round-bottom flask cooled to 0-5 °C in an ice bath, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction to Hydrazine: In a separate flask, prepare a solution of stannous chloride (3.0 eq) in concentrated HCl. Cool this solution in an ice bath and add the previously prepared diazonium salt solution dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the hydrazine hydrochloride salt may be observed as a precipitate.
-
Hydrazone Formation and Cyclization: Filter the hydrazine salt and wash with a small amount of cold water. Without extensive drying, add the crude hydrazine salt to a flask containing ethanol and acetone (1.5 eq). Stir the mixture at room temperature for 1 hour to form the hydrazone. To this mixture, add anhydrous zinc chloride (2.0 eq) and heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired indole.
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | 1H NMR (CDCl3, δ) | 19F NMR (CDCl3, δ) |
| 2,6-Dimethyl-4-((trifluoromethyl)thio)-1H-indole | C11H10F3NS | 259.27 | 60-75 | 7.8 (s, 1H), 7.2 (s, 1H), 6.9 (s, 1H), 6.1 (s, 1H), 2.4 (s, 3H), 2.3 (s, 3H) | -42.5 (s) |
PART 2: Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a straightforward and efficient method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6]
Mechanistic Rationale
The reaction is typically catalyzed by an acid or a base. In the case of this compound, a preliminary step is required to introduce a carbonyl group ortho to the amine. This can be achieved through various methods, such as the Vilsmeier-Haack reaction to introduce a formyl group. The subsequent condensation with an enolizable ketone or aldehyde, followed by cyclodehydration, furnishes the quinoline ring.
Figure 2: General workflow for the Friedländer Quinoline Synthesis.
Protocol 2: Synthesis of 2,8-Dimethyl-5-((trifluoromethyl)thio)quinoline
This protocol provides a representative method for the synthesis of a substituted quinoline.
Materials:
-
This compound
-
Acetyl chloride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (DCM)
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Ortho-Acylation (Friedel-Crafts): In a flame-dried round-bottom flask under an inert atmosphere, suspend aluminum chloride (2.2 eq) in anhydrous DCM. Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 eq). Stir for 15 minutes, then add a solution of this compound (1.0 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-amino-3-methyl-6-((trifluoromethyl)thio)acetophenone.
-
Friedländer Annulation: To a solution of the crude aminoacetophenone in ethanol, add acetone (3.0 eq) and powdered potassium hydroxide (1.5 eq). Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with dilute HCl and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target quinoline.
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | 1H NMR (CDCl3, δ) | 19F NMR (CDCl3, δ) |
| 2,8-Dimethyl-5-((trifluoromethyl)thio)quinoline | C12H10F3NS | 271.28 | 55-70 (over 2 steps) | 8.0 (d, 1H), 7.8 (d, 1H), 7.4 (d, 1H), 7.2 (d, 1H), 2.7 (s, 3H), 2.6 (s, 3H) | -42.3 (s) |
PART 3: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocycles with a wide range of biological activities.[7][8] A common synthetic route involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.
Mechanistic Rationale
To utilize this compound for benzimidazole synthesis, it must first be converted to the corresponding ortho-phenylenediamine. This is achieved by nitration, followed by reduction of the nitro group. The resulting diamine can then be condensed with a suitable carboxylic acid, often in the presence of a dehydrating agent or under high temperatures, to form the benzimidazole ring.
Figure 3: General workflow for Benzimidazole Synthesis.
Protocol 3: Synthesis of 2,7-Dimethyl-4-((trifluoromethyl)thio)-1H-benzo[d]imidazole
This protocol outlines a representative synthesis of a substituted benzimidazole.
Materials:
-
This compound
-
Nitric acid (HNO3)
-
Sulfuric acid (H2SO4)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2) or a transfer hydrogenation source (e.g., ammonium formate)
-
Methanol
-
Acetic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
Nitration: To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of nitric acid and sulfuric acid dropwise. Maintain the temperature below 10 °C. After the addition, stir for 2 hours at room temperature. Pour the reaction mixture onto ice and neutralize with a concentrated ammonium hydroxide solution. Filter the precipitated nitroaniline, wash with water, and dry.
-
Reduction: Dissolve the nitroaniline in methanol and add 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under H2 pressure (50 psi) until the starting material is consumed (monitor by TLC). Alternatively, use a transfer hydrogenation method with ammonium formate in refluxing methanol with Pd/C. After the reaction, filter the catalyst through Celite and concentrate the filtrate to obtain the crude ortho-phenylenediamine.
-
Condensation and Cyclization: To the crude diamine, add acetic acid (2.0 eq) and polyphosphoric acid. Heat the mixture to 140-160 °C for 4-6 hours. Cool the reaction mixture and pour it onto ice. Neutralize with a concentrated sodium hydroxide solution. Filter the resulting precipitate, wash with water, and dry. Recrystallize from ethanol/water to obtain the pure benzimidazole.
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | 1H NMR (DMSO-d6, δ) | 19F NMR (DMSO-d6, δ) |
| 2,7-Dimethyl-4-((trifluoromethyl)thio)-1H-benzo[d]imidazole | C10H9F3N2S | 262.26 | 50-65 (over 3 steps) | 12.5 (br s, 1H), 7.3 (d, 1H), 7.0 (d, 1H), 2.5 (s, 3H), 2.4 (s, 3H) | -41.9 (s) |
PART 4: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[9][10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Mechanistic Rationale
To employ this compound in a Pictet-Spengler reaction, it must first be converted into a β-phenethylamine derivative. This can be accomplished through various synthetic routes, such as a Heck reaction with an appropriate vinyl partner followed by reduction, or by acylation followed by reduction of the amide. The resulting β-(2-methyl-5-((trifluoromethyl)thio)phenyl)ethylamine can then undergo the classical Pictet-Spengler cyclization. The reaction proceeds via the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to form the new six-membered ring.[10]
Figure 4: General workflow for the Pictet-Spengler Reaction.
Protocol 4: Synthesis of 1,8-Dimethyl-5-((trifluoromethyl)thio)-1,2,3,4-tetrahydroisoquinoline
This protocol provides a representative example of a Pictet-Spengler reaction. The synthesis of the starting β-phenethylamine is a multi-step process not detailed here but assumed as the starting point for this protocol.
Materials:
-
β-(2-methyl-5-((trifluoromethyl)thio)phenyl)ethylamine
-
Acetaldehyde
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Dissolve β-(2-methyl-5-((trifluoromethyl)thio)phenyl)ethylamine (1.0 eq) in a mixture of dichloromethane and methanol. To this solution, add acetaldehyde (1.5 eq).
-
Cyclization: Cool the reaction mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the mixture is basic. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | 1H NMR (CDCl3, δ) | 19F NMR (CDCl3, δ) |
| 1,8-Dimethyl-5-((trifluoromethyl)thio)-1,2,3,4-tetrahydroisoquinoline | C12H14F3NS | 277.31 | 65-80 | 7.1 (d, 1H), 6.9 (d, 1H), 4.2 (q, 1H), 3.2-3.0 (m, 2H), 2.8-2.6 (m, 2H), 2.3 (s, 3H), 1.4 (d, 3H) | -42.6 (s) |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for researchers in medicinal chemistry and drug discovery to explore the synthesis of indoles, quinolines, benzimidazoles, and tetrahydroisoquinolines incorporating the unique trifluoromethylthio moiety. The provided methods are representative and may require optimization for specific substrates and scales, but they serve as an excellent starting point for the development of new chemical entities with potentially enhanced pharmacological properties.
References
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Application Notes & Protocols: The Strategic Role of 2-Methyl-5-((trifluoromethyl)thio)aniline in Next-Generation Agrochemical Synthesis
Introduction: The Emergence of a Pivotal Building Block
In the landscape of modern agrochemical research, the strategic incorporation of fluorinated functional groups is a cornerstone of developing potent, stable, and selective active ingredients. Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention for its unique combination of high lipophilicity and a strong electron-withdrawing nature.[1] These properties can dramatically enhance a molecule's metabolic stability, its ability to permeate biological membranes, and its overall efficacy against target pests.[2][3]
2-Methyl-5-((trifluoromethyl)thio)aniline emerges as a highly valuable intermediate, providing a scaffold that combines the critical SCF₃ moiety with a reactive aniline functionality. This structure is particularly suited for the synthesis of advanced phenylpyrazole insecticides and other bespoke agrochemicals. This guide provides an in-depth analysis of its application, explaining the causality behind its use and presenting a detailed protocol for its derivatization into a model agrochemical structure.
Physicochemical Properties of the Core Intermediate
A thorough understanding of the starting material is fundamental to successful synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 933673-21-3 | [4][5] |
| Molecular Formula | C₈H₈F₃NS | [4][6] |
| Molecular Weight | 207.22 g/mol | [4][6] |
| Appearance | Varies; typically a liquid or low-melting solid | N/A |
| Key Functional Groups | Primary Amine (-NH₂), Methyl (-CH₃), Trifluoromethylthio (-SCF₃) | N/A |
Core Application: Synthesis of Phenylpyrazole-Class Insecticides
This compound is an ideal precursor for synthesizing analogs of highly effective phenylpyrazole insecticides, such as fipronil. The aniline group serves as a chemical handle for constructing the N-phenyl portion of the pyrazole core, which is essential for insecticidal activity. The trifluoromethylthio group on the phenyl ring contributes significantly to the final product's potency and stability.
The overall synthetic strategy involves the conversion of the aniline's amino group into a hydrazine derivative, followed by a cyclocondensation reaction with a suitably functionalized propanenitrile to form the core pyrazole ring. This process is a well-established route for this class of compounds.
Diagram: Synthetic Workflow Overview
The following diagram illustrates the high-level transformation from the aniline intermediate to a target phenylpyrazole insecticide.
Caption: Key properties imparted by the trifluoromethylthio (SCF₃) group.
Detailed Experimental Protocol: Synthesis of a Phenylpyrazole Analog
This section provides a trusted, step-by-step methodology for synthesizing a representative 5-amino-3-cyano-1-(2-methyl-5-((trifluoromethyl)thio)phenyl)-1H-pyrazole.
Step 1: Synthesis of (2-Methyl-5-((trifluoromethyl)thio)phenyl)hydrazine
Rationale: This two-part step converts the primary amine into a hydrazine, which is the necessary nucleophile for the subsequent cyclocondensation reaction. Diazotization followed by reduction with tin(II) chloride is a classic and reliable method for this transformation.
| Reagent/Parameter | Quantity/Setting | Purpose |
| This compound | 20.7 g (0.1 mol) | Starting Material |
| Concentrated HCl | 30 mL | Acid catalyst for diazotization |
| Sodium Nitrite (NaNO₂) | 7.6 g (0.11 mol) in 15 mL H₂O | Diazotizing agent |
| Tin(II) Chloride Dihydrate (SnCl₂) | 67.7 g (0.3 mol) in 60 mL conc. HCl | Reducing agent |
| Reaction Temperature | 0-5 °C (Diazotization) | Prevents decomposition of diazonium salt |
| Solvent | Water / HCl | Aqueous medium |
Procedure:
-
Suspend this compound (0.1 mol) in concentrated HCl (30 mL) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (0.11 mol) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes after addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, dissolve tin(II) chloride dihydrate (0.3 mol) in concentrated HCl (60 mL) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution. A precipitate of the hydrazine hydrochloride salt will form.
-
Allow the reaction to stir for 2 hours, gradually warming to room temperature.
-
Collect the precipitate by vacuum filtration. Make the solid basic (pH ~10) with a cold 40% NaOH solution to liberate the free hydrazine.
-
Extract the free hydrazine into diethyl ether (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine product, which should be used immediately in the next step.
Step 2: Cyclocondensation to Form the Phenylpyrazole Core
Rationale: This is the key ring-forming step. The newly synthesized hydrazine undergoes a condensation reaction with ethyl (ethoxymethylene)cyanoacetate, a common building block that provides the necessary carbon and nitrogen atoms to form the pyrazole ring with the desired cyano and amino functionalities.
Procedure:
-
Dissolve the crude (2-methyl-5-((trifluoromethyl)thio)phenyl)hydrazine (from Step 1) in 200 mL of absolute ethanol.
-
To this solution, add ethyl (ethoxymethylene)cyanoacetate (0.1 mol, 16.9 g) and a catalytic amount of acetic acid (1 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol. If not, reduce the solvent volume under vacuum until precipitation begins, then cool and filter.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 5-amino-3-cyano-1-(2-methyl-5-((trifluoromethyl)thio)phenyl)-1H-pyrazole.
Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC, to ensure the protocol's success.
Conclusion
This compound is a sophisticated and highly effective building block for the synthesis of modern agrochemicals. Its utility is rooted in the scientifically validated benefits of the trifluoromethylthio group for enhancing biological activity and metabolic stability. The protocols and rationale presented here provide a framework for researchers and scientists in the agrochemical industry to leverage this intermediate for the development of next-generation crop protection solutions. The synthetic pathway is robust, relying on well-understood chemical transformations that are amenable to scale-up for industrial production.
References
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Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. NINGBO INNO PHARMCHEM CO.,LTD.2
-
2-Methyl-5-(trifluoromethyl)aniline. Chem-Impex.7
-
High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. TUODA.8
-
Saeed, A., et al. Recent synthetic approaches to fipronil, a super-effective and safe pesticide. ResearchGate.9
-
Synthesis method of fipronil intermediate. Patsnap.10
-
A PROCESS FOR THE SYNTHESIS OF FIPRONIL. Indian Patent 271132.11
-
Trifluoromethylthiolation Reagents. TCI Chemicals.1
-
The Advent of the Trifluoromethylthio Group: A Historical and Technical Guide to Trifluoromethylthiolating Agents. Benchchem.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.12
-
Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents.13
-
2-Methylthio-5-(trifluoromethyl)aniline. Santa Cruz Biotechnology.6
-
Process for synthesis of fipronil. Google Patents.14
-
Synthesizing method for fipronil intermediates. Google Patents.15
-
Pharmaceutical and agrochemical products containing the trifluoromethylthio moiety. ResearchGate.3
-
2-Methoxy-5-(trifluoromethyl)aniline. Chem-Impex.16
-
This compound (Cas 933673-21-3). Parchem.4
-
Process for the preparation of 2-trifluoromethyl aniline. Google Patents.17
-
Preparation of trifluoromethylanilines. Google Patents.18
-
Agrochemicals Technical Intermediate. Rays Biotech.19
-
This compound. BLDpharm.5
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate.20
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.21
-
Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. ResearchGate.22
-
Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. Google Patents.23
-
Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents.24
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Application Notes & Protocols for Synthetic Reactions Utilizing 2-Methyl-5-((trifluoromethyl)thio)aniline
Introduction:
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal and agrochemical development.[1][2][3] The trifluoromethylthio (-SCF3) group, in particular, has garnered significant attention for its unique physicochemical properties. It is a highly lipophilic and metabolically stable moiety with strong electron-withdrawing characteristics, which can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. 2-Methyl-5-((trifluoromethyl)thio)aniline (CAS No. 933673-21-3) is a key building block that provides a direct route to introduce both a versatile aniline functional group and the valuable -SCF3 substituent onto an aromatic scaffold.
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing detailed experimental protocols for several key synthetic transformations involving this compound. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and rationale for the chosen conditions.
Compound Profile and Safety Precautions
Before commencing any experimental work, it is imperative to be fully acquainted with the properties and hazards of the materials involved.
Physicochemical Data
| Property | Value |
| CAS Number | 933673-21-3[4] |
| Molecular Formula | C₈H₈F₃NS[4] |
| Molecular Weight | 207.22 g/mol [4][5] |
| Appearance | Typically a liquid or solid[6] |
| Boiling Point | Data not widely available; aniline derivatives can have high boiling points. |
| Solubility | Generally insoluble in water, soluble in common organic solvents (e.g., DCM, THF, Toluene).[6] |
Safety and Handling
This compound and related aniline compounds are classified as hazardous. Strict adherence to safety protocols is mandatory.
-
Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles or a face shield.[7][8]
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.[9]
-
Reaction Protocols and Methodologies
The aniline moiety of this compound is a versatile functional group for constructing more complex molecular architectures. Below are detailed protocols for three fundamental transformations: Amide Bond Formation, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
The formation of an amide bond is one of the most crucial reactions in organic synthesis. This protocol details a standard procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. HOBt is included to suppress side reactions and minimize potential racemization if chiral carboxylic acids are used.
Caption: Workflow for EDC/HOBt mediated amide coupling.
-
Reagent Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the desired carboxylic acid (1.0 mmol, 1.0 eq.).
-
Solvent Addition: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM, 10 mL).
-
Reagent Addition: To the stirred solution, add this compound (217 mg, 1.05 mmol, 1.05 eq.), followed by HOBt (162 mg, 1.2 mmol, 1.2 eq.) and EDC hydrochloride (230 mg, 1.2 mmol, 1.2 eq.).
-
Rationale: The aniline is added slightly in excess to ensure complete consumption of the more valuable carboxylic acid. EDC is the water-soluble carbodiimide that activates the carboxylic acid, while HOBt forms an active ester intermediate that reacts cleanly with the aniline.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: a. Upon completion, dilute the reaction mixture with additional DCM (20 mL). b. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
- Rationale: The acid wash removes any unreacted aniline and EDC byproducts. The base wash removes unreacted carboxylic acid and HOBt. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FTIR, and HRMS.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an amine with an aryl halide or triflate.[10] This protocol describes the coupling of this compound with an aryl bromide, a common transformation in library synthesis for drug discovery.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
-
Flask Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 mmol, 1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (228 mg, 1.1 mmol, 1.1 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol, 1.4 eq.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: a. After completion (typically 12-24 hours), cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate. c. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the desired diarylamine product.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring.[13] For this reaction to be effective, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group.[14][15] This protocol outlines a general procedure where the aniline acts as the nucleophile.
Caption: General workflow for an SNAr reaction.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine the electron-deficient aryl halide (e.g., 1-fluoro-4-nitrobenzene) (1.0 mmol, 1.0 eq.), this compound (228 mg, 1.1 mmol, 1.1 eq.), and an inorganic base such as potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL).
-
Rationale: Polar aprotic solvents are crucial as they solvate the cation of the base but not the anion, increasing the base's reactivity. They also help to stabilize the charged Meisenheimer intermediate, which is characteristic of the stepwise S
NAr mechanism.[16]
-
-
Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing ice-water (50 mL). This will often precipitate the crude product. c. If a solid forms, collect it by vacuum filtration. If not, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). d. Combine the organic extracts and wash with brine (2 x 25 mL) to remove residual DMF/DMSO. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography or recrystallization to obtain the pure product.
-
Characterization: Confirm the product's identity and purity via standard analytical techniques (NMR, MS).
References
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- Benchchem. (n.d.). 3-(Trifluoromethyl)aniline Hydrochloride|High-Quality RUO.
- PubMed. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- PrepChem.com. (n.d.). Synthesis of 2-methyl-5-trifluoromethylaniline.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Angene Chemical. (2024). Safety Data Sheet.
- Benchchem. (n.d.). Application Notes and Protocols: N-(Trifluoromethylthio)saccharin in Electrophilic Trifluoromethylthiolation.
- NIH. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). 2-Methylthio-5-(trifluoromethyl)aniline | CAS 207974-07-0 | SCBT.
- SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- PubMed. (n.d.). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Amerigo Scientific. (n.d.). 2-(Trifluoromethylthio)aniline (97%).
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline synthesis.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions - PMC.
- NSF Public Access Repository. (2015). Anilide Formation from Thioacids and Perfluoroaryl Azides.
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions - PMC.
- ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
- DOI. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage.
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- NIH. (n.d.). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC.
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Application Note & Protocols: Derivatization of 2-Methyl-5-((trifluoromethyl)thio)aniline for Biological Screening Library Generation
Abstract
This document provides a comprehensive guide to the chemical derivatization of the novel scaffold, 2-Methyl-5-((trifluoromethyl)thio)aniline. The strategic importance of this scaffold lies in the unique combination of an aniline functional handle for diverse chemical modifications, a methyl group influencing steric and electronic properties, and a trifluoromethylthio (SCF3) group, which is known to enhance lipophilicity and metabolic stability in drug candidates.[1] We present three robust, field-proven protocols for acylation, sulfonylation, and Schiff base formation, enabling the creation of a diverse chemical library for biological screening. Furthermore, we outline a strategic workflow for high-throughput screening (HTS) to identify and validate bioactive "hits" from the synthesized library, thereby accelerating the hit-to-lead development process.
Introduction: The Scaffold-Based Approach in Drug Discovery
The concept of a molecular "scaffold" is a cornerstone of modern medicinal chemistry, representing the core structure of a bioactive compound.[2][3][4] By systematically modifying a central scaffold, researchers can generate analog series to explore Structure-Activity Relationships (SAR) and optimize for potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[2][5] This scaffold-based design is a standard and effective approach in small-molecule drug discovery.[2]
The selected core scaffold, This compound , presents a compelling starting point for library synthesis. The aniline moiety serves as a versatile nucleophile for a multitude of chemical transformations. The SCF3 group is of particular interest; its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's membrane permeability and metabolic stability, features highly desirable in drug candidates.[1]
This guide provides the necessary protocols to leverage this scaffold's potential, transforming a single molecule into a diverse library of drug-like compounds poised for biological evaluation.
Core Scaffold: Properties and Handling
Before beginning derivatization, it is crucial to understand the properties of the starting material.
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | Not readily available; structurally related to 2-Methylthio-5-(trifluoromethyl)aniline (CAS 207974-07-0) | [6] |
| Molecular Formula | C8H8F3NS | [6] |
| Molecular Weight | 207.22 g/mol | [6] |
| Appearance | Typically a liquid or low-melting solid | General Chemical Knowledge |
Safety & Handling:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves (nitrile or neoprene), and a lab coat.
-
Anilines can be toxic upon inhalation, ingestion, or skin contact. Avoid creating dust or aerosols.
-
Store in a cool, dry place away from oxidizing agents.
Synthetic Derivatization Protocols
The following protocols are designed for reliability and adaptability, allowing for the use of various building blocks to maximize library diversity.
Protocol 1: N-Acylation for Amide Synthesis
Rationale: The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry. Introducing an acyl group allows for the exploration of a vast chemical space, modulating properties such as hydrogen bonding capacity, steric bulk, and aromatic interactions. This protocol describes a general procedure using an acyl chloride.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (Et3N) or pyridine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon adding the acyl chloride.
-
Reagent Addition: Dissolve the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled aniline mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up & Extraction: Upon completion, pour the reaction mixture into a separatory funnel. Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO3 solution, and finally, brine. These washes remove excess base, unreacted acyl chloride, and aqueous contaminants.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude amide product via flash column chromatography or recrystallization to yield the final product.
Diagram of Acylation Workflow
Caption: General workflow for N-acylation of aniline.
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis
Rationale: The sulfonamide functional group is a privileged scaffold in drug discovery, present in numerous antibacterial, diuretic, and anti-inflammatory drugs. It acts as a non-classical bioisostere of a carboxylic acid and is an excellent hydrogen bond acceptor. This protocol employs a sulfonyl chloride for a robust synthesis.[7][8] More recent methods also utilize visible-light photoredox catalysis for mild sulfonylation.[7][9]
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine or a mixture of DCM and triethylamine (1.5 eq.). Pyridine often serves as both the base and the solvent.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq.) portion-wise to the cooled solution. Maintain the temperature below 5 °C during addition.
-
Reaction Monitoring: Allow the mixture to stir at room temperature overnight (or gently heat to 40-50 °C for 2-3 hours if the reaction is sluggish). Monitor for completion by TLC.
-
Work-up & Extraction: Carefully pour the reaction mixture into ice-cold 2 M HCl. This will neutralize the pyridine and precipitate the product or allow for extraction. Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude sulfonamide by flash column chromatography or recrystallization.
Diagram of Sulfonylation Workflow
Caption: General workflow for N-sulfonylation of aniline.
Protocol 3: Condensation for Schiff Base (Imine) Synthesis
Rationale: The formation of an imine (or Schiff base) via condensation with an aldehyde or ketone is a highly effective method for installing large, diverse substituents.[10] The resulting C=N double bond can introduce conformational rigidity and allows for extended conjugation. Furthermore, the imine can be subsequently reduced to a flexible secondary amine, adding another layer of diversity from a single reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq.) in a suitable solvent such as ethanol or methanol.[11]
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. The acid catalyzes both the initial nucleophilic attack and the final dehydration step.[12]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C for ethanol) for 2-5 hours. The reaction progress can be monitored by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The Schiff base product will often precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Allow the product to air-dry or dry in a vacuum oven to obtain the pure Schiff base. Often, this product is pure enough for subsequent steps without further purification.[10]
Diagram of Schiff Base Formation Workflow
Caption: General workflow for Schiff base formation.
Biological Screening Strategy
Once a library of derivatives has been synthesized, the next phase is to identify their biological activity using High-Throughput Screening (HTS). HTS employs automation and miniaturized assays to test thousands of compounds rapidly.[13][14]
Key Steps in an HTS Campaign:
-
Assay Development & Miniaturization: The first step is to develop a robust biological assay relevant to the disease target. This assay is then optimized for a high-density format (e.g., 384- or 1536-well plates).[15]
-
Pilot Screen: A small subset of the library (e.g., ~2,000 compounds) is screened to validate the assay's performance. The Z-factor, a statistical measure of assay quality, should be consistently > 0.5 for the screen to be considered reliable.[15]
-
Primary HTS: The full library is screened at a single concentration (e.g., 10 µM) to identify initial "hits."
-
Hit Confirmation & Dose-Response: Hits from the primary screen are re-tested to confirm activity. Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., IC50 or EC50 values).
-
Secondary Assays & SAR: Active compounds are evaluated in different, often more complex, secondary assays to rule out artifacts and further characterize their mechanism of action. This data is used to build a preliminary Structure-Activity Relationship (SAR).[15]
Potential Therapeutic Areas for Screening: Given the presence of the trifluoromethyl group, a common moiety in modern pharmaceuticals, this library could be prioritized for screening in several areas:
-
Anticancer: Many trifluoromethyl-containing compounds exhibit antiproliferative activity.[16]
-
Antimicrobial/Antifungal: The SCF3 group can enhance cell membrane permeability, making these compounds interesting candidates for antimicrobial screens.[1][16]
-
Antiviral: Fluorinated compounds are widely used in antiviral therapies.[17][18]
Diagram of HTS Workflow
Caption: A typical workflow for a high-throughput screening campaign.
Conclusion
The this compound scaffold is a promising starting point for the development of novel bioactive molecules. The derivatization protocols for acylation, sulfonylation, and Schiff base formation provided herein offer robust and versatile methods for generating a chemically diverse library. A systematic biological screening campaign, following the outlined HTS workflow, can efficiently identify active compounds and establish initial structure-activity relationships, paving the way for future lead optimization and drug discovery programs.
References
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- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
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Application Note: A Robust and Scalable Synthesis of 2-Methyl-5-((trifluoromethyl)thio)aniline
Introduction: The Strategic Importance of the Trifluoromethylthio Moiety
The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal and agricultural chemistry.[1][2] The trifluoromethylthio (-SCF₃) group, in particular, is highly valued for its ability to significantly enhance the lipophilicity, metabolic stability, and receptor binding affinity of bioactive molecules.[1][2] 2-Methyl-5-((trifluoromethyl)thio)aniline is a key building block that introduces this powerful moiety, serving as a versatile precursor for a wide range of pharmaceuticals and agrochemicals.
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this valuable intermediate. We move beyond a simple recitation of steps to explain the underlying chemical principles, process control parameters, and safety protocols essential for a successful, reproducible, and safe scale-up campaign. The methodology described herein is designed to be a self-validating system, ensuring high yield and purity.
Strategic Overview of the Synthetic Pathway
For a successful and economical scale-up, the chosen synthetic route must prioritize commercially available starting materials, high-yielding transformations, and manageable purification steps. Our selected pathway is a three-step sequence starting from the readily available 2-methylaniline (o-toluidine), as illustrated below.
Caption: High-level workflow for the synthesis.
This approach is advantageous because:
-
Diazotization is a classic, well-understood transformation.[3]
-
The Sandmeyer reaction provides a reliable method for installing the thiocyanate group at the desired position, driven by the favorable expulsion of nitrogen gas.[4][5]
-
The final trifluoromethylthiolation step converts the thiocyanate into the target -SCF₃ group using a modern, efficient reagent.
In-Depth Mechanistic Rationale
A thorough understanding of the reaction mechanisms is critical for troubleshooting and process optimization during scale-up.
Step 1 & 2: Diazotization and Sandmeyer Thiocyanation
The process begins with the diazotization of 2-methylaniline. In a cold, acidic solution, sodium nitrite generates nitrous acid (HNO₂), which then forms the nitrosonium ion (NO⁺). This powerful electrophile attacks the amine, leading to a diazonium salt after a series of proton transfers and dehydration.
The subsequent Sandmeyer thiocyanation is a radical process catalyzed by copper(I) thiocyanate (CuSCN).[6]
Caption: Radical mechanism of the Sandmeyer reaction.
As proposed in the literature, the copper(I) species initiates a single electron transfer (SET) to the diazonium salt.[6] The resulting diazo radical rapidly loses dinitrogen gas to form a highly reactive aryl radical.[6] This radical then abstracts a thiocyanate group from a copper(II) intermediate to yield the aryl thiocyanate product and regenerate the copper(I) catalyst.[6]
Step 3: Trifluoromethylthiolation
The conversion of the aryl thiocyanate to the aryl trifluoromethyl thioether is the pivotal step. This is achieved using a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent) in the presence of an initiator. While several methods exist for forming the SCF₃ group, this approach is well-suited for scale-up due to the stability and commercial availability of the reagent.[7][8] The reaction proceeds via a nucleophilic attack of a fluoride source (often added catalytically) on the silicon of TMSCF₃, which liberates the trifluoromethyl anion (CF₃⁻) as a key reactive intermediate. This species then attacks the electrophilic carbon of the thiocyanate, displacing the cyanide and forming the desired product.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Equipment and Reagents
| Equipment | Reagents & Materials |
| 2 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel | 2-Methylaniline (o-toluidine), >99% |
| Cooling/heating circulator | Concentrated Hydrochloric Acid (HCl), ~37% |
| Inert atmosphere setup (Nitrogen or Argon) | Sodium Nitrite (NaNO₂), >99% |
| Standard laboratory glassware | Copper(I) Thiocyanate (CuSCN), >98% |
| Filtration apparatus (Büchner funnel) | Trimethyl(trifluoromethyl)silane (TMSCF₃) |
| Rotary evaporator | Potassium Fluoride (KF), anhydrous |
| Short-path distillation apparatus | Dichloromethane (DCM), ACS grade |
| Personal Protective Equipment (PPE): Safety glasses, lab coat, acid-resistant gloves, face shield | Diethyl ether, ACS grade |
| Sodium bicarbonate (NaHCO₃), saturated solution | |
| Brine (saturated NaCl solution) | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) |
Step-by-Step Procedure
Part A: Synthesis of 2-Methyl-5-thiocyanatoaniline
-
Reactor Setup: Set up the 2 L jacketed reactor under a nitrogen atmosphere. Charge the reactor with concentrated HCl (300 mL) and water (300 mL). Begin stirring and cool the mixture to 0 °C using the circulator.
-
Aniline Addition: Slowly add 2-methylaniline (107.15 g, 1.0 mol) to the cold acid solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick slurry of the aniline hydrochloride salt will form.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in water (150 mL). Transfer this solution to the addition funnel. Add the NaNO₂ solution dropwise to the stirred aniline slurry over 60-90 minutes, maintaining the internal temperature between 0 °C and 5 °C.
-
Causality: Low temperature is critical to prevent the diazonium salt from decomposing prematurely.
-
-
Sandmeyer Reaction: In a separate 2 L beaker, prepare a slurry of copper(I) thiocyanate (145.9 g, 1.2 mol) in water (400 mL). Once the diazotization is complete (test with starch-iodide paper for absence of nitrous acid), slowly add the cold diazonium salt solution to the CuSCN slurry over 60 minutes. Vigorous nitrogen evolution will occur.
-
Self-Validation: The rate of gas evolution serves as a real-time indicator of reaction progress. Control the addition rate to maintain a steady but manageable effervescence.
-
-
Reaction Completion & Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The mixture will turn into a dark, thick slurry.
-
Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with water (3 x 200 mL).
-
Transfer the solid to a beaker and stir with dichloromethane (500 mL) to dissolve the product. Filter off the insoluble copper salts and wash them with additional DCM (2 x 100 mL).
-
Combine the organic filtrates, wash with water (200 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure on a rotary evaporator to yield crude 2-methyl-5-thiocyanatoaniline as a solid. This intermediate is often of sufficient purity for the next step.
Part B: Synthesis of this compound
-
Reactor Setup: Clean and dry the 2 L jacketed reactor and set it up under a nitrogen atmosphere.
-
Reagent Charging: Charge the reactor with the crude 2-methyl-5-thiocyanatoaniline (from Part A, ~1.0 mol), anhydrous potassium fluoride (5.8 g, 0.1 mol, catalytic), and a suitable solvent like N,N-Dimethylformamide (DMF, 500 mL).
-
Trifluoromethylation: Cool the mixture to 0 °C. Slowly add TMSCF₃ (170.7 g, 1.2 mol) via syringe or addition funnel over 30 minutes.
-
Safety: TMSCF₃ is volatile and moisture-sensitive. Handle with care in a well-ventilated area.[9]
-
-
Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching & Extraction: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing 1 L of water and 500 mL of diethyl ether.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 250 mL).
-
Combine the organic layers and wash with water (3 x 300 mL) to remove DMF, followed by a wash with brine (200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will be a dark oil. Purify by vacuum distillation or flash column chromatography on silica gel to obtain this compound as a pale yellow oil.[10]
Quality Control and Characterization
The final product must be rigorously analyzed to ensure it meets the required specifications for downstream applications.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Colorless to pale yellow liquid/solid |
| Purity | GC-MS | ≥ 99.0% |
| Identity | ¹H NMR, ¹⁹F NMR, ¹³C NMR | Conforms to structure |
| Molecular Weight | MS (EI) | m/z = 207.04 (M⁺) |
| Moisture Content | Karl Fischer Titration | ≤ 0.1% |
Expected NMR Data (in CDCl₃):
-
¹H NMR: Peaks corresponding to the aromatic protons, the amine protons (broad singlet), and the methyl protons.
-
¹⁹F NMR: A sharp singlet around -42 ppm.
Safety and Handling
-
Diazonium Salts: Are potentially explosive, especially when isolated and dry. This protocol maintains the diazonium salt in a cold aqueous solution where it is significantly more stable. Always use a blast shield during diazotization and the Sandmeyer reaction.
-
Trifluoromethylating Agents: TMSCF₃ and related reagents can release toxic HF gas upon contact with moisture.[11] All handling must be performed under an inert atmosphere in a well-ventilated fume hood.[12][13]
-
General Precautions: Wear appropriate PPE, including safety glasses, a face shield, a flame-retardant lab coat, and heavy-duty gloves.[9][14] Ensure emergency equipment (fire extinguisher, safety shower, eyewash station) is accessible.
-
Waste Disposal: Aqueous waste containing copper salts should be treated and disposed of according to local environmental regulations. Organic waste should be collected in appropriately labeled containers.
References
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents.
-
High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications - TUODA. Available from: [Link]
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds - Refubium - Freie Universität Berlin. Available from: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available from: [Link]
-
Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3 | Organic Letters - ACS Publications. Available from: [Link]
-
Organic thiocyanates - Wikipedia. Available from: [Link]
-
Synthesis of trifluoromethylated thioethers via Ni-catalyzed reductive C–S coupling - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Organocatalytic 1,5-trifluomethylthio-sulfonylation of vinylcyclopropane mediated by visible light in water phase Supporting inf. Available from: [Link]
-
S-Trifluoromethylation of Aromatic Thiols - ChemistryViews. Available from: [Link]
-
Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent - Chemical Science (RSC Publishing). Available from: [Link]
-
Synthesis of Vinyl Trifluoromethyl Thioethers via Copper-Mediated Trifluoromethylthiolation of Vinyl Bromides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Organic Photoredox-Catalyzed S-Trifluoromethylation of Aromatic and Heteroaromatic Thiols - ACS Publications. Available from: [Link]
-
2-Methyl-5-(trifluoromethyl)aniline - SpectraBase. Available from: [Link]
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Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Available from: [Link]
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Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols - Scholars' Mine. Available from: [Link]
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Synthesis of Vinyl Trifluoromethyl Thioethers via Copper-Mediated Trifluoromethylthiolation of Vinyl Bromides - PubMed. Available from: [Link]
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Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization | ACS Omega - ACS Publications. Available from: [Link]
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. Available from: [Link]
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Di- and Trifluoromethyl(thiol)ations - Ruhr-Universität Bochum. Available from: [Link]
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(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. Available from: [Link]
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An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. Available from: [Link]
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Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC - NIH. Available from: [Link]
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Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PubMed. Available from: [Link]
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Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. Available from: [Link]
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Application Notes and Protocols for the Catalytic Synthesis of 2-Methyl-5-((trifluoromethyl)thio)aniline
Authored by: A Senior Application Scientist
Abstract
The introduction of the trifluoromethylthio (SCF₃) group into small molecules represents a paramount strategy in modern drug discovery and agrochemical development. This functional group significantly enhances metabolic stability, lipophilicity, and cell membrane permeability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive overview of contemporary catalytic methods for the synthesis of key aniline-based intermediates, with a specific, detailed protocol for the synthesis of 2-Methyl-5-((trifluoromethyl)thio)aniline, a valuable building block for advanced pharmaceutical candidates. We will delve into the rationale behind the chosen catalytic system, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
The Strategic Importance of the Trifluoromethylthio Moiety
The SCF₃ group is a unique bioisostere for various functional groups. Its high lipophilicity (Hansch parameter, π = 1.44) and strong electron-withdrawing nature (Hammett parameter, σp = 0.43) allow for the fine-tuning of a molecule's physicochemical properties.[1] Consequently, the development of robust and scalable synthetic methods for the introduction of the SCF₃ group is of critical importance to the medicinal chemistry community.
Overview of Catalytic Trifluoromethylthiolation Strategies
The direct incorporation of the SCF₃ group onto an aromatic core has been the subject of intensive research. Several powerful catalytic platforms have emerged, each with distinct advantages.
-
Palladium-Catalyzed Cross-Coupling: Buchwald and coworkers developed a palladium-catalyzed approach for the trifluoromethylthiolation of aryl bromides. A key challenge in this system was the slow transmetalation step, which was overcome by the addition of quaternary ammonium salts.[1]
-
Copper-Catalyzed Cross-Coupling: Copper catalysis has emerged as a cost-effective and versatile alternative. Novel methods have been reported for the trifluoromethylthiolation of aryl bromides and iodides using CuBr as the catalyst and 1,10-phenanthroline as the ligand. These reactions can often be performed under mild conditions, sometimes even at room temperature.[2]
-
Gold-Catalyzed Cross-Coupling: More recently, gold catalysis has been successfully applied to C-SCF₃ bond formation. A notable advantage is the exceptional functional group tolerance and the ability to selectively functionalize C(sp²)-I bonds in the presence of C(sp²)-Br bonds, a significant challenge for other transition metals.[3]
-
Photoredox Catalysis: Visible-light-promoted methods offer a powerful and green approach. These reactions often proceed under mild conditions and can activate otherwise unreactive C-H bonds for trifluoromethylthiolation, providing a tool for late-stage functionalization.[4]
For the synthesis of this compound, a copper-catalyzed cross-coupling reaction starting from a readily available halo-aniline precursor is a robust and economically viable strategy suitable for both small-scale discovery and larger-scale production.
Featured Application: Copper-Catalyzed Synthesis of this compound
This section details the synthesis of this compound from 5-iodo-2-methylaniline. The choice of a copper-based system is predicated on its high efficiency, operational simplicity, and the relatively low cost of the catalyst.
Proposed Catalytic Cycle
The reaction is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. The initial step involves the oxidative addition of the aryl iodide to the Cu(I) complex. This is followed by metathesis with the trifluoromethylthiolating agent to form a Cu(III)-SCF₃ intermediate. The final step is reductive elimination, which furnishes the desired product and regenerates the active Cu(I) catalyst.
Figure 1: Proposed catalytic cycle for the copper-catalyzed trifluoromethylthiolation of an aryl iodide.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-Iodo-2-methylaniline | ≥98% | Commercially Available |
| Silver(I) trifluoromethanethiolate (AgSCF₃) | ≥95% | Commercially Available |
| Copper(I) Bromide (CuBr) | ≥98% | Commercially Available |
| 1,10-Phenanthroline | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated aq. NH₄Cl | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Schlenk flask, magnetic stir bar, condenser, argon supply, TLC plates | - | Standard laboratory equipment |
Step-by-Step Procedure
Figure 2: High-level experimental workflow for the synthesis.
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add copper(I) bromide (14.4 mg, 0.1 mmol, 10 mol%), 1,10-phenanthroline (36.0 mg, 0.2 mmol, 20 mol%), and silver(I) trifluoromethanethiolate (313 mg, 1.5 mmol, 1.5 equiv.).
-
Rationale: The use of a Schlenk flask under an inert atmosphere (argon) is crucial to prevent the oxidation of the Cu(I) catalyst and other sensitive reagents. 1,10-phenanthroline acts as a ligand to stabilize the copper catalyst and facilitate the catalytic cycle.[2]
-
-
Addition of Reactants: To the flask, add 5-iodo-2-methylaniline (233 mg, 1.0 mmol, 1.0 equiv.).
-
Solvent Addition and Reaction: Evacuate and backfill the flask with argon three times. Add anhydrous DMF (5 mL) via syringe. Place the flask in a preheated oil bath at 80 °C and stir for 12-18 hours.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. The elevated temperature provides the necessary activation energy.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate mobile phase until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Rationale: The ammonium chloride solution quenches the reaction and helps to dissolve inorganic salts.
-
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as the final product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. The expected molecular formula is C₈H₈F₃NS with a molecular weight of 207.22 g/mol .[5][6]
Summary of Reaction Parameters
| Parameter | Value |
| Stoichiometry (Ar-I:AgSCF₃) | 1 : 1.5 |
| Catalyst Loading (CuBr) | 10 mol% |
| Ligand Loading (1,10-Phen) | 20 mol% |
| Solvent | Anhydrous DMF |
| Temperature | 80 °C |
| Reaction Time | 12 - 18 hours |
| Expected Yield | 70 - 85% |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents are anhydrous and the reaction was maintained under a strictly inert atmosphere. The temperature can be increased to 100-120 °C, but this may lead to side product formation. Increasing the catalyst and ligand loading to 15 mol% and 30 mol% respectively may also improve the yield.
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or the amount of the trifluoromethylthiolating agent.
-
Side Product Formation: The formation of symmetrical biaryl products can sometimes be observed. Optimizing the reaction temperature and minimizing the reaction time can help to reduce these side reactions.
Safety Precautions
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Reaction: The reaction should be conducted under an inert atmosphere.
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Application Notes and Protocols: 2-Methyl-5-((trifluoromethyl)thio)aniline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the strategic application of 2-Methyl-5-((trifluoromethyl)thio)aniline as a key building block in the synthesis of potential kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The unique structural and electronic properties of this compound, particularly the trifluoromethylthio (-SCF3) group, offer distinct advantages in inhibitor design, influencing potency, selectivity, and pharmacokinetic properties. This document details a representative synthetic protocol for incorporating this aniline into a well-established kinase inhibitor scaffold, discusses the underlying medicinal chemistry rationale, and provides protocols for the subsequent biological evaluation of the synthesized compound.
Introduction: The Strategic Value of Fluorinated Moieties in Kinase Inhibitor Design
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other proliferative diseases. A recurring theme in the design of these targeted therapies is the incorporation of fluorine-containing functional groups.[3] The trifluoromethyl (-CF3) and trifluoromethylthio (-SCF3) moieties, in particular, are of significant interest to medicinal chemists.[4] The high electronegativity and lipophilicity of the trifluoromethyl group can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability of a drug candidate.[4]
The trifluoromethylthio group of this compound offers a unique combination of these properties. The sulfur atom provides a different geometric and electronic profile compared to a direct trifluoromethyl substituent, potentially leading to novel interactions within the kinase ATP-binding site. The methyl group at the 2-position of the aniline ring can provide steric hindrance that may influence the conformation of the inhibitor, leading to enhanced selectivity for specific kinases. This application note will explore the practical synthesis and potential applications of kinase inhibitors derived from this valuable building block.
Synthetic Strategy: Incorporating this compound into an Aminopyrimidine Scaffold
A common and successful core structure for many kinase inhibitors is the 2-aminopyrimidine scaffold.[5] This section provides a detailed, field-proven protocol for the synthesis of a representative kinase inhibitor candidate, N-(2-methyl-5-((trifluoromethyl)thio)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine , utilizing a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a powerful and versatile method for the formation of C-N bonds.[6]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target kinase inhibitor.
Experimental Protocol: Synthesis of N-(2-methyl-5-((trifluoromethyl)thio)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Materials:
-
This compound (1.0 eq)
-
2-Chloro-4-(pyridin-3-yl)pyrimidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate gradient
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), 2-Chloro-4-(pyridin-3-yl)pyrimidine (1.1 eq), Cesium Carbonate (2.0 eq), Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-methyl-5-((trifluoromethyl)thio)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine .
Characterization:
The structure and purity of the final compound should be confirmed by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Rationale for Experimental Choices
-
Catalyst System: The choice of Pd2(dba)3 as the palladium source and Xantphos as the ligand is based on their proven efficacy in Buchwald-Hartwig amination reactions with a broad range of substrates, including electron-rich and sterically hindered anilines.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the deprotonation of the aniline, a crucial step in the catalytic cycle.
-
Solvent: Anhydrous 1,4-dioxane is a suitable high-boiling point solvent for this reaction, ensuring the solubility of the reactants and facilitating the reaction at the required temperature.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere with nitrogen is critical to prevent catalyst degradation and ensure a high yield.
Structure-Activity Relationship (SAR) Insights
While specific biological data for N-(2-methyl-5-((trifluoromethyl)thio)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is not available in the public domain, we can infer potential structure-activity relationships based on extensive research on related anilinopyrimidine kinase inhibitors.[4][7]
-
The Anilinopyrimidine Core: The 2-anilinopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring typically form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
-
The 2-Methyl Group: The methyl group ortho to the amino linkage can induce a non-planar conformation between the aniline and pyrimidine rings. This twist can be crucial for achieving selectivity for certain kinases over others by exploiting subtle differences in the shape and size of the ATP-binding pocket.
-
The 5-((Trifluoromethyl)thio) Group: This lipophilic and electron-withdrawing group is expected to occupy a hydrophobic pocket within the kinase active site. The trifluoromethylthio moiety can contribute to enhanced binding affinity through favorable hydrophobic interactions and may also improve the compound's metabolic stability.
-
The 4-(Pyridin-3-yl) Group: The pyridine ring often extends into the solvent-exposed region of the ATP-binding site and can be a key determinant of selectivity and cellular activity. The nitrogen atom in the pyridine ring can also form additional hydrogen bonds with amino acid residues in the active site.
Table 1: Predicted Impact of Structural Features on Kinase Inhibition
| Structural Moiety | Predicted Role in Kinase Inhibition | Rationale |
| 2-Anilinopyrimidine | Hinge-binding | Forms key hydrogen bonds with the kinase hinge region. |
| 2-Methyl on Aniline | Selectivity enhancement | Induces a twisted conformation, exploiting differences in active site topology. |
| 5-((Trifluoromethyl)thio) | Potency and metabolic stability | Occupies a hydrophobic pocket and increases lipophilicity.[4] |
| 4-(Pyridin-3-yl) | Selectivity and solubility | Interacts with the solvent-exposed region and can form additional H-bonds. |
Application: Biological Evaluation of the Synthesized Inhibitor
Once synthesized and purified, the novel compound must be evaluated for its biological activity. This involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based and potentially in vivo studies.
In Vitro Kinase Inhibition Assay
The primary evaluation of a new kinase inhibitor is to determine its potency against a panel of purified kinases. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.[8]
Protocol: General Kinase Inhibition Assay (Luminescence-Based)
-
Reaction Preparation: In a multi-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and a buffer containing ATP at its Km concentration.[9]
-
Compound Addition: Add the synthesized inhibitor at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30 °C for 1 hour to allow the kinase reaction to proceed.
-
ATP Detection: Add a luciferase-based ATP detection reagent to each well. This reagent will produce a luminescent signal proportional to the amount of remaining ATP.[8]
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) can be calculated by plotting the luminescence signal against the inhibitor concentration.
Kinome Profiling for Selectivity
To understand the selectivity of the synthesized compound, it is crucial to screen it against a broad panel of kinases. This process, known as kinome profiling, can identify both on-target and off-target activities.[10] Several commercial services offer kinome profiling using various technologies, such as radiometric assays or binding assays.[11]
Diagram of the Kinome Profiling Workflow
Caption: Workflow for determining the selectivity of a novel kinase inhibitor.
A typical kinome profiling experiment will provide a percentage of inhibition for each kinase at a fixed concentration of the compound. Potent hits can then be further validated by determining their IC50 values. This data is invaluable for understanding the compound's mechanism of action and potential for therapeutic development or as a chemical probe.
Conclusion and Future Directions
This compound is a valuable and strategically important building block for the synthesis of novel kinase inhibitors. The synthetic protocol detailed in this application note provides a reliable method for incorporating this aniline into a proven kinase inhibitor scaffold. The unique combination of a methyl group for conformational constraint and a trifluoromethylthio group for enhanced potency and metabolic stability makes derivatives of this aniline promising candidates for further investigation.
Subsequent biological evaluation, including in vitro kinase assays and comprehensive kinome profiling, is essential to elucidate the potency, selectivity, and mechanism of action of these novel compounds. The insights gained from such studies will guide further optimization efforts in the ongoing quest for more effective and selective kinase inhibitors for the treatment of human diseases.
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N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (n.d.). PubMed. Retrieved from [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved from [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis of N-Trifluoromethylsulfilimines via Trifluoromethyl Nitrene and Their Synthetic Potential. (2025). ResearchGate. Retrieved from [Link]
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Scheme 1. General synthesis of N 2-arylaminopyrimidines. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]
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Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved from [Link]
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Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]
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Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (2025). ResearchGate. Retrieved from [Link]
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Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. (n.d.). ResearchGate. Retrieved from [Link]
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A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). PubMed Central. Retrieved from [Link]
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Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed. Retrieved from [Link]
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Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PubMed Central. Retrieved from [Link]
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Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. (n.d.). PubMed. Retrieved from [Link]
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Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PubMed Central. Retrieved from [Link]
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Kinome expression profiling improves risk stratification and therapeutic targeting in myelodysplastic syndromes. (2024). Blood Advances. Retrieved from [Link]
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Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Retrieved from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PubMed Central. Retrieved from [Link]
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Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
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Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PubMed Central. Retrieved from [Link]
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Protecting Group Strategies for 2-Methyl-5-((trifluoromethyl)thio)aniline: An Application Guide
Introduction: Navigating the Synthetic Challenges of a Deactivated Aniline
2-Methyl-5-((trifluoromethyl)thio)aniline is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a weakly activating methyl group and a strongly deactivating trifluoromethylthio (-SCF₃) group, presents distinct challenges in multi-step synthetic sequences. The electron-withdrawing nature of the -SCF₃ group significantly reduces the nucleophilicity of the aniline nitrogen, making it less reactive and complicating subsequent chemical transformations that require a free amino group.
Furthermore, the unprotected amine can interfere with a wide range of reactions, including those involving strong bases, electrophilic reagents, and transition metal-catalyzed cross-couplings. To overcome these hurdles, a robust protecting group strategy is essential. This guide provides a detailed analysis of suitable protecting groups for this compound, complete with experimental protocols and a discussion of their relative merits, enabling researchers to make informed decisions for their synthetic campaigns.
Strategic Selection of Amine Protecting Groups
The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal. For this compound, the decreased nucleophilicity of the amine must be a primary consideration during the protection step. We will explore three widely applicable and robust protecting groups: the tert-Butoxycarbonyl (Boc) group, the Benzyloxycarbonyl (Cbz) group, and the 2-Nitrobenzenesulfonyl (Nosyl) group. These have been selected for their differing stability profiles, offering a degree of orthogonality. Orthogonal protection allows for the selective removal of one protecting group in the presence of others, a crucial element in complex syntheses.[1]
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability to a wide range of non-acidic reagents.[2] Deprotection is conveniently achieved under acidic conditions, typically with trifluoroacetic acid (TFA).
Rationale for Use: The Boc group is an excellent choice for syntheses that involve nucleophilic reagents, basic conditions, or catalytic hydrogenations where a Cbz group would be cleaved. Given the electron-deficient nature of the target aniline, the protection reaction may require slightly more forcing conditions or a suitable catalyst to proceed efficiently.[3]
Protocol 1: Boc-Protection of this compound
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq.) or DIPEA (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may require gentle heating (40-50 °C) to go to completion due to the reduced nucleophilicity of the aniline.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Boc-Deprotection
-
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the Boc-protected aniline (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Add trifluoroacetic acid (5-10 eq.) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC).
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the free aniline.[4][5]
-
The Benzyloxycarbonyl (Cbz) Group: Cleavage by Hydrogenolysis
The Cbz group is another cornerstone of amine protection, valued for its stability to acidic and basic conditions.[6] Its removal is typically achieved by catalytic hydrogenolysis, which offers mild and neutral deprotection conditions.
Rationale for Use: The Cbz group is ideal for synthetic routes that require the use of strong acids or bases where a Boc group would be labile. The presence of a sulfur atom in the trifluoromethylthio group can potentially poison the palladium catalyst used for hydrogenolysis, so careful monitoring of the reaction and potentially higher catalyst loading may be necessary.
Protocol 3: Cbz-Protection of this compound
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) and sodium carbonate (2.0 eq.) in a mixture of DCM and water.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify by column chromatography if needed.[7]
-
Protocol 4: Cbz-Deprotection via Hydrogenolysis
-
Materials:
-
Cbz-protected this compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve the Cbz-protected aniline (1.0 eq.) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (5-10 mol%). Caution: Pd/C can be pyrophoric; handle with care and ensure it remains wet with solvent.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating or the addition of more catalyst may be required.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aniline.[8]
-
The 2-Nitrobenzenesulfonyl (Nosyl) Group: Orthogonal and Mildly Cleavable
The Nosyl group is a sulfonamide-based protecting group that offers excellent stability and, crucially, orthogonality to both Boc and Cbz groups. Its strong electron-withdrawing nature also increases the acidity of the N-H proton, which can be advantageous in certain subsequent reactions like N-alkylation. Deprotection is achieved under mild, nucleophilic conditions using a thiol.
Rationale for Use: The Nosyl group is an excellent choice for complex syntheses where multiple, orthogonally protected amines are required. Its stability to both acidic and hydrogenolytic conditions allows for the selective deprotection of Boc and Cbz groups in its presence.
Protocol 5: Nosyl-Protection of this compound
-
Materials:
-
This compound
-
2-Nitrobenzenesulfonyl chloride (Nosyl-Cl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2.0 eq.) or TEA (2.0 eq.) to the solution.
-
Slowly add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The nosylated product is often crystalline and can be purified by recrystallization or column chromatography.
-
Protocol 6: Nosyl-Deprotection
-
Materials:
-
Nosyl-protected this compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Procedure:
-
Dissolve the Nosyl-protected aniline (1.0 eq.) in DMF or MeCN.
-
Add potassium carbonate (3.0 eq.) and thiophenol (2.0 eq.) to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC). The reaction may be gently heated if necessary.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography.[9]
-
Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality |
| Boc | (Boc)₂O, Base (e.g., TEA) | Acid (e.g., TFA, HCl) | Stable to base, nucleophiles, hydrogenolysis | Orthogonal to Cbz and Nosyl |
| Cbz | Cbz-Cl, Base (e.g., Na₂CO₃) | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base | Orthogonal to Boc and Nosyl |
| Nosyl | Nosyl-Cl, Base (e.g., Pyridine) | Thiol (e.g., Thiophenol), Base (e.g., K₂CO₃) | Stable to acid and hydrogenolysis | Orthogonal to Boc and Cbz |
Conclusion
The successful synthesis of complex molecules derived from this compound is highly dependent on a well-chosen protecting group strategy. The Boc, Cbz, and Nosyl groups each offer a unique set of advantages in terms of stability and deprotection conditions. By understanding the orthogonality and specific reaction requirements for each group, researchers can design more efficient and robust synthetic routes. The protocols provided in this guide serve as a starting point for the development of optimized procedures tailored to specific synthetic challenges.
References
- BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. BenchChem.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Biocompare. (2023). Trifluoroacetic Acid for Boc Deprotection From Oakwood Chemical. Retrieved from [Link]
- Hartwig, J. F., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem.
- Reddit. (2023). Does anyone know of a method to remove a nosyl group that's been reduced to the amine? r/chemistry.
-
Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. Retrieved from [Link]
- Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
- El-Deeb, M. M., et al. (2025). Effect of ortho-substituted aniline on the corrosion protection of aluminum in 2 mol/L H2SO4 solution.
-
ResearchGate. (2024). Synthesis of Cbz- and Boc-protected imines 3. Retrieved from [Link]
- Synfacts. (2009). Deprotection of the N-Nosyl Group with a Thiol Resin. Synfacts, 2009(10), 1176.
- YouTube. (2021). Adding Nosyl Group Mechanism | Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Taddei, M., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998.
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
- Salunkhe, S. A., et al. (n.d.). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- National Institutes of Health. (2024).
- Rajesh, S., & Senthilkumar, S. (n.d.).
- Greenberg, M. M. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643-4646.
- National Institutes of Health. (n.d.).
- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
- ResearchGate. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups.
- Brik, A., et al. (n.d.).
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
Sources
- 1. fiveable.me [fiveable.me]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scribd.com [scribd.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-((trifluoromethyl)thio)aniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Methyl-5-((trifluoromethyl)thio)aniline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental work. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during this synthesis, ensuring you can achieve reliable and optimal results.
Introduction
The incorporation of the trifluoromethylthio (-SCF₃) group into aromatic systems is a critical strategy in modern medicinal chemistry. This moiety significantly enhances a molecule's lipophilicity, metabolic stability, and electron-withdrawing properties. This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. However, its preparation can present several challenges, primarily related to regioselectivity, reaction conditions, and product purification. This guide will navigate you through these complexities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inactive Trifluoromethylthiolating Reagent: The electrophilic trifluoromethylthiolating reagent may have degraded due to improper storage or handling.
-
Insufficiently Activating Conditions: The electrophilicity of the trifluoromethylthiolating reagent may not be high enough to react efficiently with the aniline substrate under the chosen conditions.
-
Poor Nucleophilicity of the Aniline: While the amino group is activating, the overall electron density of the ring might be insufficient for the reaction to proceed smoothly, especially with less reactive trifluoromethylthiolating agents.
-
Presence of Water: Moisture can quench the electrophilic reagent and hinder the reaction.
Solutions:
-
Reagent Quality: Use a freshly opened or properly stored trifluoromethylthiolating reagent. Reagents like N-(Trifluoromethylthio)saccharin and N-trifluoromethylthiodibenzenesulfonimide are known for their stability.[1]
-
Choice of Reagent: Employ a more powerful electrophilic trifluoromethylthiolating reagent. N-trifluoromethylthiodibenzenesulfonimide is reported to be more reactive than N-(Trifluoromethylthio)saccharin.
-
Reaction Conditions:
-
Lewis or Brønsted Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., FeCl₃) or a Brønsted acid can enhance the electrophilicity of the trifluoromethylthiolating agent.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) are generally preferred.
-
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Isomeric Byproducts
The Challenge of Regioselectivity
The electrophilic trifluoromethylthiolation of 2-methylaniline (o-toluidine) is a Friedel-Crafts type reaction. Both the amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing. This can lead to the formation of a mixture of isomers.
-
Desired Product: this compound (para to the amino group, meta to the methyl group).
-
Potential Isomeric Byproducts:
-
2-Methyl-3-((trifluoromethyl)thio)aniline (ortho to the amino group)
-
2-Methyl-4-((trifluoromethyl)thio)aniline (para to the methyl group)
-
Solutions to Improve Regioselectivity:
-
Protecting the Amino Group: The strong directing effect of the amino group can be moderated by protecting it as an acetamide. The resulting acetyl group is still ortho-, para-directing but is bulkier, which can sterically hinder substitution at the ortho position (position 3). The trifluoromethylthiolation would then be directed to the position para to the acetylamino group (position 5). Subsequent deprotection via hydrolysis would yield the desired product.
-
Choice of Trifluoromethylthiolating Reagent: The steric bulk of the electrophilic reagent can influence regioselectivity. Experimenting with different reagents may favor the formation of the sterically less hindered product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.
Problem 3: Difficult Purification
Possible Causes:
-
Co-elution of Isomers: The isomeric byproducts often have similar polarities to the desired product, making their separation by standard column chromatography challenging.
-
Residual Reagents or Byproducts: Unreacted trifluoromethylthiolating reagent or its decomposition products can complicate purification.
-
Product Instability: The aniline product may be susceptible to oxidation, leading to discoloration and the formation of impurities during purification.
Solutions:
-
High-Performance Column Chromatography: Use a high-resolution silica gel and an optimized eluent system, identified through careful TLC analysis, to improve the separation of isomers. A gradient elution may be necessary.
-
Derivative Formation: If isomer separation is particularly difficult, consider derivatizing the mixture (e.g., by acylation of the amino group). The resulting derivatives may have different chromatographic properties, allowing for easier separation, followed by deprotection.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, especially for removing minor impurities.
-
Inert Atmosphere during Work-up and Purification: To prevent oxidation, perform the work-up and column chromatography under an inert atmosphere or with solvents that have been sparged with nitrogen or argon.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: The most direct approach is to use 2-methylaniline (o-toluidine) as the starting material. Alternatively, one could start with a pre-functionalized aniline derivative where other positions are blocked, though this would involve a longer synthetic route.
Q2: Which electrophilic trifluoromethylthiolating reagent should I use?
A2: N-(Trifluoromethylthio)saccharin is a good starting point due to its stability and commercial availability. For less reactive substrates or to potentially increase yield, the more electrophilic N-trifluoromethylthiodibenzenesulfonimide can be used.
Q3: What are the key safety precautions for this reaction?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of volatile reagents and solvents.[2][3][4]
-
Handling of Reagents: Trifluoromethylthiolating reagents should be handled with care. Avoid contact with skin and eyes.[1][5] Anilines are toxic and can be absorbed through the skin.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, staining with potassium permanganate or visualization under UV light can be effective. For GC-MS, you can track the disappearance of the starting material and the appearance of the product peak with its characteristic mass spectrum.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound based on established methods for the trifluoromethylthiolation of anilines.
Protocol 1: Direct Trifluoromethylthiolation of 2-Methylaniline
Materials:
-
2-Methylaniline (o-toluidine)
-
N-(Trifluoromethylthio)saccharin
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous FeCl₃ (optional catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methylaniline (1.0 equiv) and anhydrous DCM. If using a catalyst, add FeCl₃ (0.1 equiv). Stir the solution under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: In a separate flask, dissolve N-(Trifluoromethylthio)saccharin (1.1 equiv) in anhydrous DCM. Add this solution dropwise to the aniline solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.
Expected Yield: Yields can vary significantly based on the specific conditions and the success of the purification. A moderate yield should be expected.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Regioselectivity Challenge in Trifluoromethylthiolation of 2-Methylaniline
Sources
Technical Support Center: Purification of 2-Methyl-5-((trifluoromethyl)thio)aniline
Welcome to the technical support guide for 2-Methyl-5-((trifluoromethyl)thio)aniline (CAS 933673-21-3). This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile synthetic intermediate. The unique electronic properties imparted by the trifluoromethylthio (-SCF3) group make this compound valuable, but its aniline functionality presents specific purification challenges.[1] This guide provides in-depth, field-proven solutions to common issues encountered during its isolation and purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and purification of this compound.
Q1: My freshly purified this compound is a colorless or pale yellow liquid/solid, but it rapidly turns dark brown upon storage. Why is this happening and how can I prevent it?
A1: This discoloration is a classic sign of oxidation. Aniline compounds are notoriously susceptible to air and light, which catalyze the formation of highly colored polymeric impurities. The electron-donating nature of the amino group makes the aromatic ring sensitive to oxidative processes.
Prevention is key:
-
Inert Atmosphere: Always store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect it from light, which can accelerate degradation.
-
Low Temperature: Store at reduced temperatures (e.g., 2-8°C) to slow the rate of oxidation.
-
Proper Sealing: Ensure the container is sealed tightly with a high-quality cap and septum to prevent gradual exposure to air and moisture.
Q2: What is the most reliable, all-purpose purification technique for this compound after a synthetic reaction?
A2: For general-purpose purification to remove a variety of impurities, flash column chromatography on silica gel is the most common and effective method. However, due to the basic nature of the aniline nitrogen, standard silica gel (which is acidic) can cause significant peak tailing and potential product loss.[2] It is highly recommended to modify your mobile phase with a small amount of a basic additive, such as 0.5-1% triethylamine, to ensure sharp peaks and good recovery.
Q3: Is vacuum distillation a viable purification method for this compound?
A3: Yes, vacuum distillation is an excellent technique, particularly for removing non-volatile or polymeric impurities, such as the colored oxidation products discussed in Q1. If your crude material is heavily discolored, distillation can yield a much purer, colorless distillate that can then be used directly or subjected to a final polishing step like chromatography or recrystallization. Given the boiling points of similar substituted anilines, a high vacuum is necessary to prevent thermal decomposition.[3][4]
Q4: What are the critical safety precautions I must take when handling this compound?
A4: this compound and related compounds are classified as hazardous.[5][6] Acute toxicity is a primary concern, with risks associated with ingestion, skin contact, and inhalation.[7][8]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhaling vapors.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), a lab coat, and chemical safety goggles.[5][6]
-
Waste Disposal: Dispose of all waste in a properly labeled, approved hazardous waste container according to your institution's guidelines.[7]
Section 2: Troubleshooting Common Purification Issues
Navigating the purification of anilines requires a systematic approach. The following flowchart and detailed explanations will guide you through resolving the most common experimental hurdles.
Caption: Troubleshooting workflow for aniline purification.
In-Depth Troubleshooting Guide
-
Issue: Persistent Colored Impurities
-
Causality: The color arises from high molecular weight oxidation byproducts. These are often highly polar and can be difficult to remove completely by standard silica gel chromatography.
-
Solutions:
-
Activated Carbon Treatment: This is highly effective for removing trace colored impurities. The porous carbon surface adsorbs the large, flat aromatic structures of the color bodies.
-
Vacuum Distillation: This is the most robust method for separating the volatile aniline product from non-volatile polymeric "gunk".
-
-
-
Issue: Poor Separation / Co-elution in Column Chromatography
-
Causality: The impurities have a polarity very similar to the desired product in the chosen solvent system.
-
Solutions:
-
Systematic TLC Optimization: Before running a column, screen a wider range of mobile phase systems. Test different solvent families (e.g., replace ethyl acetate with MTBE or dichloromethane) to alter the selectivity of the separation.
-
Change Stationary Phase: Silica gel is not the only option. Neutral alumina can be effective for basic compounds. For very difficult separations, reversed-phase (C18) chromatography offers an orthogonal separation mechanism based on hydrophobicity rather than polarity.[9] Amine-functionalized silica is also an excellent choice that provides a basic surface, minimizing the need for mobile phase additives.[9]
-
Recrystallization: If your product is a solid and has >90% purity after the column, recrystallization is a powerful technique for removing small amounts of closely-related impurities.
-
-
-
Issue: Product Streaking/Tailing on TLC and Column
-
Causality: This is a classic symptom of a basic compound interacting too strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[2] This strong, non-ideal interaction prevents the compound from moving in a tight band.
-
Solution:
-
Add a Basic Modifier: Adding 0.5-1% triethylamine (Et3N) or ammonia in methanol to your mobile phase will neutralize the most acidic sites on the silica, allowing the basic aniline to elute cleanly without tailing. This is the most common and effective solution.
-
-
-
Issue: Low Yield and Product Loss
-
Causality: Product loss can occur at two main stages.
-
Aqueous Workup: The basic aniline can be protonated in neutral or acidic water, forming a water-soluble salt. If you extract with an organic solvent without first basifying the aqueous layer, a significant amount of product can be lost.
-
Irreversible Adsorption: During chromatography without a basic modifier, the product can bind so strongly to the acidic silica gel that it does not elute from the column at all.
-
-
Solutions:
-
Check pH during Workup: Before extracting your product into an organic solvent, ensure the aqueous layer is basic (pH > 8) by adding a base like sodium bicarbonate or dilute sodium hydroxide. This ensures the aniline is in its neutral, organic-soluble "free base" form.
-
Use a Modified Mobile Phase: As described for tailing, using a mobile phase containing triethylamine will prevent irreversible adsorption and dramatically improve recovery from a silica gel column.
-
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Modified Mobile Phase)
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. A good target Rf for your product is ~0.25-0.35. A common starting point is a mixture of Hexane and Ethyl Acetate. Crucially, add ~0.5% triethylamine to your TLC developing chamber and eluent.
-
Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for a cleaner loading, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent to a fine powder, and loading the powder onto the column.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (containing 0.5-1% triethylamine). Ensure the silica bed is well-settled and free of air bubbles.
-
Loading and Elution: Carefully load your prepared sample onto the top of the silica bed. Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this step.
Protocol 2: Bulk Impurity Removal via Acid-Base Extraction
This protocol is ideal for an initial cleanup of a crude reaction mixture containing neutral or acidic byproducts.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it two to three times with 1M hydrochloric acid (HCl).[10] The basic aniline will react to form the water-soluble hydrochloride salt and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Layer Separation: Combine the aqueous (acidic) layers. The organic layer containing neutral/acidic impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K2CO3) with stirring until the pH is > 8. You may see the aniline oil out or precipitate.[11]
-
Back-Extraction: Extract the now-basic aqueous solution three times with fresh DCM or EtOAc. The neutral "free base" aniline will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the purified aniline.
Protocol 3: Decolorization using Activated Charcoal
-
Dissolution: Dissolve the colored aniline product in a suitable organic solvent (e.g., DCM or hot ethanol) in an Erlenmeyer flask.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution.
-
Stirring/Heating: Gently stir or swirl the mixture. For less volatile solvents, you can heat the mixture gently for 5-10 minutes to increase the efficiency of adsorption.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter to completely remove the fine black charcoal particles. The filtrate should be significantly less colored.
-
Solvent Removal: Remove the solvent under reduced pressure to recover the decolorized product.
Section 4: Data Summary Tables
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System (with 0.5-1% Et3N) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | Good starting point for most purifications. Adjust ratio for optimal Rf. |
| Silica Gel | Dichloromethane / Methanol | For more polar impurities. Use a low percentage of methanol (1-5%). |
| Neutral Alumina | Hexane / Ethyl Acetate | Good alternative to silica for basic compounds; may not require Et3N. |
| Reversed-Phase C18 | Acetonitrile / Water | Separation is based on hydrophobicity. Excellent for removing polar impurities. |
Table 2: Potential Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Screening Protocol |
| Alcohols | Isopropanol, Ethanol | Dissolve in a minimum of hot solvent and allow to cool slowly. |
| Hydrocarbons | Heptane, Toluene, Cyclohexane | Often used as an anti-solvent in a solvent/anti-solvent system (e.g., Toluene/Heptane). |
| Ethers | Methyl tert-butyl ether (MTBE) | Good for moderately polar compounds. |
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- BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-5-(quinoxalin-2-yl)aniline. Benchchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8GLyrsS7-xWw2HaOLP9qjio3B3fzxOo9nCeCA_5KWAwHLI6C8V2AaVbvrVnqO2BlJxdiCQTL51BabQuOXR51q0nGKFnSnEPrrWHQmDmHUpcyNrvE9OR4WWSLSM1p7E9FjTiwEkBp1-YsD8RoRj_9dBQERUJdxbmqMRyOXbKJX13k2w0muchzECMfQbYyXYjPpJiMtjM3mHij532nniMB5wGZR8twzdQ==]
- TargetMol. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline. Targetmol.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfgcboRo1lus6oLyy-WdU58_T1_ROsFepClwsOFpIkMi7ui83hPa9PZCNc52sZVolauE9KoYshsyJ0xQZziyPOTQiU30jBW4eYuwVxc6FQd_ruGD8PiwiGHN_MlPWbMKB3bNb1mIwsIIuK4Zu9xwkAj9L1sXeYWi-iR9uu0kHz]
Sources
- 1. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
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Technical Support Center: Trifluoromethylthiolation of Anilines
Welcome to the technical support center for the trifluoromethylthiolation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The introduction of the trifluoromethylthio (–SCF₃) group is a critical strategy in medicinal and agrochemical chemistry due to its ability to enhance lipophilicity and metabolic stability.[1][2] However, the unique reactivity of anilines presents specific challenges.[3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical experience.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction is yielding a complex mixture of products with significant amounts of dark, insoluble material. What is happening and how can I fix it?
Answer: This is a classic sign of aniline polymerization. Anilines are susceptible to oxidation, forming radical cations that can dimerize and polymerize, leading to the intractable materials you are observing.[3]
Potential Causes & Solutions:
-
Oxidative Conditions: The reaction conditions may be too harsh, or the reagents themselves may be promoting oxidation.
-
Solution: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). De-gas your solvent prior to use. If using a metal catalyst, consider a lower oxidation state or a different ligand that can temper its oxidative potential.
-
-
Reagent Choice: Some trifluoromethylthiolating reagents are more prone to inducing oxidative side reactions.
-
Solvent Effects: The solvent can play a crucial role in stabilizing reactive intermediates.
Question 2: I am observing both N-trifluoromethylthiolation and C-trifluoromethylthiolation. How can I control the selectivity?
Answer: The competition between N- and C-functionalization is a common challenge. The outcome is often dictated by the electronic and steric properties of the aniline, the nature of the trifluoromethylthiolating reagent, and the reaction conditions.
Controlling Selectivity:
| Factor | Favoring N-Trifluoromethylthiolation | Favoring C-Trifluoromethylthiolation |
| Aniline Substitution | Unprotected anilines with electron-donating groups.[7] | N-protected anilines (e.g., with a Cbz group).[7] |
| Reaction Conditions | Often occurs under milder, base-catalyzed conditions. | Can be promoted with Lewis acids or under conditions that favor electrophilic aromatic substitution. |
| Reagent Type | Highly electrophilic reagents may favor reaction at the more nucleophilic nitrogen. | Reagents that generate a more sterically hindered electrophile may favor reaction at the less hindered para-position of the aniline ring. |
-
For Predominant N-Trifluoromethylthiolation:
-
Use an unprotected aniline.
-
Employ a strong, non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity.
-
-
For Predominant C-Trifluoromethylthiolation:
Question 3: My reaction is not going to completion, and I have a significant amount of starting material remaining. What are some strategies to improve conversion?
Answer: Low conversion can stem from several factors, including insufficient reactivity of the substrates or suboptimal reaction conditions.
Troubleshooting Low Conversion:
-
Reagent Reactivity: The chosen trifluoromethylthiolating reagent may not be electrophilic enough for your specific aniline substrate.
-
Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.
-
-
Catalyst/Additive Issues: If using a catalyst, it may be inactive or poisoned.
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider adding a co-catalyst or an additive that can facilitate the catalytic cycle.
-
-
Solvent Choice: The solvent may not be optimal for solubility or for mediating the reaction.
-
Solution: Screen a range of solvents with different polarities and coordinating abilities.
-
Workflow for Troubleshooting Low Conversion
Sources
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to Improving the Yield and Purity of 2-Methyl-5-((trifluoromethyl)thio)aniline
Welcome to the technical support center for the synthesis and purification of 2-Methyl-5-((trifluoromethyl)thio)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your yield and purity.
I. Conceptual Overview: The Synthetic Challenge
The synthesis of this compound presents a multi-step challenge that requires careful control of reaction conditions to achieve high yield and purity. The primary hurdles often lie in the selective introduction of the trifluoromethylthio (SCF3) group and the prevention of side reactions, particularly oxidation and the formation of isomers. This guide will walk you through a plausible and robust synthetic strategy, highlighting critical control points and troubleshooting measures.
II. Proposed Synthetic Pathway
A logical and scalable synthetic route to this compound is outlined below. This pathway begins with a common starting material, p-nitrotoluene, and proceeds through the formation of a key intermediate, 2-methyl-5-aminothiophenol, before the final trifluoromethylthiolation step.
Caption: Decision tree for troubleshooting low yield in the trifluoromethylthiolation step.
IV. Purity Analysis and Impurity Profiling
Question 4: I have synthesized my product, but I am unsure of its purity. What are the best analytical techniques to use?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for accurately assessing the purity of this compound and identifying any impurities.
| Technique | Purpose | Key Considerations |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity analysis and separation of isomers. | A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or trifluoroacetic acid) is a good starting point. [1][2][3][4]The presence of the fluorinated group may warrant exploring fluorinated stationary phases for improved separation. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities and confirmation of product identity. | The compound should be sufficiently volatile for GC analysis. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns. [5][6]Loss of the SCF3 group is a common fragmentation pathway. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural elucidation and identification of impurities. | ¹H NMR: Will show characteristic signals for the aromatic protons and the methyl group. ¹⁹F NMR: A singlet corresponding to the SCF3 group is expected. The chemical shift can provide information about the electronic environment. [7][8]¹³C NMR: Will confirm the carbon skeleton of the molecule. |
Question 5: What are the most likely impurities I should be looking for?
Answer:
Based on the synthetic route, the following impurities are plausible:
-
Unreacted Starting Materials: 2-methyl-5-aminothiophenol.
-
Oxidation Product: The disulfide of 2-methyl-5-aminothiophenol.
-
Isomeric Products: Trifluoromethylthiolation at other positions on the aromatic ring, although the directing effects of the methyl and amino groups make the desired product the major isomer.
-
Byproducts from the Trifluoromethylthiolating Reagent: For example, if using N-(trifluoromethylthio)saccharin, saccharin will be a byproduct.
-
Over-thiolated Products: Although less common, reaction at both the thiol and another position on the ring is possible under harsh conditions.
V. Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethylthio (SCF3) group so important in drug development?
A1: The SCF3 group is highly valued in medicinal chemistry because of its unique combination of properties. It is highly lipophilic, which can improve a drug candidate's ability to cross cell membranes. It is also a strong electron-withdrawing group, which can alter the pKa of nearby functional groups and improve metabolic stability. Q2: Can I purify this compound by distillation?
A2: Vacuum distillation can be an effective method for purifying anilines, especially for removing non-volatile impurities like polymers or salts. [9]However, the thermal stability of the trifluoromethylthio group should be considered. It is advisable to first perform a small-scale distillation to ensure the compound does not decompose at the required temperature and pressure.
Q3: My purified aniline product is dark in color. Is this a problem?
A3: Anilines are prone to air oxidation, which can lead to the formation of colored impurities. While a slight yellow tinge may be acceptable, a dark color often indicates significant impurity. [9]To decolorize the product, you can try treating a solution of the compound with activated carbon, followed by filtration. Storing the purified product under an inert atmosphere and protected from light is crucial to prevent discoloration.
Q4: How can I confirm the regiochemistry of the trifluoromethylthiolation?
A4: 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for unambiguously determining the position of the SCF3 group on the aniline ring.
VI. Detailed Experimental Protocols
The following are generalized protocols based on established chemical principles. They should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride
[10]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, place p-nitrotoluene (1.0 eq).
-
Reaction: Slowly add chlorosulfonic acid (1.2-1.5 eq) via the dropping funnel with vigorous stirring.
-
Heating: Heat the reaction mixture to 100-150°C in an oil bath and maintain for 2-4 hours, or until TLC analysis indicates completion.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with cold water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like acetic acid. [11]
Protocol 2: Synthesis of 2-Methyl-5-aminothiophenol
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 eq) in glacial acetic acid.
-
Reduction: Heat the solution to 50-60°C and add zinc dust (excess, e.g., 5-10 eq) portion-wise, maintaining the temperature.
-
Reaction Monitoring: Stir the mixture at reflux until the reaction is complete (monitor by TLC). The solution should become colorless.
-
Work-up: Cool the reaction mixture and filter to remove excess zinc. Dilute the filtrate with water.
-
Isolation: Adjust the pH to ~7 with a saturated sodium bicarbonate solution. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be used immediately in the next step or stored under an inert atmosphere.
Protocol 3: Synthesis of this compound
-
Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 2-methyl-5-aminothiophenol (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add iron(III) chloride (0.025 eq) and diphenyl selenide (0.025 eq).
-
Reagent Addition: Add N-(Trifluoromethylthio)saccharin (1.1 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
VII. References
-
CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents.
-
orthanilic acid - Organic Syntheses Procedure.
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate.
-
Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide - The Royal Society of Chemistry.
-
Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.
-
Studies on the Synthesis of 2-Aminothiophenol - Indian Journal of Pharmaceutical Sciences.
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH.
-
121-02-8, 2-Methyl-5-nitrobenzenesulfonyl chloride Formula - ECHEMI.
-
HPLC Analysis of Aniline Homologs on Discovery ® C18 - Sigma-Aldrich.
-
F19 Chemical Shifts of the Sulfur Pentafluoride, Trifluoromethoxy, Trifluoromethylthio and Trifluoromethylsulfonyl Groups in Aromatic Compounds - ACS Publications.
-
"cross-reactivity studies of N-(trifluoromethylthio)saccharin with functional groups" - Benchchem.
-
Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide - Beilstein Journals.
-
((Trifluoromethyl)thio)benzene | C7H5F3S | CID 68011 - PubChem - NIH.
-
Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... - ResearchGate.
-
Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Beilstein Journals.
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF - ResearchGate.
-
CN109776360A - A kind of clean thiophenols new synthetic method - Google Patents.
-
2-Methyl-5-nitrobenzenesulfonyl chloride 97 121-02-8.
-
A Comparative Guide to N-(Trifluoromethylthio)saccharin for Trifluoromethylthiolation in Synthesis - Benchchem.
-
Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation | Accounts of Chemical Research - ACS Publications.
-
October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" - Fluorine Notes.
-
Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.
-
Application Notes and Protocols: N-(Trifluoromethylthio)saccharin in Electrophilic Trifluoromethylthiolation - Benchchem.
-
Analytical Method Development by High Performance Liquid Chromatography - IJTSRD.
-
Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies.
-
Application Notes and Protocols: N-(Trifluoromethylthio)saccharin as a Source of the SCF3 Radical - Benchchem.
-
CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents.
-
2-Methyl-5-nitrobenzenesulfonyl chloride 97 121-02-8 - Sigma-Aldrich.
-
Mass Spectrometry: Fragmentation.
-
A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents: N-(Trifluoromethylthio)saccharin and Beyond - Benchchem.
-
Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - MSU Chemistry.
-
New Electrophilic Trifluoromethylating Agents | The Journal of Organic Chemistry.
-
Electrophilic trifluoromethylthiolation of allylsilanes with trifluoromethanesulfanamide - PubMed.
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed.
-
Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives - American Chemical Society.
-
Mayr's Database Of Reactivity Parameters: MoleculeN-(trifluoromethyl)thio)saccharin.
-
Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed.
-
Mass spectral fragmentation of trimethylsilylated small molecules - PubMed - NIH.
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed.
-
Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed.
Sources
- 1. HPLC Analysis of Aniline Homologs on Discovery® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 2. asianjpr.com [asianjpr.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. ((Trifluoromethyl)thio)benzene | C7H5F3S | CID 68011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-5-((trifluoromethyl)thio)aniline Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methyl-5-((trifluoromethyl)thio)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your reaction conditions effectively.
The introduction of the trifluoromethylthio (-SCF₃) group is a critical strategy in modern medicinal chemistry, as it can significantly enhance a molecule's lipophilicity, metabolic stability, and biological activity. The synthesis of this compound, a valuable building block, typically proceeds via an electrophilic aromatic substitution reaction on 2-methylaniline (o-toluidine). However, achieving high yield and regioselectivity can be challenging. This guide will address common issues and provide robust protocols to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct electrophilic trifluoromethylthiolation of 2-methylaniline. This reaction utilizes a reagent that delivers an electrophilic "SCF₃⁺" species to the aromatic ring.
Q2: What are the primary challenges in this synthesis?
A2: The main challenges are:
-
Regioselectivity: The starting material, 2-methylaniline, has two activating groups (an amino group and a methyl group) that direct incoming electrophiles to multiple positions on the aromatic ring.
-
N-Trifluoromethylthiolation: The nitrogen atom of the aniline is a competing nucleophile and can react with the electrophilic reagent, leading to the formation of an undesired N-S bond.
-
Reaction Rate and Yield: Sub-optimal reaction conditions can lead to low conversion rates and overall poor yields of the desired product.
Q3: Which electrophilic trifluoromethylthiolating reagents are recommended for this reaction?
A3: Several shelf-stable and effective reagents are commercially available. For the trifluoromethylthiolation of anilines, reagents such as N-(Trifluoromethylthio)saccharin and trifluoromethanesulfenamide are highly recommended due to their reactivity and ease of handling.[1] N-(Trifluoromethylthio)saccharin, in particular, is a crystalline, stable solid that has shown broad applicability with a range of nucleophiles, including anilines.
Q4: How do the directing group effects of the amino and methyl groups influence the reaction outcome?
A4: In electrophilic aromatic substitution, both the amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing.[2][3]
-
The amino group is a strongly activating ortho-, para-director.
-
The methyl group is a weakly activating ortho-, para-director.
The powerful activating effect of the amino group will dominate, directing the incoming electrophile primarily to the positions ortho and para to it (C4 and C6). The methyl group at C2 will sterically hinder the C3 position and electronically favor substitution at its ortho and para positions (C3 and C5). The desired product is the result of substitution at the C5 position, which is para to the methyl group and meta to the amino group. Achieving high selectivity for this isomer often requires careful optimization of reaction conditions to balance electronic and steric effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive electrophilic reagent. 2. Reaction temperature is too low. 3. Inappropriate solvent. | 1. Switch to a more reactive reagent like N-(Trifluoromethylthio)saccharin. 2. Gradually increase the reaction temperature in increments of 10-20 °C. 3. Screen solvents with varying polarities (e.g., DCM, MeCN, HFIP). Hexafluoroisopropanol (HFIP) has been shown to promote the functionalization of anilines. |
| Poor Regioselectivity (Mixture of Isomers) | 1. The inherent directing effects of the amino and methyl groups lead to a mixture of ortho- and para-substituted products relative to the amino group. 2. Steric hindrance at certain positions is not significant enough to favor a single isomer. | 1. Employ a protecting group for the amine: Converting the amino group to an amide (e.g., using acetic anhydride) can modulate its directing effect and sterically hinder the ortho positions, potentially favoring substitution at the 5-position. The protecting group can be removed in a subsequent step. 2. Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., FeCl₃) can alter the electronic properties of the reagent and substrate, potentially influencing regioselectivity. |
| Formation of N-Trifluoromethylthiolated Byproduct | The lone pair of electrons on the nitrogen of the aniline is a potent nucleophile and can directly attack the electrophilic trifluoromethylthiolating reagent. | 1. Protect the amino group: As with improving regioselectivity, protecting the amine as an amide is the most effective way to prevent N-functionalization. 2. Use of a Brønsted acid: In some cases, a protic acid can protonate the aniline, deactivating the nitrogen towards electrophilic attack. However, this also deactivates the ring, so a careful balance is needed. |
| Difficulty in Product Purification | 1. The product has similar polarity to the starting material or byproducts. 2. The product is an oil and difficult to crystallize. | 1. Optimize chromatography: Use a gradient elution profile and screen different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol). 2. Derivatization: If purification of the final aniline is challenging, consider purifying a protected intermediate (e.g., the N-acetyl derivative), which may have different solubility and chromatographic properties. The protecting group can then be removed from the purified intermediate. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol provides a starting point for the optimization of the electrophilic trifluoromethylthiolation of 2-methylaniline.
Materials:
-
2-Methylaniline
-
N-(Trifluoromethylthio)saccharin
-
Iron(III) Chloride (FeCl₃) (anhydrous)
-
Diphenyl selenide
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylaniline (1.0 eq.).
-
Dissolve the aniline in anhydrous dichloromethane.
-
Add N-(Trifluoromethylthio)saccharin (1.1 eq.), iron(III) chloride (0.1 eq.), and diphenyl selenide (0.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow, gently heat the mixture to 40 °C.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.
Visualization of the Synthetic Workflow
Caption: A decision-making diagram for troubleshooting common synthesis issues.
References
-
Directing Effects in Electrophilic Aromatic Substitution. In Organic Chemistry Tutor. Available at: [Link]
-
Directing Groups in SE Ar. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Methyl-5-((trifluoromethyl)thio)aniline
Welcome to the technical support center for 2-Methyl-5-((trifluoromethyl)thio)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this unique trifluoromethylthiolated aniline derivative. Here, we address common experimental failures in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Introduction to the Molecule: A Double-Edged Sword
This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethylthio (SCF3) group imparts desirable properties such as high lipophilicity and metabolic stability.[1] However, the interplay between the electron-donating amino and methyl groups and the strongly electron-withdrawing trifluoromethylthio group presents a unique set of reactivity challenges. This guide will help you troubleshoot and optimize your reactions for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Diazotization and Sandmeyer Reactions
The conversion of the amino group of this compound to a diazonium salt, followed by a Sandmeyer reaction, is a common strategy for introducing a variety of functional groups. However, this is often a major stumbling block for researchers.
Question 1: My diazotization of this compound is giving a low yield of the diazonium salt, and I'm observing a lot of dark, tarry byproducts. What's going wrong?
Answer: This is a frequent issue arising from the electronic nature of your substrate and the inherent instability of diazonium salts.
Root Cause Analysis:
-
Reduced Nucleophilicity of the Aniline: The trifluoromethylthio (SCF3) group is strongly electron-withdrawing, which reduces the electron density on the aniline nitrogen. This makes the initial reaction with the nitrosonium ion (formed from sodium nitrite and acid) slower than for more electron-rich anilines.[2]
-
Diazonium Salt Instability: Diazonium salts are notoriously unstable and can decompose if the temperature is not rigorously controlled.[2] The presence of the electron-withdrawing SCF3 group can further destabilize the diazonium salt.
-
Side Reactions: Unreacted nitrous acid can lead to various side reactions, contributing to the formation of tarry decomposition products. Azo coupling between the diazonium salt and the starting aniline is also a possibility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd2(dba)3 or a pre-formed catalyst like XPhos Pd G3 | Provides a reliable source of Pd(0). Pre-catalysts can offer improved stability and activity. |
| Ligand | XPhos, SPhos, or other bulky, electron-rich biaryl phosphine ligands | These ligands are known to be effective for coupling with electron-deficient anilines and can overcome some steric hindrance. [3][4] |
| Base | NaOt-Bu or K3PO4 | Strong, non-nucleophilic bases are often required to facilitate the deprotonation of the amine and promote the catalytic cycle. [3] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents with relatively high boiling points are generally used. |
| Temperature | 80-110 °C (conventional heating) or 100-150 °C (microwave) | Higher temperatures are often necessary to drive the reaction to completion. |
Category 3: Acylation Reactions
Forming an amide bond with this compound can also be challenging due to its low nucleophilicity.
Question 4: I am trying to acylate this compound with an acyl chloride, but the reaction is very slow and incomplete. What can I do?
Answer: This is another consequence of the reduced nucleophilicity of the aniline. More forcing conditions or a more reactive acylating agent may be necessary.
Troubleshooting Strategies:
-
Increase Reactivity: If using a standard acyl chloride is not effective, consider converting the carboxylic acid to a more reactive species, such as an acid anhydride or by using a coupling reagent like HATU.
-
Add a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of hindered or electron-deficient anilines.
-
Increase Temperature: Heating the reaction mixture, potentially under microwave irradiation, can provide the necessary activation energy for the reaction to proceed. * Use a Stronger Base: A non-nucleophilic base like triethylamine or diisopropylethylamine is typically used to scavenge the HCl byproduct. In difficult cases, a stronger base might be beneficial, but care must be taken to avoid side reactions with the acylating agent.
General Considerations for Handling and Stability
-
Storage: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent slow oxidation or degradation.
-
Safety: This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
References
- Baudoin, O. (2005). Transition-Metal-Catalyzed Arylation of Unactivated C(sp3)−H Bonds.
-
Borrego, I., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
- BenchChem. (2025). Technical Support Center: Diazotization and Hydrolysis of 3-(Trifluoromethyl)aniline.
- BenchChem. (2025). troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis.
- BenchChem. (2025). strategies to overcome poor reactivity of 2-Methyl-5-(quinoxalin-2-yl)aniline.
- BenchChem. (2025).
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Frontiers. (2021). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. [Link]
-
RSC Publishing. (2014). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2012). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. [Link]
-
NIH. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society. [Link]
-
NIH. (2019). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. [Link]
-
Beilstein Journals. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- BenchChem. (2025).
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Beilstein Journals. (2014). Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. Beilstein Journal of Organic Chemistry. [Link]
-
TDX. (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
-
KAUST Repository. (n.d.). Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides. [Link]
-
NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
- BenchChem. (2025).
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. [Link]
- BenchChem. (2025).
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
ACS Publications. (2018). In Situ Generation of Electrophilic Trifluoromethylthio Reagents for Enantioselective Trifluoromethylthiolation of Oxindoles. Organic Letters. [Link]
-
ResearchGate. (n.d.). Mechanism for trifluoromethylation of aniline. [Link]
-
ResearchGate. (2015). Oxidation of aniline and some para-substituted anilines by benzimidazolium fluorochromate in aqueous acetic acid medium – A kinetic and mechanistic study. [Link]
-
Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. [Link]
- BenchChem. (2025). troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis.
-
lookchem. (n.d.). 4-(Trifluoromethylthio)aniline. [Link]
- BenchChem. (2025). strategies to overcome poor reactivity of 2-Methyl-5-(quinoxalin-2-yl)aniline.
-
NIST. (n.d.). 3-[(trifluoromethyl)thio]aniline. [Link]
-
ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [https://www.researchgate.net/publication/232237837_An_Expedient_Synthesis_of_246-Tris trifluoromethylaniline]([Link] trifluoromethylaniline)
Sources
- 1. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
stability issues of 2-Methyl-5-((trifluoromethyl)thio)aniline under reaction conditions
Technical Support Center: 2-Methyl-5-((trifluoromethyl)thio)aniline
A Guide to Navigating Stability and Reaction Challenges
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to help you anticipate and resolve stability issues, ensuring the integrity and success of your experiments. This document moves beyond simple protocols to explain the chemical reasoning behind our recommendations, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered when working with this compound, from basic handling to complex reaction troubleshooting.
Category 1: General Handling and Storage
Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: Proper storage is the first and most critical step in preventing degradation. Based on the known reactivity of anilines and thioethers, we recommend the following conditions:
-
Temperature: Store in a tightly sealed container in a cool, dry place, ideally refrigerated at 2-8°C for long-term storage.[1]
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can promote the oxidation of both the aniline and thioether functional groups.
-
Light: Protect from light.[2] Anilines can be susceptible to photochemical degradation, often leading to discoloration. Use amber vials or store containers in a dark location.
-
Incompatible Materials: Store away from strong oxidizing agents and acids.[2]
Question 2: My sample of this compound has developed a yellow or brownish tint. Is it still usable?
Answer: The development of a yellow or brown color is a common observation for many anilines and is typically indicative of minor oxidative degradation.[3] The primary degradation products are often highly colored, so even a small amount of impurity can be visually apparent.
-
Is it usable? It depends on the sensitivity of your reaction. For robust reactions where minor impurities will not interfere, the material may still be suitable. However, for sensitive applications like catalysis or multi-step syntheses, the impurities could be detrimental.
-
Recommendation: Before use, assess the purity of the discolored material using an appropriate analytical technique (TLC, LC-MS, or ¹H NMR). If significant degradation is observed (e.g., >5% impurities), purification by flash column chromatography is recommended. For high-purity requirements, it is always best to use a fresh, colorless sample.
Category 2: Stability and Decomposition
Question 3: What are the primary decomposition pathways for this molecule under reaction conditions?
Answer: The two main points of reactivity and potential degradation in this compound are the aniline nitrogen and the thioether sulfur.
-
Oxidation of the Thioether: The sulfur atom is susceptible to oxidation, especially in the presence of common laboratory oxidants or even atmospheric oxygen under harsh conditions (e.g., high heat). This leads to the formation of the corresponding sulfoxide and, subsequently, the sulfone. These byproducts are significantly more polar than the starting material.
-
Oxidation of the Aniline: The amino group can undergo oxidation to form various products, including nitroso, nitro, and polymeric species. This is often the cause of the color change discussed previously.
-
Reactivity of the Aniline Nitrogen: The aniline is a nucleophile and a base. It can react with electrophiles or acids present in the reaction mixture, leading to unwanted side reactions if not properly managed.
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Question 4: What specific reagents and reaction conditions should I avoid to prevent degradation?
Answer: Based on the structure's functional groups, certain conditions and reagents are highly likely to cause stability issues. A summary is provided in the table below.
| Reagent/Condition Class | Specific Examples | Reason for Incompatibility & Potential Outcome |
| Strong Oxidizing Agents | H₂O₂, KMnO₄, m-CPBA, Oxone® | Will readily oxidize the thioether to sulfoxide/sulfone and the aniline group, leading to complex mixtures. |
| Strong, Non-nucleophilic Bases | NaH, LDA | Can deprotonate the aniline, which may be desired, but can also promote side reactions if other electrophiles are present. |
| Strong Acids | Concentrated H₂SO₄, HCl | Protonates the aniline, forming an anilinium salt. This deactivates the ring towards electrophilic substitution and can affect solubility. |
| Nitrating/Nitrosating Agents | HNO₃, NaNO₂/HCl | Will react with the aniline to form diazonium salts or N-nitroso compounds. |
| High Temperatures | >150 °C (General Guideline) | Can accelerate decomposition. The exact thermal limit is not well-documented, so it is advisable to run reactions at the lowest effective temperature. |
| UV Light / Air Exposure | Sunlight, prolonged stirring in open flasks | Promotes slow, uncontrolled oxidation and polymerization of the aniline moiety.[3] |
Category 3: Reaction Troubleshooting
Question 5: I am attempting a reaction (e.g., a Buchwald-Hartwig amination) on another part of a molecule containing this aniline, but I'm getting very low yields. What could be the problem?
Answer: Low yields in reactions involving this substrate often trace back to the reactivity of the aniline or thioether moieties.
-
Aniline Interference: The aniline's lone pair can coordinate to and deactivate metal catalysts (e.g., Palladium). This is a common issue in cross-coupling reactions.
-
Thioether Interference: The sulfur atom can also act as a ligand for transition metals, leading to catalyst inhibition.
-
Unintended Reactivity: The aniline may compete as a nucleophile if your reaction involves an electrophile, leading to undesired side products.
Troubleshooting Strategy:
-
Protect the Aniline: The most reliable solution is to protect the aniline group before performing the sensitive reaction. A carbamate (e.g., Boc) or amide (e.g., Acetyl) protecting group will prevent it from interfering with catalysts or acting as a nucleophile.
-
Use Excess Catalyst: In some cases, simply increasing the catalyst loading can overcome partial inhibition, though this is a less elegant and more expensive solution.
-
Ligand Choice: Select ligands for your cross-coupling that are known to be less sensitive to inhibition by anilines or sulfur-containing groups.
Below is a troubleshooting flowchart for addressing low reaction yields.
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reactions
This protocol is designed to minimize oxidative degradation during a typical reaction.
-
Glassware Preparation: Dry all glassware in an oven at >120°C overnight and allow it to cool in a desiccator.
-
Reagent Preparation: Place this compound (1.0 eq) and any solid coupling partners or catalysts into the reaction flask.
-
Inerting the Flask: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with dry Argon or Nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent via a cannula or syringe through the septum. Degas solvents by sparging with Argon for 30 minutes or by three freeze-pump-thaw cycles.
-
Reagent Addition: Add any liquid reagents via syringe.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction's progress using appropriate analytical techniques (TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature before opening it to the atmosphere.
Protocol 2: Purification of Discolored this compound
This protocol describes a standard flash column chromatography procedure to remove polar, colored impurities.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 98:2 Hexanes:Ethyl Acetate). Pack the column with the slurry.
-
Sample Loading: Dissolve the crude, discolored aniline in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.
-
Column Loading: Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Elution: Begin elution with the non-polar solvent mixture. The less polar, pure aniline should elute before the more polar, colored impurities. Gradually increase the eluent polarity (e.g., to 95:5 Hexanes:Ethyl Acetate) if necessary to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC, staining with potassium permanganate to visualize the product and any oxidized impurities.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified, colorless product.
| Technique | Purpose | Observations / Notes |
| TLC | Quick reaction monitoring and purity check. | Product Rf ~0.4 (9:1 Hex:EtOAc). Oxidized byproducts will be at a lower Rf. Use UV light and a permanganate stain for visualization. |
| LC-MS | Quantitative purity assessment and identification of byproducts. | Confirm the mass of the desired product (C₈H₈F₃NS, MW: 207.22). Look for masses corresponding to the sulfoxide (+16 amu) and sulfone (+32 amu). |
| ¹H NMR | Structural confirmation. | Check for the absence of impurity peaks. The aromatic region should be clean. |
| ¹⁹F NMR | To monitor the integrity of the -SCF₃ group. | A clean singlet should be observed. The appearance of other fluorine-containing signals could indicate unexpected side reactions at this moiety. |
References
-
Material Safety Data Sheet for 3-(Trifluoromethyl)aniline. (2008). Accessed via Fisher Scientific.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(Trifluoromethyl)aniline hydrochloride. Thermo Fisher Scientific.
-
Ambeed. (n.d.). 3-(Trifluoromethyl)aniline hydrochloride. Ambeed.com.
-
Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. LobaChemie.com.
-
Acros Organics. (2025). SAFETY DATA SHEET: 3-(Trifluoromethyl)aniline. Fisher Scientific.
-
Google Patents. (2018). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents.
-
Sigma-Aldrich. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. Sigma-Aldrich.
-
ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline synthesis. ChemicalBook.
-
Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines. Google Patents.
-
Santa Cruz Biotechnology. (n.d.). 2-Methylthio-5-(trifluoromethyl)aniline. SCBT.com.
-
Chen, G. et al. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1742–1753.
-
BenchChem. (2025). Navigating the Stability of N-(Trifluoromethylthio)saccharin: A Technical Guide. BenchChem.
-
ChemicalBook. (n.d.). 2-(Trifluoromethyl)aniline(88-17-5). ChemicalBook.
-
Sigma-Aldrich. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. Sigma-Aldrich website.
Sources
removing impurities from 2-Methyl-5-((trifluoromethyl)thio)aniline
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the purification of 2-Methyl-5-((trifluoromethyl)thio)aniline. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound, which was initially a pale yellow liquid, has darkened to a reddish-brown color upon storage. What causes this, and is it still usable?
A1: This discoloration is a common issue with aniline derivatives. The primary cause is air oxidation. The amine functional group is susceptible to oxidation, which leads to the formation of highly colored polymeric impurities.[1] While the presence of these impurities may not interfere with all subsequent reactions, it is highly recommended to purify the aniline before use, especially in sensitive applications like catalysis or GMP-regulated synthesis where purity is critical.[1] The dark color indicates the presence of impurities that can affect reaction yields and product purity.
Q2: What are the most likely impurities in a crude sample of this compound?
A2: Impurities can generally be categorized as follows:
-
Starting Materials: Unreacted precursors from the synthesis. The specific starting materials will depend on the synthetic route employed.
-
Side-Reaction Products: These can include regioisomers formed during aromatic substitution reactions. Separating these isomers can be particularly challenging due to their similar physical properties.
-
Degradation Products: As mentioned in Q1, these are typically colored polymeric materials resulting from oxidation.[1]
-
Residual Solvents and Reagents: Solvents used during the reaction or workup, as well as unquenched reagents, may be present.
Q3: How should I properly store purified this compound to prevent degradation?
A3: To ensure the long-term stability of the purified compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] It is also advisable to store it in a cool, dark place, as light and heat can accelerate degradation.[2][3] Using a sealed container, such as an amber glass bottle with a tight-fitting cap, is essential. For long-term storage, refrigeration (2-8°C) is recommended.[4]
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and confirming the molecular weight of the main component.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and profiling non-volatile impurities. It is particularly effective for monitoring the removal of colored, high-molecular-weight polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a practical question-and-answer format.
Q5: I performed a vacuum distillation on my crude product, but the resulting liquid is still significantly colored. Why did this happen and what should I do next?
A5: While vacuum distillation is effective at removing non-volatile impurities (like salts or baseline polymer gunk) and highly volatile solvents, it may not separate the target compound from colored impurities with similar boiling points.[1] The color may co-distill with your product.
Causality: The colored impurities are often oxidation products that, while larger than the parent aniline, can still have sufficient vapor pressure under vacuum to be carried over.
Solutions:
-
Activated Charcoal Treatment: Before distillation, dissolve the crude aniline in a suitable organic solvent (e.g., dichloromethane or toluene). Add a small amount (typically 1-2% by weight) of activated charcoal. Gently reflux the mixture for 15-30 minutes. The charcoal will adsorb many of the colored polar impurities. Filter the hot solution through a pad of celite to remove the charcoal, and then proceed with solvent removal and vacuum distillation.
-
Column Chromatography: If charcoal treatment is insufficient, passing the material through a short plug of silica gel or, for more difficult separations, performing full column chromatography is a highly effective method for removing colored impurities.
Q6: My compound streaks severely on my silica gel TLC plate and I get poor separation during column chromatography. How can I resolve this?
A6: This is a classic problem when using silica gel to purify basic compounds like anilines.
Causality: Silica gel has an acidic surface due to the presence of silanol (Si-OH) groups. The basic amine of your aniline interacts strongly with these acidic sites via acid-base interactions or strong hydrogen bonding. This causes the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in streaking or tailing.[6]
Solution: To mitigate this interaction, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent system (the mobile phase).
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) to your chosen eluent (e.g., a hexane/ethyl acetate mixture). The triethylamine is a stronger base that will preferentially bind to the acidic sites on the silica, allowing your aniline derivative to travel through the column without streaking.[6]
-
Pre-treatment: For particularly difficult separations, you can pre-treat the silica gel by preparing the slurry in the eluent that already contains triethylamine.
Visualized Purification Workflow
The following diagram outlines a logical workflow for purifying crude this compound, incorporating troubleshooting decision points.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for removing non-volatile impurities and is often the first step after an initial workup.
-
Preparation: Place the crude this compound (e.g., 10 g) into a round-bottom flask no more than half-full. Add a few boiling chips or a magnetic stir bar.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are lightly greased with vacuum grease to ensure a good seal.[1]
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly open the vacuum source and allow the pressure to stabilize (typically <1 mmHg). Initial bubbling may occur as dissolved gases and volatile solvents are removed.[1]
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: The pure aniline will begin to distill. Collect the fraction that boils at a constant temperature. The boiling point will be significantly lower than its atmospheric boiling point. For example, aniline itself boils at 184°C at atmospheric pressure but at 72°C at 20 mmHg.[1]
-
Completion: Stop the distillation when the temperature begins to rise sharply or when only a dark, tarry residue remains in the distillation flask.
-
Storage: Transfer the collected, now colorless or pale-yellow liquid, to a clean, dry, amber bottle and store under an inert atmosphere.[2]
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed to separate the target compound from isomers and colored impurities.
-
Eluent Preparation: Prepare an appropriate eluent system, determined by TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate). Crucially, add 0.5-1% triethylamine to the eluent mixture. [6]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the prepared eluent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. For complete removal of residual triethylamine, the product can be co-evaporated with a solvent like toluene.
Data Summary Table
| Purification Method | Impurities Removed | Advantages | Disadvantages |
| Vacuum Distillation | Non-volatile residues, high-boiling polymers, some solvents. | Fast, efficient for large scales, good for removing baseline "gunk". | May not separate compounds with close boiling points (e.g., isomers). |
| Column Chromatography | Isomers, colored impurities, compounds with different polarity. | High resolution for difficult separations. | More time-consuming, requires solvents, potential for sample loss on the column. |
| Acid-Base Extraction | Neutral and acidic organic impurities. | Excellent for removing non-basic contaminants. | Can be labor-intensive, risk of emulsion formation, requires use of strong acids/bases.[7] |
| Charcoal Treatment | Highly polar, colored impurities. | Simple, inexpensive way to decolorize a solution. | Can sometimes adsorb the product, leading to yield loss; does not remove non-polar impurities. |
References
- Google Patents. (n.d.). US10889539B2 - Aniline purification process.
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Retrieved from [Link]
-
TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]
- Supporting Information. (n.d.). Organocatalytic 1,5-trifluomethylthio-sulfonylation of vinylcyclopropane mediated by visible light in water phase. Retrieved from a source providing supplementary experimental details.
-
University of Louisville ThinkIR. (n.d.). Development and novel applications of halogenating agents. Retrieved from [Link]
-
Texium. (2020). Vacuum Distillation of Aniline. Retrieved from [Link]
-
ResearchGate. (2015). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from [Link]
-
Reddit. (2014). Purify and dry aniline? Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. Retrieved from [Link]
- Safety data sheet according to 1907/2006/EC, Article 31. (2022).
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Retrieved from [Link]
- Material Safety Data Sheet acc. to OSHA and ANSI. (2008).
- Battelle Columbus Laboratories. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from a report on analytical methods for anilines.
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl 5-(methyl thio) furan. Retrieved from [Link]
-
NIH. (n.d.). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Retrieved from [Link]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 2-Methyl-5-((trifluoromethyl)thio)aniline
Welcome to the technical support center for the synthesis of 2-Methyl-5-((trifluoromethyl)thio)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the preparation of this important synthetic intermediate. The trifluoromethylthio group (-SCF₃) is of significant interest in medicinal chemistry due to its high lipophilicity and electron-withdrawing nature, which can enhance the metabolic stability and bioavailability of drug candidates.
This guide provides a detailed "Standard Operating Procedure" for a common synthetic route and explores viable alternative pathways, offering insights into the rationale behind experimental choices and solutions to common challenges.
I. Standard Synthetic Route: A Multi-step Approach
A reliable method for the synthesis of this compound involves a multi-step sequence starting from commercially available 2-methyl-5-nitroaniline. This standard approach, while robust, involves the handling of potentially hazardous intermediates, necessitating strict adherence to safety protocols.
Workflow for the Standard Synthetic Route
Caption: Standard multi-step synthesis of this compound.
II. Alternative Synthetic Routes
While the standard route is effective, alternative strategies can offer advantages in terms of safety, efficiency, or substrate scope. Here, we detail two primary alternative approaches: a direct Sandmeyer-type trifluoromethylthiolation and an Ullmann-type coupling reaction.
Alternative Route 1: Direct Sandmeyer-Type Trifluoromethylthiolation
This more direct approach avoids the isolation of the thiocyanate intermediate by performing the diazotization of a suitable aniline precursor followed by a one-pot reaction with a trifluoromethylthiolating agent.[1][2]
-
Diazotization: 2-Methyl-5-aminobenzotrifluoride (1.0 equiv.) is dissolved in a suitable solvent such as acetonitrile or a mixture of an organic solvent and aqueous acid (e.g., HCl or H₂SO₄). The solution is cooled to 0-5 °C in an ice-water bath. A solution of sodium nitrite (1.0-1.2 equiv.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes at this temperature. The formation of the diazonium salt can be monitored using starch-iodide paper to test for excess nitrous acid.
-
Trifluoromethylthiolation: In a separate flask, a copper(I) catalyst (e.g., CuSCN, 10-50 mol%) is suspended in a polar aprotic solvent like acetonitrile or DMF.[3] A trifluoromethylthiolating agent, such as tetramethylammonium trifluoromethylthiolate (Me₄NSCF₃) or by generating the active species from Ruppert-Prakash reagent (TMSCF₃) and a sulfur source like sodium thiocyanate, is added.[3][4]
-
Reaction: The cold diazonium salt solution is added slowly to the mixture containing the copper catalyst and the trifluoromethylthiolating agent. Vigorous nitrogen evolution is typically observed. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Alternative Route 2: Ullmann-Type C-S Coupling
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[5] This approach is particularly useful when starting from an aryl halide.
-
Reactants: A suitable aryl halide, such as 5-iodo-2-methylaniline (1.0 equiv.), is combined with a trifluoromethylthiolate source, such as copper(I) trifluoromethanethiolate (CuSCF₃) or by using a combination of a trifluoromethyl source and a sulfur source with a copper catalyst.
-
Catalyst and Ligand: A copper(I) salt (e.g., CuI, 10-20 mol%) is often used as the catalyst. The addition of a ligand, such as 1,10-phenanthroline or a diamine, can significantly improve the reaction rate and yield by stabilizing the copper catalyst.[5]
-
Solvent and Base: The reaction is typically carried out in a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO. A base, such as potassium carbonate or cesium carbonate, is often required to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to a high temperature (typically 100-160 °C) for several hours to overnight. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in Sandmeyer reaction | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5 °C. Use fresh sodium nitrite. Test for excess nitrous acid with starch-iodide paper. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after preparation. Avoid warming the solution above 5 °C. | |
| Inactive copper catalyst. | Use freshly purchased or properly stored Cu(I) salts. | |
| Formation of side products (e.g., phenols, azo compounds) | Presence of water or elevated temperatures during diazotization. | Use anhydrous solvents where possible and maintain strict temperature control. |
| Incorrect stoichiometry of reagents. | Carefully control the equivalents of sodium nitrite and the trifluoromethylthiolating agent. | |
| Difficulty in purifying the final product | Presence of colored impurities. | Treat the crude product with activated charcoal. Consider a second column chromatography with a different solvent system. |
| Co-elution with starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider purification by preparative HPLC if necessary. | |
| Low yield in Ullmann coupling | Inactive catalyst or insufficient ligand. | Use a higher catalyst loading or a different ligand. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Poor quality of the aryl halide. | Purify the starting aryl halide before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing a Sandmeyer reaction?
A1: The primary safety concern is the handling of aryl diazonium salts, which can be explosive in a dry, solid state.[1][2][6] It is crucial to:
-
Always keep the diazonium salt in solution and at low temperatures (0-5 °C).
-
Never attempt to isolate the solid diazonium salt unless absolutely necessary and with appropriate safety measures (e.g., on a very small scale, behind a blast shield).
-
Quench any excess nitrous acid with sulfamic acid or urea after diazotization.
-
Be aware of the potential for vigorous gas evolution (N₂) during the reaction.
Q2: My Sandmeyer trifluoromethylthiolation reaction is giving me a complex mixture of products. What are the likely side reactions?
A2: Common side reactions in Sandmeyer-type trifluoromethylthiolations include:
-
Formation of phenols: This occurs if the diazonium salt reacts with water.
-
Formation of azo compounds: The diazonium salt can couple with the starting aniline or other electron-rich aromatic species.
-
Hydrodediazoniation: Replacement of the diazonium group with a hydrogen atom.
-
Formation of biaryls: Radical-mediated dimerization of the aryl intermediate.
To minimize these, ensure anhydrous conditions where possible, maintain low temperatures, and add the diazonium salt solution slowly to the reaction mixture.
Q3: How can I confirm the identity and purity of my final product, this compound?
A3: A combination of spectroscopic techniques is essential for product confirmation:
-
¹H NMR: You should expect to see signals corresponding to the aromatic protons (typically in the range of 6.8-7.5 ppm), the methyl group protons (around 2.2-2.5 ppm), and the amine protons (a broad singlet, the chemical shift of which can vary).
-
¹³C NMR: Look for the characteristic quartet for the CF₃ carbon (around 125-135 ppm) due to coupling with fluorine. You will also see signals for the aromatic carbons and the methyl carbon.
-
¹⁹F NMR: A singlet corresponding to the -SCF₃ group is expected.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the product (C₈H₈F₃NS, MW ≈ 207.22). Common fragmentation patterns for anilines include the loss of H• and HCN.[7]
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and C-F stretching bands (around 1100-1300 cm⁻¹).
Q4: What are the advantages of the Ullmann-type coupling over the Sandmeyer reaction for this synthesis?
A4: The primary advantage of the Ullmann-type coupling is that it avoids the in-situ generation and handling of potentially explosive diazonium salts, making it an inherently safer procedure.[5] However, Ullmann reactions often require harsher conditions (higher temperatures) and may have a more limited substrate scope compared to the versatility of Sandmeyer reactions. The choice of route often depends on the availability of starting materials and the scale of the synthesis.
IV. Visualization of Synthetic Workflows
Logical Flow for Troubleshooting a Failed Sandmeyer Reaction
Caption: A decision tree for troubleshooting common failures in the Sandmeyer synthesis.
V. References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
Firth, J. D., & Brown, R. T. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Chemical Health & Safety. [Link]
-
BenchChem Technical Support Team. (2025). troubleshooting guide for Sandmeyer reactions using (4-methylphenyl)diazene. BenchChem.
-
Sheng, M., et al. (2025). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
-
Matheis, C., Wagner, V., & Goossen, L. J. (2016). Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper. Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 2-methyl-5-trifluoromethylaniline. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.
-
Gooßen, L. J., et al. (2014). Sandmeyer Trifluoromethylation. Organic Chemistry Portal. [Link]
-
Danoun, G., Bayarmagnai, B., Gruenberg, M. F., & Goossen, L. J. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science. [Link]
-
Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
-
Max-Planck-Gesellschaft. (2024). Safer alternative for an explosive reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Liu, J.-B., et al. (2015). Direct Dehydroxytrifluoromethylthiolation of Alcohols Using Silver(I) Trifluoromethanethiolate and Tetra-n-butylammonium Iodide. Angewandte Chemie International Edition.
-
Yin, F., & Wang, X.-S. (2014). Silver-Mediated Radical Aryltrifluoromethylthiolation of Activated Alkenes. Organic Letters.
-
Chen, C., Chu, L., & Qing, F.-L. (2012). Metal-Free Oxidative Trifluoromethylthiolation of Terminal Alkynes with CF3SiMe3 and Elemental Sulfur. Journal of the American Chemical Society.
-
Chu, L., & Qing, F.-L. (2010). Copper-Mediated Oxidative Trifluoromethylthiolation of Aryl Boronic Acids with Me3SiCF3 and Elemental Sulfur. Organic Letters.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Purest Chemical. (n.d.). 2-Methyl-5-(Trifluoromethylthio)Aniline 98%. [Link]
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- 4. Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 2-Methyl-5-((trifluoromethyl)thio)aniline
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The introduction of fluorine-containing functional groups, such as the trifluoromethylthio (-SCF₃) moiety, can significantly modulate a molecule's pharmacokinetic and physicochemical properties.[1] 2-Methyl-5-((trifluoromethyl)thio)aniline, a substituted aniline derivative, represents a key building block in the synthesis of pharmaceuticals and agrochemicals.[2] Its unambiguous structural confirmation is a critical prerequisite for any downstream application, ensuring both the integrity of scientific findings and the safety of resulting products.
This guide provides an in-depth comparison of standard spectroscopic techniques for the structural validation of this compound. We will explore the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the causality behind experimental choices and the self-validating nature of a multi-technique approach. While experimental spectra for this specific compound are not publicly available, this guide will present predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.
The Analytical Imperative: A Multi-Faceted Approach
No single analytical technique provides a complete structural picture. A robust validation strategy relies on the convergence of data from multiple orthogonal methods. This approach minimizes the risk of misinterpretation and provides a comprehensive characterization of the molecule. The workflow for such a validation is a systematic process, beginning with the initial synthesis and culminating in the confident structural assignment.
Caption: A typical workflow for the synthesis and spectroscopic validation of a novel chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of each signal provide a wealth of structural information. The protons on the aromatic ring are influenced by the electronic effects of the amine, methyl, and trifluoromethylthio substituents.[3] The amine protons themselves often appear as a broad signal due to hydrogen bonding and exchange with trace amounts of water.[4]
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
To confirm the identity of the -NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the -NH₂ protons will disappear or significantly diminish.[4]
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.4 | d | 1H | H-6 | Deshielded by the adjacent electron-withdrawing -SCF₃ group. |
| ~7.0-7.2 | dd | 1H | H-4 | Influenced by both the -NH₂ and -SCF₃ groups. |
| ~6.8-7.0 | d | 1H | H-3 | Ortho to the electron-donating -CH₃ group. |
| ~3.5-4.5 | br s | 2H | -NH₂ | Broad signal due to quadrupolar relaxation and exchange; chemical shift is concentration and solvent dependent.[5] |
| ~2.2-2.4 | s | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.[6] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145-150 | C-1 (C-NH₂) | Attached to the electronegative nitrogen atom. |
| ~135-140 | C-2 (C-CH₃) | Substituted with a methyl group. |
| ~130-135 | C-5 (C-SCF₃) | Attached to the electron-withdrawing -SCF₃ group. |
| ~125-130 (q) | -CF₃ | Quartet due to ¹JCF coupling. |
| ~120-125 | C-6 | Adjacent to the -SCF₃ group. |
| ~115-120 | C-4 | Influenced by both the -NH₂ and -SCF₃ groups. |
| ~110-115 | C-3 | Ortho to the methyl group. |
| ~15-20 | -CH₃ | Typical chemical shift for an aromatic methyl carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are the N-H stretches of the primary amine and the C-F stretches of the trifluoromethyl group.
Experimental Protocol:
-
For a solid sample, a small amount can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Predicted Frequency (cm⁻¹) | Vibration | Rationale |
| 3400-3500 & 3300-3400 | N-H asymmetric and symmetric stretching | Characteristic two-band absorption for a primary amine.[7] |
| 1600-1650 | N-H scissoring | Also characteristic of a primary amine.[5] |
| 1100-1300 | C-F stretching | Strong, characteristic absorptions for a -CF₃ group. |
| 1200-1350 | C-N stretching | Aromatic amine C-N stretching absorption.[7] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, can offer further structural confirmation. Electron Ionization (EI) is a common technique that leads to predictable fragmentation pathways.
Experimental Protocol:
-
A dilute solution of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is ionized in the source, and the resulting ions are separated by their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data: The molecular formula of this compound is C₈H₈F₃NS, with a molecular weight of 207.22 g/mol .[8]
-
Molecular Ion (M⁺): A peak at m/z = 207 is expected, corresponding to the intact molecule.
-
Key Fragmentation Pathways: The fragmentation of aromatic compounds is often complex, but some predictable cleavages can be anticipated.[9][10] The loss of the trifluoromethyl group or cleavage of the C-S bond are likely fragmentation pathways.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Comparison of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed information on the proton environment, connectivity through coupling patterns. | High resolution, quantitative, provides detailed structural information. | Can be complex to interpret, sensitive to sample purity. |
| ¹³C NMR | Information on the carbon skeleton, number of unique carbons. | Complements ¹H NMR, good for determining symmetry. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| IR | Identification of functional groups. | Rapid, non-destructive, good for a quick assessment of functional groups. | Provides limited information on the overall molecular structure. |
| MS | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS. | Isomeric compounds can have similar mass spectra. |
Conclusion
The structural validation of this compound requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the most definitive information about the molecular framework, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides additional structural clues through fragmentation analysis. By integrating the data from these methods, researchers can achieve an unambiguous and confident structural assignment, which is a cornerstone of scientific rigor in chemical research and development.
References
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
-
PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
PubMed. (2004). Fragmentation characteristics of permethylated oligosaccharides using a matrix-assisted laser desorption/ionization two-stage time-of-flight (TOF/TOF) tandem mass spectrometer. Retrieved from [Link]
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
ACS Publications. (2023, February 16). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Retrieved from [Link]
-
PUREST CHEMICAL. (n.d.). 933673-21-3 | 2-Methyl-5-(Trifluoromethylthio)Aniline 98%. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
ACS Publications. (2017, December 7). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-(Trifluoromethylthio)aniline (97%). Retrieved from [Link]
-
Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
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A Head-to-Head Battle of Bioisosteres: Trifluoromethyl vs. Trifluoromethylthio Anilines in Drug Design
A Senior Application Scientist's Guide to Navigating Physicochemical, Metabolic, and Safety Trade-offs
In the intricate chess game of drug design, the strategic modification of a lead compound can dramatically alter its fate. Among the most powerful moves a medicinal chemist can make is the introduction of fluorine-containing functional groups. The trifluoromethyl (-CF3) group, a veritable king on the board, is celebrated for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding.[1] However, an increasingly powerful contender, the trifluoromethylthio (-SCF3) group, has emerged, offering a unique and often superior profile. This guide provides an in-depth, objective comparison of CF3- and SCF3-substituted anilines, moving beyond generalities to offer the quantitative data, mechanistic insights, and experimental workflows necessary for informed decision-making in drug discovery programs.
Part 1: The Physicochemical Duel: Lipophilicity and Electronic Effects
The initial choice between a -CF3 and -SCF3 group often hinges on its profound impact on a molecule's fundamental physicochemical properties. These properties, namely lipophilicity and electronic character, govern everything from membrane permeability to target engagement and off-target interactions.
Lipophilicity: A Game of Permeability and Promiscuity
Lipophilicity, typically measured as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While both -CF3 and -SCF3 groups increase lipophilicity compared to a hydrogen or methyl group, the -SCF3 group does so to a much greater extent.[2][3] This is quantified by the Hansch hydrophobicity parameter (π), where a more positive value indicates greater lipophilicity.
The strong electron-withdrawing nature of the -CF3 group can significantly lower the basicity (pKa) of the aniline nitrogen.[4] This modulation is critical for controlling the ionization state of the molecule at physiological pH, which in turn affects solubility, cell penetration, and interaction with biological targets. The -SCF3 group, being even more electron-withdrawing, is expected to have a more pronounced effect on pKa.
Table 1: Comparative Physicochemical Properties of -CF3 and -SCF3 Substituents
| Property | Substituent | Typical Value | Implication in Drug Design |
| Hansch Hydrophobicity (π) | -CF3 | +0.88[5] | Increases lipophilicity, enhances membrane permeability.[5] |
| -SCF3 | +1.44 | Significantly increases lipophilicity; potent tool for CNS penetration but carries higher risk of metabolic liabilities and non-specific binding.[2] | |
| Hammett Constant (σp) | -CF3 | +0.54 | Strong electron-withdrawing effect.[6] |
| -SCF3 | +0.50 | Strong electron-withdrawing effect, comparable to -CF3. | |
| Aniline pKa (meta-substituted) | -CF3 | ~3.5 | Reduces basicity of the amine, lowering ionization at physiological pH. |
| -SCF3 | < 3.5 (Predicted) | Further reduces basicity, potentially impacting solubility and target interactions requiring a basic nitrogen. |
Note: pKa values are approximate and can vary based on substitution patterns and the specific molecular scaffold.
The choice, therefore, is a strategic one. The "super-methyl" -CF3 group offers a moderate boost in lipophilicity, often sufficient to improve membrane permeability without drastically increasing the risk of metabolic clearance or off-target toxicity.[1] The -SCF3 group is a more aggressive choice; its substantial lipophilicity can be a powerful tool for penetrating the blood-brain barrier but requires careful management to avoid the pitfalls of excessive hydrophobicity.[2]
Part 2: The Metabolic Gauntlet: Stability and Clearance
A drug's survival in the body is largely dictated by its metabolic stability, primarily its resistance to breakdown by cytochrome P450 (CYP) enzymes in the liver.[7] Both the C-F and S-C bonds associated with our substituents are strong, conferring significant metabolic stability compared to, for example, a simple methyl or methoxy group.[5]
The -CF3 group is renowned for its metabolic robustness. The carbon-fluorine bond is one of the strongest in organic chemistry, making the group highly resistant to oxidative metabolism.[5] Attaching a -CF3 group to an aromatic ring can also deactivate the ring towards oxidative attack, a common strategy to block a metabolic "hotspot."[5]
The -SCF3 group also enhances metabolic stability, primarily due to its strong electron-withdrawing nature which deactivates the aniline ring.[2] However, the sulfur atom introduces a potential site for oxidation. While direct oxidation of the sulfur in an -SCF3 group is less common than for other thioethers, it can be metabolized to the corresponding sulfoxide (CF3SO) and sulfone (CF3SO2) metabolites. This represents a different metabolic pathway compared to the -CF3 analogues, which must be considered.
Logical Workflow: Assessing Metabolic Stability
The decision to advance a compound is often based on its in vitro metabolic stability. A standard and effective method is the liver microsomal stability assay.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Part 3: The Safety Profile: Navigating Off-Target Liabilities
Beyond efficacy, a drug's success is defined by its safety. Two critical off-target liabilities that are particularly relevant for aniline-containing compounds are hERG channel inhibition and drug-induced phospholipidosis (DIPL).
hERG Inhibition and Cardiac Risk
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[8] Blockade of this channel can lead to a potentially fatal arrhythmia.[9] Many hERG blockers are basic amines that also possess significant lipophilicity, a profile that fits many aniline-based drugs. Key interactions often involve aromatic stacking with Phe656 and Tyr652 residues in the channel pore.[8]
Given the substantial increase in lipophilicity imparted by the -SCF3 group, anilines containing this moiety warrant careful scrutiny for hERG liability. While no universal rule exists, the higher logP of -SCF3 anilines may increase their propensity for hERG binding compared to their -CF3 counterparts. Early assessment using automated patch-clamp systems is essential.
Drug-Induced Phospholipidosis
Phospholipidosis is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids.[10] It is often induced by cationic amphiphilic drugs (CADs)—molecules that possess a hydrophobic ring system and a hydrophilic, ionizable amine.[11][12] Aniline derivatives fit this description perfectly. The drug is thought to become trapped in the acidic environment of the lysosome, inhibiting phospholipase activity.[12]
The risk of DIPL is strongly correlated with the compound's pKa and lipophilicity. The highly lipophilic nature of the -SCF3 group could potentially exacerbate the risk of DIPL in an aniline series compared to the less lipophilic -CF3 group. Screening for DIPL can be performed using fluorescent dyes that stain accumulated phospholipids in cell culture.
Caption: Decision logic for selecting -CF3 vs. -SCF3 on an aniline scaffold.
Part 4: Experimental Protocols
To empower researchers to validate these properties in their own laboratories, the following section provides streamlined, step-by-step protocols for key experiments.
Experimental Protocol: Microsomal Metabolic Stability Assay
This protocol provides a framework for determining the rate of metabolism of a test compound by liver microsomes.
-
Reagent Preparation:
-
Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a 10 mM stock solution of the test compound and positive control (e.g., Testosterone, Verapamil) in DMSO.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to 1 mg/mL in cold phosphate buffer.
-
-
Reaction Setup (96-well plate):
-
Add 5 µL of 1 mg/mL microsomes to each well.
-
Add 85 µL of phosphate buffer to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Causality Check: Pre-incubation ensures the system reaches thermal equilibrium before the reaction is initiated.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding 10 µL of 10 µM test compound (final concentration 1 µM) and 10 µL of 10 mM NADPH (final concentration 1 mM). For "no cofactor" control wells, add buffer instead of NADPH.
-
Causality Check: NADPH is the essential cofactor providing the reducing equivalents for CYP450 enzyme activity. The "no cofactor" control validates that compound loss is enzyme-dependent.[13]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.[13]
-
-
Analysis:
-
Seal the plate, vortex, and centrifuge at 4,000 rpm for 20 minutes to precipitate protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the test compound relative to the internal standard at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line equals the elimination rate constant (-k).
-
Calculate the half-life (t½) as 0.693/k.[14]
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693/t½) * (mL incubation / mg microsomes).[14]
-
Conclusion
The choice between a trifluoromethyl (-CF3) and a trifluoromethylthio (-SCF3) aniline is a nuanced decision that requires a deep understanding of the project's specific goals and challenges.
-
The -CF3 group is a reliable, well-understood tool for enhancing metabolic stability and moderately increasing lipophilicity. It is often the safer, default choice when a dramatic change in physicochemical properties is not required.
-
The -SCF3 group is a more potent modulator, offering a substantial increase in lipophilicity that can be leveraged to achieve CNS penetration or explore new regions of chemical space. This power comes with a heightened risk of off-target liabilities, such as hERG inhibition and phospholipidosis, and introduces alternative metabolic pathways that must be carefully monitored.
Ultimately, the best choice is not universal but is determined by rigorous, parallel evaluation of analogues. By employing the quantitative comparisons and experimental workflows outlined in this guide, drug discovery teams can make data-driven decisions, navigating the complex trade-offs to select the substituent that best balances potency, pharmacokinetics, and safety.
References
- Benchchem. N-Propyl-3-(trifluoromethyl)aniline: A Technical Guide to its Physicochemical Properties and Solubility. Benchchem.
- Merck Millipore. Metabolic Stability Assays.
- Ackley, D. C., Rockich, K. T., & ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025).
- Benchchem. Navigating the Stability of N-(Trifluoromethylthio)saccharin: A Technical Guide.
- PubChem. 3-(Trifluoromethyl)aniline.
- Gibco. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- National Center for Biotechnology Information. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. PubMed Central.
- PubChem. 4-(Trifluoromethyl)aniline.
- National Center for Biotechnology Information. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed Central.
- Cyprotex. Microsomal Stability. Evotec.
- The Power of Fluorine: Accelerating Innovation with Trifluoromethylated Anilines. (n.d.).
- ResearchGate. Introduction of Trifluoromethylthio Group into Organic Molecules.
- Benchchem. The Advent of the Trifluoromethylthio Group: A Historical and Technical Guide to Trifluoromethylthiolating Agents.
- PubMed. Drug-induced phospholipidosis.
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- Echelon Biosciences. Drug-Induced Phospholipidosis: Best Practices and Screening.
- ResearchGate. SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals.
- Benchchem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- SciSpace. Superelectrophiles and the Effects of Trifluoromethyl Substituents.
- PubMed. Inhibition of hERG K+ Currents by Antimalarial Drugs in Stably Transfected HEK293 Cells.
- AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline.
- National Center for Biotechnology Information. Probing the molecular basis of hERG drug block with unnatural amino acids. PubMed Central.
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Navigating the Bioactive Landscape of Trifluoromethylthio-Aniline Derivatives: A Comparative Guide
A comprehensive review of the current scientific literature reveals a notable absence of systematic studies on the biological activities of derivatives specifically synthesized from the 2-Methyl-5-((trifluoromethyl)thio)aniline scaffold. While the broader class of trifluoromethyl- and trifluoromethylthio-containing anilines has garnered significant attention for its therapeutic potential, a direct comparative analysis of derivatives from this particular starting material is not possible due to the lack of published experimental data.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a broader perspective on the biological activities of structurally related trifluoromethyl- and trifluoromethylthio-aniline derivatives. By examining the reported anticancer, antimicrobial, and kinase inhibitory activities of these analogous compounds, we can infer the potential for and guide the future exploration of this compound derivatives as a novel class of bioactive molecules. We will delve into the established structure-activity relationships (SAR) of related compounds and provide standardized experimental protocols for the evaluation of their biological potential.
The Allure of the Trifluoromethylthio Group in Medicinal Chemistry
The introduction of a trifluoromethylthio (SCF3) group into an aromatic scaffold, such as aniline, can significantly modulate the physicochemical and biological properties of the parent molecule. The high lipophilicity and metabolic stability of the SCF3 group often lead to enhanced cell permeability and bioavailability.[1] Furthermore, its strong electron-withdrawing nature can influence the acidity of nearby functional groups and alter the binding affinity of the molecule to its biological target.[2] These properties have made the trifluoromethylthio moiety a valuable component in the design of modern pharmaceuticals.
Anticancer Activity: A Promising Frontier for Trifluoromethyl-Containing Anilines
Numerous studies have highlighted the potent anticancer activities of various trifluoromethyl-aniline derivatives. For instance, a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, synthesized from trifluoromethyl-containing precursors, have demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines.[2][3]
Table 1: In Vitro Anticancer Activity of Selected Thiazolo[4,5-d]pyrimidine Derivatives [3]
| Compound | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3b | 25.4 | 24.4 | 45.2 | 55.1 |
| 3c | 45.1 | 38.9 | 65.4 | 72.3 |
| 3a | 62.5 | 55.3 | 88.1 | 95.7 |
The data clearly indicates that substitutions on the core scaffold significantly impact the cytotoxic potency of these compounds. This underscores the importance of systematic derivatization and biological evaluation in identifying lead candidates.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of compounds.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Maintain the selected cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO) and then prepare serial dilutions in the culture medium.
-
Treatment: Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Antimicrobial Potential of Trifluoromethyl-Aniline Scaffolds
The trifluoromethyl-aniline moiety is also a key pharmacophore in the development of novel antimicrobial agents. Studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Gram-Positive Bacteria [4]
| Compound | Substitution | S. aureus (MRSA) MIC (µg/mL) | E. faecium MIC (µg/mL) |
| 25 | Bromo and trifluoromethyl | 0.78 | 0.78 |
| 13 | Trifluoromethyl | 3.12 | 6.25 |
| 19 | Chlorofluoro | 1.56 | 3.12 |
These findings suggest that the electronic and steric properties of the substituents on the aniline ring play a crucial role in determining the antibacterial efficacy. The potent activity of compounds containing both a halogen and a trifluoromethyl group highlights a promising avenue for the design of new antibacterial agents.[4]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow for Broth Microdilution Assay:
Caption: Aniline moiety forming hydrogen bonds with the kinase hinge.
Structure-activity relationship studies of various quinazoline and pyrimidine-based kinase inhibitors have shown that the nature and position of substituents on the aniline ring are critical for inhibitory potency and selectivity. [5]The introduction of a trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties. [5]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory activity of a compound against a specific kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Step-by-Step Methodology:
-
Reagents: Obtain the purified recombinant kinase, a suitable substrate (peptide or protein), and ATP.
-
Reaction Setup: In a microplate, combine the kinase, the substrate, and the test compound at various concentrations in a suitable reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.
Future Directions and Conclusion
While the existing body of research provides a strong foundation for understanding the biological potential of trifluoromethyl- and trifluoromethylthio-aniline derivatives, the specific exploration of the this compound scaffold remains an untapped area of research. The synthesis and systematic biological evaluation of a library of derivatives based on this core structure are warranted to fully elucidate its therapeutic potential.
Future studies should focus on:
-
Synthesis of a diverse library of derivatives: This should include modifications at the aniline nitrogen (e.g., amides, ureas, thioureas) and the methyl group.
-
Comprehensive biological screening: Derivatives should be tested against a broad panel of cancer cell lines, bacterial and fungal strains, and a diverse set of kinases.
-
In-depth structure-activity relationship (SAR) studies: To identify the key structural features responsible for the observed biological activities.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by the most potent compounds.
By undertaking these investigations, the scientific community can unlock the full potential of this compound derivatives and pave the way for the development of novel therapeutic agents.
References
[3]Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals (Basel). 2022 Jan 13;15(1):92. doi: 10.3390/ph15010092. PMID: 35056147; PMCID: PMC8778818. [Link] [4]Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Adv. 2016;6(76):72363-72372. doi: 10.1039/C6RA12328A. [Link] [2]Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals (Basel). 2022 Jan 13;15(1):92. doi: 10.3390/ph15010092. [Link] [5]Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2022; 27(19):6677. [Link] [1]Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds: A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules. Request PDF. [Link] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. J Enzyme Inhib Med Chem. 2022;37(1):2488-2501. doi: 10.1080/14756366.2022.2128797. [Link]
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A Prospective Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-5-((trifluoromethyl)thio)aniline Analogs for Therapeutic Discovery
This guide provides a forward-looking analysis of the structure-activity relationships (SAR) for a novel class of compounds centered on the 2-Methyl-5-((trifluoromethyl)thio)aniline scaffold. In the ever-evolving landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, often leading to significant improvements in metabolic stability, binding affinity, and bioavailability.[1][2] The trifluoromethylthio (-SCF3) group, in particular, is of growing interest due to its high lipophilicity and unique electronic properties, which can profoundly influence a molecule's pharmacological profile.[3]
This document outlines a proposed research program aimed at systematically exploring the SAR of this compound analogs. By methodically modifying key positions on this core scaffold, we can elucidate the structural requirements for optimal biological activity against a hypothetical therapeutic target. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.
Core Scaffold and Rationale
The selection of this compound as a starting point is based on the privileged nature of substituted anilines in medicinal chemistry and the advantageous properties conferred by the trifluoromethylthio moiety.[4] The methyl group at the 2-position provides a handle for probing steric interactions, while the trifluoromethylthio group at the 5-position introduces a highly lipophilic and electron-withdrawing substituent. The primary amino group at the 1-position serves as a crucial site for further functionalization to modulate the physicochemical properties and target engagement of the analogs.
Proposed Synthetic Strategy and Key Modification Points
A robust synthetic strategy is paramount for generating a diverse library of analogs for SAR exploration. The general synthetic approach would likely involve the introduction of the trifluoromethylthio group onto a suitably substituted aniline precursor, followed by modifications at the aniline nitrogen and the aromatic ring.
The key positions for modification in this proposed SAR study are:
-
R1: Substituents on the aniline nitrogen.
-
R2: Modifications of the methyl group.
-
R3 & R4: Substituents on the aromatic ring.
Part 1: Probing the Influence of Substituents on the Aniline Nitrogen (R1)
The primary amino group of the aniline scaffold is a prime location for introducing a variety of functional groups to explore hydrogen bonding interactions, modulate basicity, and alter the overall polarity of the molecule.
Experimental Protocol: N-Functionalization of this compound
-
N-Alkylation: To a solution of this compound in a suitable solvent (e.g., DMF or ACN), add a base (e.g., K2CO3 or NaH) followed by the desired alkyl halide (R1-X). The reaction is typically stirred at room temperature or heated to facilitate the reaction.
-
N-Acylation: React this compound with an appropriate acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane (DCM).
-
Reductive Amination: For the introduction of more complex alkyl groups, reductive amination can be employed by reacting the parent aniline with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB).
-
Purification: The resulting analogs are purified using standard techniques such as column chromatography or preparative HPLC.
-
Characterization: The structure of each analog is confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Hypothetical SAR Data for R1 Modifications
| Compound ID | R1 Substituent | Hypothetical IC50 (nM) | Rationale for Change in Activity |
| 1a | -H | 1000 | Baseline activity of the parent compound. |
| 1b | -CH3 | 500 | Increased lipophilicity and potential for favorable steric interactions. |
| 1c | -COCH3 | 250 | Introduction of a hydrogen bond acceptor may enhance binding affinity. |
| 1d | -SO2CH3 | 800 | The bulky sulfonyl group may introduce unfavorable steric hindrance. |
| 1e | -CH2CH2OH | 150 | The hydroxyl group can act as a hydrogen bond donor/acceptor, potentially improving target engagement. |
Part 2: Investigating the Role of the Methyl Group (R2)
The methyl group at the 2-position can be modified to explore the impact of steric bulk in the pocket adjacent to the aniline nitrogen.
Experimental Protocol: Modification of the 2-Position
The synthesis of analogs with modifications at the R2 position would likely require starting from different precursors, for example, 2-ethyl-5-((trifluoromethyl)thio)aniline or 2-chloro-5-((trifluoromethyl)thio)aniline, which can then undergo further reactions.
Hypothetical SAR Data for R2 Modifications
| Compound ID | R2 Substituent | Hypothetical IC50 (nM) | Rationale for Change in Activity |
| 2a | -CH3 | 1000 | Baseline activity. |
| 2b | -H | 1500 | Removal of the methyl group may lead to a loss of beneficial hydrophobic interactions. |
| 2c | -CH2CH3 | 800 | A larger ethyl group might be tolerated, but further increases in size could be detrimental. |
| 2d | -Cl | 500 | The chloro group is of similar size to a methyl group but has different electronic properties which may be favorable. |
Part 3: Exploring Substituent Effects on the Aromatic Ring (R3 & R4)
Introducing substituents on the aromatic ring can modulate the electronic properties of the aniline nitrogen and the trifluoromethylthio group, as well as introduce new points of interaction with the biological target.
Experimental Protocol: Synthesis of Ring-Substituted Analogs
The synthesis of these analogs would begin with appropriately substituted aniline starting materials that can then be subjected to trifluoromethylthiolation and subsequent modifications as described above.
Hypothetical SAR Data for R3 & R4 Modifications
| Compound ID | R3 Substituent | R4 Substituent | Hypothetical IC50 (nM) | Rationale for Change in Activity |
| 3a | -H | -H | 1000 | Baseline activity. |
| 3b | -F | -H | 300 | The introduction of a small, electronegative fluorine atom can enhance binding through favorable electronic interactions or by displacing water molecules.[5] |
| 3c | -H | -Cl | 600 | A chloro substituent at this position may provide additional hydrophobic interactions. |
| 3d | -OCH3 | -H | 2000 | The electron-donating methoxy group may be electronically unfavorable for activity. |
Visualizing the SAR Strategy
The following diagrams illustrate the proposed workflow for synthesizing and evaluating the SAR of this compound analogs.
Caption: Proposed workflow for the synthesis and SAR evaluation of novel analogs.
Caption: Key structural modifications and their influence on physicochemical properties and biological activity.
Conclusion and Future Directions
This guide presents a structured and prospective framework for the systematic investigation of the structure-activity relationships of this compound analogs. By pursuing the outlined synthetic and screening strategies, researchers can efficiently navigate the chemical space around this promising scaffold. The hypothetical data presented herein serves as a predictive model to guide initial synthetic efforts. Subsequent rounds of design, synthesis, and testing, informed by real experimental data, will be crucial for the identification of lead compounds with potent and selective activity. Further optimization of pharmacokinetic and pharmacodynamic properties will ultimately determine the therapeutic potential of this novel class of molecules.
References
- Marson, C. M. (2020). The trifluoromethyl group in medicinal chemistry. Chemical Society Reviews, 49(20), 7176-7192.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 61(14), 5832-5880.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of fluorine chemistry, 127(8), 1013-1029.
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]
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Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. (n.d.). Beilstein Journals. [Link]
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Potential radioprotective agents. 2. Substituted anilines. (1994). PubMed. [Link]
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Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. (n.d.). Oriental Journal of Chemistry. [Link]
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comparing the reactivity of 2-Methyl-5-((trifluoromethyl)thio)aniline with other anilines
A Comparative Guide to the Reactivity of 2-Methyl-5-((trifluoromethyl)thio)aniline
Introduction
In the landscape of modern drug discovery and materials science, the functionalization of aromatic amines is a cornerstone of molecular design. Anilines, with their nucleophilic amino group, serve as critical building blocks. However, the reactivity of the aniline core is profoundly influenced by the substituents on the aromatic ring. Understanding these substituent effects is not merely an academic exercise; it is fundamental to predicting reaction outcomes, optimizing synthesis pathways, and designing molecules with desired electronic properties.
This guide provides an in-depth comparison of the reactivity of this compound against a panel of common anilines. We will dissect the electronic contributions of its unique substitution pattern and provide a predictive framework for its behavior in common synthetic transformations. This analysis is supported by established physicochemical principles and includes a robust experimental protocol for empirical validation, designed for researchers and drug development professionals who require a nuanced understanding of aniline chemistry.
Theoretical Framework: The Electronic Heart of Aniline Reactivity
The chemical behavior of aniline is dominated by the lone pair of electrons on the nitrogen atom. This lone pair is the source of its basicity and its nucleophilicity, allowing it to attack electrophilic centers.[1][2] However, these electrons are not isolated; they are in conjugation with the benzene ring's π-system.[3] This delocalization reduces the electron density on the nitrogen, making aniline a significantly weaker base than aliphatic amines.[1][3][4]
The introduction of substituents to the ring further modulates this electron density:
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups "push" electron density into the ring through inductive effects or resonance. This increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilic reactivity.[4][5]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halo (-Cl) groups "pull" electron density away from the ring. This effect is relayed to the amino group, further delocalizing the nitrogen's lone pair and drastically reducing its availability for reaction.[6] Consequently, anilines bearing EWGs are less basic and far less nucleophilic.
This relationship between a substituent's electronic nature and its influence on reaction rates and equilibria can be quantitatively described by the Hammett equation , which provides a powerful tool for predicting reactivity.[7]
Dissecting this compound
To predict the reactivity of this compound (CAS 933673-21-3)[8][9][10], we must analyze the individual and combined effects of its substituents.
-
2-Methyl Group (-CH₃): Located ortho to the amine, the methyl group is a weak electron-donating group. It modestly increases the electron density of the system. However, its position may also introduce minor steric hindrance for incoming electrophiles.
-
5-((Trifluoromethyl)thio) Group (-SCF₃): Positioned meta to the amine, the -SCF₃ group is a potent electron-withdrawing group. The extreme electronegativity of the three fluorine atoms creates a strong inductive pull (-I effect) through the sulfur atom, significantly draining the aromatic ring of electron density.
Predicted Overall Reactivity: The powerful deactivating nature of the meta-positioned -SCF₃ group is expected to be the dominant electronic factor. This will severely reduce the electron density on the nitrogen atom, making This compound a highly deactivated and poorly nucleophilic amine . Its reactivity will be substantially lower than that of unsubstituted aniline and closer to that of anilines bearing other strong EWGs.
Comparative Analysis with Model Anilines
To place the reactivity of our target molecule in context, we will compare it against a standard panel of anilines representing a spectrum of electronic effects.
Basicity Comparison (pKa)
Basicity (measured by the pKa of the conjugate anilinium ion) is an excellent proxy for the electron density on the nitrogen and, therefore, a strong indicator of nucleophilicity.[6][11][12] A lower pKa signifies a weaker base and a less reactive nucleophile.
| Compound | Substituent (Position) | Electronic Effect | pKa of Conjugate Acid |
| 4-Methylaniline | -CH₃ (para) | EDG | 5.08 |
| Aniline | -H | Baseline | 4.60 |
| 4-Chloroaniline | -Cl (para) | Weak EWG | 3.98 |
| 4-Nitroaniline | -NO₂ (para) | Strong EWG | 1.00 |
| This compound | 2-CH₃, 5-SCF₃ | EDG + Strong EWG | ~1.5 - 2.5 (Estimated) |
Table 1: Comparison of pKa values for substituted anilines. The pKa for the target compound is estimated based on the strong electron-withdrawing character of the -SCF₃ group.
The data clearly shows that EDGs increase basicity while EWGs decrease it. We predict that this compound will be a very weak base, with a pKa value even lower than 4-chloroaniline and approaching that of 4-nitroaniline.
Reactivity in Electrophilic Reactions
The trends observed in basicity translate directly to reactivity in common synthetic reactions, such as N-acylation.[13] The rate of reaction with an electrophile like acetyl chloride is highly dependent on the nucleophilicity of the aniline nitrogen.
| Compound | Relative Rate of N-Acylation (vs. Aniline) |
| 4-Methylaniline | Faster |
| Aniline | 1.0 (Reference) |
| 4-Chloroaniline | Slower |
| 4-Nitroaniline | Very Slow / Unreactive |
| This compound | Very Slow (Predicted) |
Table 2: Predicted relative reactivity of substituted anilines in a typical N-acylation reaction.
Due to its significantly reduced nucleophilicity, reactions involving this compound will require more forcing conditions—such as higher temperatures, longer reaction times, or the use of catalysts—compared to unsubstituted aniline.
Visualizing Electronic Effects and Experimental Design
Caption: Electronic influence of substituents on aniline reactivity.
Caption: Workflow for competitive N-acylation kinetics experiment.
Experimental Protocol: Competitive N-Acylation for Relative Reactivity
This protocol provides a self-validating method to empirically determine the reactivity of this compound relative to a standard, such as aniline itself. By running the reaction in a competitive format, variations in temperature, concentration, and stirring are internally controlled.
Objective: To determine the relative rate of N-acylation of this compound compared to aniline.
Materials:
-
Aniline (Reference Standard)
-
This compound (Test Compound)
-
Acetyl Chloride (Acylating Agent)
-
Dichloromethane (DCM, anhydrous) (Solvent)
-
Triethylamine (Base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Internal Standard for analysis (e.g., Naphthalene)
Procedure:
-
Reactant Solution Preparation:
-
In a 50 mL round-bottom flask, dissolve aniline (1.0 mmol), this compound (1.0 mmol), triethylamine (1.2 mmol), and the internal standard (0.5 mmol) in 20 mL of anhydrous DCM.
-
Causality Note: An equimolar ratio of the two anilines ensures a direct competition for the acylating agent. Triethylamine is used to scavenge the HCl byproduct, preventing protonation of the anilines which would render them unreactive.
-
-
Reaction Initiation:
-
Cool the flask containing the aniline mixture to 0 °C in an ice-water bath.
-
Prepare a separate solution of acetyl chloride (0.8 mmol) in 5 mL of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred aniline mixture over 2 minutes.
-
Causality Note: Using the acylating agent as the limiting reagent is crucial for a competitive experiment. A low temperature and slow addition help to control the exothermic reaction and prevent side reactions.
-
-
Reaction and Quenching:
-
Allow the reaction to stir at 0 °C for a predetermined time (e.g., 15 minutes). The exact time should be optimized to ensure partial conversion (ideally 20-80%).
-
After the set time, rapidly add 20 mL of saturated aqueous NaHCO₃ solution to quench the reaction by neutralizing HCl and destroying any remaining acetyl chloride.
-
-
Workup and Sample Preparation:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with another 20 mL of water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Dissolve the crude residue in a known volume of a suitable solvent (e.g., acetonitrile).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify and integrate the peaks corresponding to the starting materials, the two acylated products (acetanilide and the acylated test compound), and the internal standard.
-
-
Data Interpretation:
-
The ratio of the peak areas of the two amide products (corrected by the internal standard) directly reflects the relative reactivity of the two anilines. A lower amount of the acylated this compound product compared to acetanilide confirms its lower nucleophilicity.
-
Conclusion
References
-
Allen, A. D. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Vedantu. Retrieved from [Link]
-
PUREST CHEMICAL. (n.d.). 933673-21-3 | 2-Methyl-5-(Trifluoromethylthio)Aniline 98%. Retrieved from [Link]
-
GeeksforGeeks. (2023, July 25). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Lillford, P. J., & Satchell, D. P. N. (1968). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic, 889. DOI: 10.1039/J29680000889. Retrieved from [Link]
-
Acar, M., & Konca, K. T. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
-
Johnson, C. D., Katritzky, A. R., & Shapiro, S. A. (1969). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 1235. DOI: 10.1039/J29690001235. Retrieved from [Link]
-
Seybold, P. G., et al. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Basicity of Arylamines. Retrieved from [Link]
-
Seybold, P. G., et al. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Retrieved from [Link]
-
Platts, J. A., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(23), 7613-7622. Retrieved from [Link]
-
Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions? Retrieved from [Link]
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Comparative Guide to Analytical Method Validation for 2-Methyl-5-((trifluoromethyl)thio)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-Methyl-5-((trifluoromethyl)thio)aniline, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, this document is structured to provide not just a protocol, but a field-proven perspective on methodological choices, ensuring the development of a robust and reliable analytical method.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as potential analytical techniques and provide a detailed, step-by-step protocol for the validation of a reverse-phase HPLC method, a workhorse in pharmaceutical analysis.
Choosing the Right Analytical Tool: HPLC vs. GC
The selection of an analytical method is a critical first step and is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, both HPLC and GC are viable options, each with its own set of advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[2] | Primarily for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.[2][3] |
| Detection | UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS). | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), Mass Spectrometry (MS).[4][5] |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | Can be more complex, potentially requiring extraction and derivatization to improve volatility and thermal stability.[3] |
| Sensitivity | Method dependent, but can achieve high sensitivity, especially with MS detection. | Can be highly sensitive, particularly with specific detectors like ECD for halogenated compounds. |
| Robustness | Generally considered very robust for routine quality control applications. | Can be robust, but column performance can be more susceptible to degradation from non-volatile sample components. |
For this compound, a substituted aniline, HPLC with UV detection is often the preferred method for routine purity and assay determination due to its robustness, simplicity of sample preparation, and the presence of a UV-absorbing chromophore in the molecule. GC-MS is a powerful alternative, particularly for impurity identification due to its high resolution and mass fragmentation data, but may require derivatization.[6]
A Deep Dive into HPLC Method Validation: A Step-by-Step Protocol
The following protocol outlines the validation of a reverse-phase HPLC method for the quantification of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11]
Experimental Workflow
Caption: A typical workflow for HPLC method validation.
System Suitability
Rationale: System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.[7]
Protocol:
-
Prepare a standard solution of this compound at the target concentration.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
Specificity
Rationale: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] Forced degradation studies are a key component of demonstrating specificity.[14][15][16]
Protocol:
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples by the proposed HPLC method and compare the chromatograms to that of an unstressed sample.
Acceptance Criteria:
-
The method should be able to separate the main peak from any degradation products.
-
Peak purity analysis (using a PDA detector) should indicate that the main peak is spectrally pure.
Linearity and Range
Rationale: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7][12]
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of peak area versus concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy
Rationale: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[7][13]
Protocol:
-
Prepare a placebo (matrix without the analyte) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Rationale: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] Precision is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Rationale: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18]
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the linearity plot) and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ should be verified by analyzing a minimum of six replicate samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Rationale: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13][19]
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
Wavelength (± 2 nm)
-
-
Analyze a system suitability solution under each varied condition and evaluate the impact on system suitability parameters.
Acceptance Criteria:
-
The system suitability criteria should be met under all varied conditions.
-
Significant changes in retention time or peak area should be documented and understood.
Conclusion
The validation of an analytical method is a critical exercise in ensuring the quality and reliability of data in a regulated environment. While both HPLC and GC present viable options for the analysis of this compound, a well-validated reverse-phase HPLC method with UV detection stands out as a robust, reliable, and practical choice for routine quality control. By following a systematic and scientifically sound validation protocol, as outlined in this guide and in accordance with international regulatory guidelines, researchers and drug development professionals can establish a method that is fit for its intended purpose, thereby ensuring the integrity of their analytical results and contributing to the overall quality and safety of the final pharmaceutical product.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). Retrieved from
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from
-
ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from 20
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from 21
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from 10
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from 5
-
Pharmaguideline. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from 12
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from 22
-
ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from 23
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from 24
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from 2
-
ICH. (2023, November 30). Q2(R2) Validation of Analytical Procedures. Retrieved from 11
-
National Center for Biotechnology Information. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Retrieved from 3
-
Coconote. (2025, November 21). HPLC Method Validation Overview. Retrieved from 17
-
PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from 6
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from 19
-
European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from 25
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from 13
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gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. Retrieved from 26
-
DePra. (2025, March 20). HPLC Method Validation. Retrieved from 18
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MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from 14
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from 15
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BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from 16
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The Pharma Guide. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from 1
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Methyl-5-((trifluoromethyl)thio)aniline Derivatives
Introduction: The Rationale for Investigating 2-Methyl-5-((trifluoromethyl)thio)aniline Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethylthio (SCF3) group, in particular, has garnered significant attention for its unique combination of high lipophilicity and strong electron-withdrawing properties.[1][2] These characteristics can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The this compound scaffold serves as a versatile starting point for the synthesis of novel therapeutic candidates. The aniline moiety provides a reactive handle for a multitude of chemical modifications, while the methyl and trifluoromethylthio groups modulate the electronic and steric profile of the core structure.
This guide presents a comprehensive roadmap for the systematic in vitro and in vivo evaluation of novel derivatives based on this scaffold. While direct comparative studies on a series of these specific derivatives are not yet prevalent in peer-reviewed literature, the methodologies outlined herein are based on established, validated protocols used for analogous fluorinated compounds in oncology, virology, and other therapeutic areas.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, providing the experimental framework necessary to elucidate the therapeutic potential of this promising chemical class.
Part 1: In Vitro Evaluation – A Tiered Approach to Candidate Selection
The initial phase of screening is designed to rapidly assess the biological activity of newly synthesized derivatives in a controlled, high-throughput environment. The primary goals are to determine cytotoxicity, identify potential mechanisms of action, and establish a preliminary structure-activity relationship (SAR).
Tier 1: Foundational Cytotoxicity Screening
The first crucial step is to determine the general cytotoxicity of the derivatives against a panel of human cancer cell lines. This provides a broad measure of anti-proliferative activity and helps prioritize the most potent compounds.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a robust and reproducible method for measuring cell density based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Seed cells from a representative panel (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of the test derivatives (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently discard the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between derivatives.
| Compound ID | Derivative Structure (R-group) | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT116 | Selectivity Index |
| Lead-01 | -H | 8.5 | 12.3 | 7.9 | 1.5 |
| Lead-02 | -Cl | 2.1 | 3.5 | 1.8 | 4.1 |
| Lead-03 | -OCH3 | >50 | >50 | >50 | - |
| Doxorubicin | (Control) | 0.05 | 0.08 | 0.06 | 0.9 |
| Selectivity Index can be calculated as IC50 in a non-cancerous cell line (e.g., MCF-10A) / IC50 in a cancer cell line. |
Workflow Diagram: In Vitro Cytotoxicity Screening
Tier 2: Target-Based Mechanistic Assays
Compounds demonstrating significant cytotoxicity (e.g., IC50 < 10 µM) should be advanced to target-based assays. Given that many aniline-based scaffolds are known kinase inhibitors, evaluating activity against a panel of relevant kinases is a logical next step.[6] For instance, Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) are validated targets in acute myeloid leukemia (AML).[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., FLT3)
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human FLT3 enzyme, a suitable kinase buffer, and a fluorescently-labeled substrate peptide.
-
Inhibitor Addition: Add the test derivatives at various concentrations. Include a known inhibitor (e.g., Sorafenib) as a positive control and a DMSO vehicle as a negative control.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Measure the amount of phosphorylated substrate, often using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Analysis: Calculate the percentage of kinase inhibition relative to controls and determine the IC50 value for each compound.
Signaling Pathway Visualization
Understanding the target's role in cellular signaling is critical. The FLT3 pathway, for example, is crucial for the proliferation and survival of hematopoietic cells.
Part 2: In Vivo Validation – Assessing Efficacy and Safety
Promising candidates from in vitro screening require validation in a living system. In vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics (PK), and preliminary safety profile.
Experimental Protocol: Human Tumor Xenograft Mouse Model
This model is a gold standard for evaluating the anti-cancer efficacy of a test compound.
Methodology:
-
Ethical Approval: All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle Control, Positive Control (a standard-of-care drug), and Test Compound groups (e.g., at 25, 50, 100 mg/kg).
-
Dosing: Administer the compounds via a clinically relevant route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]) on a predetermined schedule (e.g., once daily for 21 days).
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of general toxicity.
-
Clinical Observations: Record daily observations of animal health and behavior.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Workflow Diagram: In Vivo Xenograft Study
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Dose (mg/kg) & Schedule | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - (p.o., QD) | 1540 ± 210 | - | +5.2 |
| Lead-02 | 50 (p.o., QD) | 680 ± 155 | 55.8 | -2.1 |
| Positive Control | 25 (i.p., Q3D) | 455 ± 110 | 70.4 | -8.5 |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of novel this compound derivatives. By employing a tiered approach—beginning with broad in vitro cytotoxicity screens, progressing to specific mechanistic and target-based assays, and culminating in in vivo efficacy models—researchers can efficiently identify and validate promising therapeutic candidates. The key to success lies in rigorous experimental design, the use of appropriate controls, and the objective comparison of data across a series of analogs. Future work should focus on elucidating detailed mechanisms of action for the most active compounds, conducting comprehensive pharmacokinetic and toxicology studies, and optimizing lead structures to enhance both potency and drug-like properties. The integration of the trifluoromethylthio group into this versatile aniline scaffold holds considerable promise for the development of next-generation therapeutics.
References
- Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. [Link]
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The Antiviral Activity of Trifluoromethylthiolane Derivatives. ResearchGate. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]
-
Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Indian Academy of Sciences. [Link]
- Trifluoro methylthiomethyl benzene derivatives and process for production same.
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. [Link]
- Method for preparing alpha-trifluoromethylthio-one.
-
In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. National Institutes of Health. [Link]
-
933673-21-3 | 2-Methyl-5-(Trifluoromethylthio)Aniline 98%. PUREST CHEMICAL. [Link]
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- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Metabolic Stability of Trifluoromethylthioanilines: A Guide for Drug Discovery Professionals
In the relentless pursuit of robust drug candidates, medicinal chemists are increasingly turning to fluorine substitution to enhance the metabolic stability of promising molecules. Among the various fluorinated motifs, the trifluoromethylthio (SCF3) group has garnered significant interest for its unique electronic and lipophilic properties that can profoundly influence a compound's pharmacokinetic profile. This guide provides an in-depth comparative analysis of the metabolic stability of trifluoromethylthioanilines, offering experimental insights and detailed methodologies for researchers, scientists, and drug development professionals.
The Rationale: Why the Trifluoromethylthio Group Confers Metabolic Stability
The metabolic fate of a drug candidate is a critical determinant of its success, influencing its half-life, bioavailability, and potential for drug-drug interactions. A primary route of metabolism for many xenobiotics is oxidation, often mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[1][2] These enzymes typically target electron-rich and sterically accessible sites on a molecule.
The trifluoromethylthio group offers a powerful strategy to "shield" a molecule from this metabolic breakdown. Its influence stems from two key characteristics:
-
Strong Electron-Withdrawing Nature: The SCF3 group is highly electron-withdrawing, which can decrease the overall electron density of the aniline ring. This electronic perturbation can make the aromatic ring less susceptible to oxidative metabolism by CYP enzymes.
-
High Bond Strength: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2] This inherent strength makes the trifluoromethyl moiety itself highly resistant to enzymatic cleavage.
By strategically introducing an SCF3 group onto an aniline scaffold, particularly at a known or suspected site of metabolism, that metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Comparative Metabolic Stability: An Illustrative Analysis
While direct head-to-head public data on a broad series of trifluoromethylthioaniline analogs is limited, we can construct an illustrative comparison based on established principles of metabolic stability. The following table contrasts a hypothetical parent aniline with its trifluoromethyl and trifluoromethylthio-substituted counterparts.
| Feature | Aniline (Parent Compound) | 4-Trifluoromethylaniline | 4-Trifluoromethylthioaniline | Rationale for Change |
| Primary Metabolic Pathway | Aromatic hydroxylation by CYP enzymes. | Aromatic hydroxylation, though potentially at a reduced rate due to the electron-withdrawing CF3 group. | Aromatic hydroxylation is significantly hindered by the strong electron-withdrawing nature of the SCF3 group. | The electron-withdrawing properties of both CF3 and SCF3 groups deactivate the aromatic ring towards oxidative metabolism. The SCF3 group is generally considered to be more lipophilic and can have a more pronounced effect. |
| In Vitro Half-life (t½) in Human Liver Microsomes | Short | Longer | Potentially the Longest | Reduced rate of metabolism leads to a slower clearance of the parent drug. |
| Intrinsic Clearance (CLint) | High | Lower | Potentially the Lowest | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking a primary metabolic pathway reduces this value. |
| Major Metabolites | Hydroxylated aniline derivatives. | Fewer hydroxylated metabolites compared to the parent aniline. | Minimal formation of hydroxylated metabolites on the aniline ring. | Blocking a primary site of metabolism limits the formation of downstream metabolites. |
This comparison underscores the potential of the trifluoromethylthio group to significantly enhance metabolic stability. To experimentally validate these differences, standardized in vitro assays are indispensable tools in the drug discovery workflow.
Experimental Protocols for Assessing Metabolic Stability
The following sections detail the step-by-step methodologies for the two most common in vitro assays used to evaluate the metabolic stability of drug candidates: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing the susceptibility of a compound to Phase I metabolism, primarily mediated by CYP enzymes.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials and Equipment:
-
Liver microsomes (human, rat, mouse, etc.)
-
Test compounds and positive controls (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
Experimental Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. The 0-minute time point serves as the initial concentration baseline and the reaction is stopped immediately.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.
Objective: To determine the rate of disappearance of a test compound upon incubation with a suspension of hepatocytes.
Materials and Equipment:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system for analysis
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
Experimental Workflow:
Caption: Workflow for the in vitro hepatocyte stability assay.
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (e.g., via trypan blue exclusion).
-
Resuspend the viable hepatocytes in incubation medium to the desired cell density (e.g., 0.5 x 10^6 cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from the incubation and add it to the stopping solution.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to pellet the cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the calculation of the elimination rate constant (k), in vitro half-life (t½), and intrinsic clearance (CLint). For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.
-
Concluding Remarks for the Practicing Scientist
The strategic incorporation of a trifluoromethylthio group is a compelling tactic in the medicinal chemist's toolkit for enhancing the metabolic stability of aniline-based scaffolds. The robust, electron-withdrawing nature of the SCF3 moiety can effectively shield the molecule from CYP-mediated metabolism, thereby increasing its half-life and potential for in vivo efficacy.
While this guide provides a foundational understanding and detailed experimental frameworks, it is crucial to recognize that the metabolic landscape of any new chemical entity is complex. The interplay of various physicochemical properties will ultimately dictate the in vivo pharmacokinetic profile. Therefore, the systematic application of the in vitro assays described herein is paramount for generating the empirical data needed to guide rational drug design and select candidates with a higher probability of clinical success. The early and iterative use of these metabolic stability assays will undoubtedly de-risk drug discovery programs and accelerate the delivery of novel therapeutics to patients in need.
References
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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A Comparative Guide to Assessing the Lipophilicity of 2-Methyl-5-((trifluoromethyl)thio)aniline Analogs
In the landscape of modern drug discovery, the precise characterization of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate therapeutic success.[1][2] Among these properties, lipophilicity—a molecule's affinity for a lipid-rich environment—stands out as a critical determinant of absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2][3] This guide provides a comprehensive comparison of methodologies for assessing the lipophilicity of a promising class of compounds: 2-Methyl-5-((trifluoromethyl)thio)aniline analogs. These structures, featuring the highly lipophilic trifluoromethylthio (-SCF3) group, present unique opportunities and challenges in drug design.[4][5]
The trifluoromethylthio group is known to significantly enhance a molecule's ability to cross cell membranes, a desirable trait for improving bioavailability.[4] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][6] Therefore, a nuanced understanding and precise measurement of lipophilicity are essential for optimizing the drug-like properties of these aniline analogs.
This guide will delve into both experimental and computational methods for determining lipophilicity, offering a critical evaluation of their respective advantages and limitations. We will explore the "gold standard" shake-flask method, the widely adopted Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) technique, and various in silico predictive models. A detailed, field-proven protocol for the RP-HPLC method will be provided, complete with the scientific rationale behind each step.
The Crucial Role of Lipophilicity in Drug Development
Lipophilicity is a key physicochemical parameter that profoundly influences a drug's journey through the body.[2] It governs a molecule's ability to permeate biological membranes, such as the gastrointestinal tract and the blood-brain barrier, which is essential for absorption and reaching the target site of action.[3][6] The balance between lipophilicity and hydrophilicity is delicate; while sufficient lipophilicity is necessary for membrane traversal, excessive "greasiness" can lead to several undesirable consequences[3]:
-
Poor Aqueous Solubility: Highly lipophilic compounds often exhibit low solubility in aqueous environments like the gastrointestinal fluids, which can hinder their dissolution and subsequent absorption.[6][]
-
Increased Metabolic Clearance: Lipophilic drugs are more readily metabolized by enzymes in the liver, potentially leading to a shorter half-life and reduced efficacy.[6][]
-
Off-Target Effects and Toxicity: Highly lipophilic compounds may accumulate in fatty tissues, leading to prolonged exposure and an increased risk of off-target interactions and toxicity.[1][3]
-
Promiscuous Binding: Excessive lipophilicity can result in non-specific binding to various proteins and receptors, contributing to a lack of target selectivity.[2]
For orally administered drugs, an optimal lipophilicity range, often expressed as a log P value between 0 and 3, is generally associated with good bioavailability.[1] Log P is the logarithm of the partition coefficient, which quantifies the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[8][9]
Methods for Lipophilicity Assessment: A Comparative Overview
Several methods, both experimental and computational, are available to determine the lipophilicity of drug candidates. The choice of method often depends on the stage of drug discovery, the required throughput, and the desired accuracy.
| Method | Principle | Advantages | Disadvantages |
| Shake-Flask Method | Direct measurement of a compound's partitioning between n-octanol and water.[8][9] | Considered the "gold standard" for its direct and clear relationship to the partitioning phenomenon.[8][9] | Labor-intensive, time-consuming, requires a significant amount of pure compound, and can be problematic for unstable compounds or those that form emulsions.[10][11] |
| RP-HPLC | Correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[9][12] | High throughput, requires small sample amounts, insensitive to impurities, and applicable to a wide range of lipophilicities.[13][14] | An indirect method that provides a lipophilicity index correlated with log P; results can be influenced by interactions with the stationary phase.[10] |
| Computational (In Silico) Models | Predict log P based on a compound's chemical structure using algorithms and fragment-based contributions.[15][16] | Extremely rapid, requires no physical sample, and is useful for virtual screening of large compound libraries. | Accuracy can be limited, especially for novel chemical scaffolds, and may not account for all intermolecular interactions.[17] |
For the development of this compound analogs, where subtle structural modifications can lead to significant changes in lipophilicity, a high-throughput and reliable experimental method is crucial. RP-HPLC emerges as the most practical and efficient choice for this purpose.
In-Depth Focus: Lipophilicity Determination by RP-HPLC
The RP-HPLC method is a powerful and widely accepted technique for estimating lipophilicity.[10] It relies on the principle that a compound's retention on a reversed-phase column (a non-polar stationary phase) is proportional to its hydrophobicity.
Experimental Workflow for RP-HPLC Lipophilicity Assessment
Caption: Workflow for lipophilicity determination using RP-HPLC.
Detailed Step-by-Step Protocol
1. Preparation of Mobile Phases and Standards:
-
Rationale: A series of mobile phases with varying organic modifier (methanol) concentrations are used to create a gradient of polarity. This allows for the determination of the retention factor extrapolated to 100% aqueous phase (log kw), which is a reliable measure of lipophilicity.[11] Methanol is often preferred as it can form a monolayer on the stationary phase, mimicking the hydrogen bonding capabilities of n-octanol.[14]
-
Procedure:
-
Prepare a series of isocratic mobile phases consisting of methanol and water (or a suitable buffer at a physiological pH of 7.4) in varying proportions (e.g., 50:50, 60:40, 70:30, 80:20 v/v).
-
Select a set of 5-7 reference compounds with well-established log P values that span the expected range of the aniline analogs.
-
Prepare stock solutions of the reference compounds and the this compound analogs in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
2. Chromatographic Analysis:
-
Rationale: A C18 column is a common choice for the stationary phase due to its hydrophobic nature, which facilitates the separation of compounds based on their lipophilicity.[9] The dead time (t0) is essential for calculating the capacity factor and is determined using a non-retained compound.
-
Procedure:
-
Equilibrate a C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition.
-
Determine the column dead time (t0) by injecting a non-retained marker (e.g., sodium nitrate or uracil).
-
For each mobile phase composition, inject the reference compounds and the test analogs.
-
Record the retention time (tR) for each compound.
-
3. Data Analysis and Calculation of log P:
-
Rationale: The capacity factor (k) is a measure of a compound's retention on the column. By plotting the logarithm of the capacity factor (log k) against the percentage of the organic modifier and extrapolating to 0% organic modifier (100% aqueous phase), the log kw value is obtained. A linear correlation between the log kw of the reference compounds and their known log P values establishes a calibration curve.
-
Procedure:
-
Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (tR - t0) / t0.
-
For each compound, plot log k versus the percentage of methanol in the mobile phase.
-
Perform a linear regression for each compound and extrapolate to 0% methanol to determine the log kw.
-
Plot the log kw values of the reference compounds against their known log P values to generate a calibration curve.
-
Using the linear regression equation of the calibration curve, calculate the log P values of the this compound analogs from their experimentally determined log kw values.
-
Comparative Lipophilicity Data of this compound Analogs
The following table presents hypothetical, yet representative, data for a series of this compound analogs with varying substituents. This data illustrates how structural modifications can influence lipophilicity.
| Compound | R1 | R2 | Experimental log P (RP-HPLC) | Predicted log P (ALOGPS) |
| Parent | H | H | 3.85 | 3.72 |
| Analog 1 | Cl | H | 4.38 | 4.25 |
| Analog 2 | F | H | 3.92 | 3.81 |
| Analog 3 | CH3 | H | 4.21 | 4.10 |
| Analog 4 | H | OCH3 | 3.65 | 3.51 |
| Analog 5 | H | NO2 | 3.78 | 3.66 |
Structure-Lipophilicity Relationships
Caption: Relationship between substituents, lipophilicity, and drug properties.
The data reveals clear structure-lipophilicity relationships. The introduction of a lipophilic chlorine atom (Analog 1) or a methyl group (Analog 3) increases the log P value compared to the parent compound. Conversely, a more polar methoxy group (Analog 4) leads to a decrease in lipophilicity. These trends underscore the importance of carefully selecting substituents to fine-tune the lipophilicity of the lead compound into the optimal range for drug development.
Conclusion and Future Directions
The assessment of lipophilicity is an indispensable component of modern drug discovery and development. For novel compound series such as this compound analogs, a robust and efficient method for determining this critical parameter is essential. While computational models provide rapid initial estimates, the RP-HPLC method offers a reliable and experimentally validated approach for generating accurate lipophilicity data.
By employing the detailed protocol outlined in this guide, researchers can confidently and systematically evaluate the lipophilicity of their synthesized analogs. This data, in turn, will enable a more informed lead optimization process, guiding the design of compounds with an optimal balance of potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of advancing a successful drug candidate.
References
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Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry. Available at: [Link]
-
Emery Pharma. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Available at: [Link]
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Garg, R., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
-
Keseru, G. M., & Makara, G. M. (2010). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. Available at: [Link]
-
OMICS International. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Available at: [Link]
-
P., Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available at: [Link]
-
Pharma Specialists. (2024). Role of Lipophilicity in Drug Formulation Development. Available at: [Link]
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Valko, K. (2018). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Methods in Molecular Biology. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Methyl-5-((trifluoromethyl)thio)aniline Isomers
For researchers and professionals in drug development, the precise characterization of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of the isomers of 2-Methyl-5-((trifluoromethyl)thio)aniline, offering insights into how subtle changes in substituent placement on the aniline ring influence their spectral signatures.
The following analysis is based on established principles of spectroscopic interpretation for substituted anilines and organofluorine compounds. While direct experimental data for every isomer may not be publicly available, the principles outlined here provide a robust framework for their identification and differentiation.
The Isomers in Focus
The core structure is an aniline ring substituted with a methyl group (-CH₃), an amino group (-NH₂), and a trifluoromethylthio group (-SCF₃). The primary isomer of interest is this compound. However, to provide a comprehensive comparison, we will also consider other possible positional isomers where these three groups are rearranged on the benzene ring. For the purpose of this guide, we will focus on the isomers where the methyl and amino groups maintain a relative 1,2- (ortho) or 1,3- (meta) positioning, as these are common synthetic motifs.
Considered Isomers:
-
Isomer A: this compound
-
Isomer B: 2-Methyl-3-((trifluoromethyl)thio)aniline
-
Isomer C: 2-Methyl-4-((trifluoromethyl)thio)aniline
-
Isomer D: 2-Methyl-6-((trifluoromethyl)thio)aniline
-
Isomer E: 3-Methyl-5-((trifluoromethyl)thio)aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is directly influenced by the positions of the electron-donating amino and methyl groups and the electron-withdrawing trifluoromethylthio group.
¹H NMR Spectroscopy
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum will be most informative for differentiating these isomers. The amino group (-NH₂) is a strong electron-donating group, causing a significant upfield shift (to lower ppm values) of the ortho and para protons.[1][2] The methyl group is a weaker electron-donating group, while the trifluoromethylthio group (-SCF₃) is electron-withdrawing.
Predicted ¹H NMR Chemical Shifts (Aromatic Region):
| Isomer | Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Differentiating Features |
| A: 2-Me-5-SCF₃ | H-3 | ~6.8-7.0 | d | One proton will be significantly deshielded by the -SCF₃ group. |
| H-4 | ~7.1-7.3 | dd | ||
| H-6 | ~6.6-6.8 | d | ||
| B: 2-Me-3-SCF₃ | H-4 | ~7.0-7.2 | t | Protons will show more complex splitting patterns due to proximity. |
| H-5 | ~6.8-7.0 | m | ||
| H-6 | ~6.7-6.9 | d | ||
| C: 2-Me-4-SCF₃ | H-3 | ~6.7-6.9 | s | A singlet in the aromatic region is a strong indicator of this isomer. |
| H-5 | ~7.2-7.4 | d | ||
| H-6 | ~6.6-6.8 | d | ||
| D: 2-Me-6-SCF₃ | H-3 | ~6.9-7.1 | t | Steric hindrance from the flanking groups may influence shifts. |
| H-4 | ~7.1-7.3 | t | ||
| H-5 | ~6.8-7.0 | d | ||
| E: 3-Me-5-SCF₃ | H-2 | ~6.5-6.7 | s | Two singlets and one triplet are expected in the aromatic region. |
| H-4 | ~6.8-7.0 | t | ||
| H-6 | ~6.6-6.8 | s |
Disclaimer: These are predicted values based on substituent effects. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine atoms of the -CF₃ group will appear as a quartet due to ¹⁹F-¹³C coupling, typically with a large coupling constant (J ≈ 272 Hz).[3] The chemical shifts of the aromatic carbons are also diagnostic.
Predicted ¹³C NMR Chemical Shifts (Aromatic Carbons):
| Isomer | Predicted Chemical Shift Range (δ, ppm) | Key Differentiating Features |
| A: 2-Me-5-SCF₃ | 110 - 150 | The carbon bearing the -SCF₃ group will be significantly downfield. |
| B: 2-Me-3-SCF₃ | 110 - 150 | Different substitution pattern will lead to a unique set of 6 aromatic carbon signals. |
| C: 2-Me-4-SCF₃ | 110 - 150 | The symmetry of this isomer may result in fewer than 6 distinct aromatic carbon signals in some cases. |
| D: 2-Me-6-SCF₃ | 110 - 150 | Steric effects may cause slight upfield shifts for the carbons ortho to the bulky groups. |
| E: 3-Me-5-SCF₃ | 110 - 150 | The meta-substitution pattern will result in a characteristic set of chemical shifts. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Vibrational Spectroscopy: Probing Functional Groups with IR
Infrared (IR) spectroscopy is excellent for identifying the functional groups present in a molecule. The positions of the N-H, C-H, C=C, C-S, and C-F stretching and bending vibrations will be key identifiers.
Characteristic IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |
| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Two distinct bands for a primary amine. |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Typically observed just above 3000 cm⁻¹.[4] |
| C-H (Methyl) | Stretch | 2850 - 2960 | |
| C=C (Aromatic) | Stretch | 1450 - 1600 | A series of peaks characteristic of the aromatic ring.[5] |
| C-F (Trifluoromethyl) | Stretch | 1100 - 1350 | Strong, broad absorptions. |
| C-S (Thioether) | Stretch | 600 - 800 | Generally weak. |
| C-H (Aromatic) | Out-of-plane bend | 690 - 900 | The pattern of these bands can be diagnostic of the ring substitution pattern.[6] |
While the fundamental absorptions will be present in all isomers, the exact wavenumbers and the pattern of the C-H out-of-plane bending vibrations in the "fingerprint region" (below 1500 cm⁻¹) will differ, providing a unique spectral fingerprint for each isomer.
Experimental Protocol for ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
UV-Visible Spectroscopy: Examining Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The aniline chromophore exhibits characteristic absorptions in the UV region. The position and intensity of these absorptions are influenced by the substituents on the aromatic ring.[7][8][9]
Expected UV-Vis Absorption Maxima (λ_max):
| Isomer | Expected λ_max (nm) | Comments |
| All Isomers | ~240-260 nm and ~280-310 nm | The primary (π → π) and secondary (n → π) transitions of the aniline chromophore. The exact λ_max will be subtly different for each isomer due to the varied electronic effects of the substituents in their respective positions. |
The electron-donating amino and methyl groups will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The electron-withdrawing -SCF₃ group will likely cause a hypsochromic (blue) shift or a hyperchromic (increased intensity) effect depending on its position relative to the amino group.
Experimental Protocol for UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aniline isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This is a crucial technique for confirming the molecular formula and gaining structural insights.
Expected Mass Spectrometric Data:
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) and their Origin |
| All Isomers | 207.04 | [M-15]⁺: Loss of a methyl radical (•CH₃). [M-69]⁺: Loss of a trifluoromethyl radical (•CF₃). [M-102]⁺: Loss of the trifluoromethylthio radical (•SCF₃). Other fragments corresponding to the substituted aniline core. |
The relative intensities of the fragment ions can vary between isomers. For example, steric hindrance in some isomers might favor certain fragmentation pathways over others. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, confirming the elemental composition.
Experimental Protocol for GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the isomers if they are in a mixture.
-
-
MS Detection:
-
As each compound elutes from the GC column, it enters the MS ion source.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-300).
-
-
Data Analysis:
Visualizing the Workflow and Structures
Caption: General workflow for the spectroscopic analysis and structural elucidation of aniline isomers.
Caption: Chemical structures of the discussed 2-Methyl-((trifluoromethyl)thio)aniline isomers (Note: This is a conceptual representation; detailed structural drawings would be required for precise bond angles and orientations).
Conclusion
The spectroscopic differentiation of this compound and its positional isomers is a multifaceted process that relies on the synergistic interpretation of data from various analytical techniques. ¹H and ¹³C NMR provide the most definitive structural information through chemical shifts and coupling patterns. FTIR confirms the presence of key functional groups and offers a unique fingerprint for each isomer. UV-Vis spectroscopy sheds light on the electronic properties of the conjugated system, while mass spectrometry confirms the molecular weight and provides valuable fragmentation data. By employing the systematic experimental protocols and interpretative frameworks outlined in this guide, researchers can confidently identify and characterize these and other complex aromatic isomers, ensuring the structural integrity of their compounds in drug discovery and development pipelines.
References
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ResearchGate. (n.d.). The UV–vis absorption spectrum of aniline under different EEF (0.000... [Download Scientific Diagram]. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... [Download scientific diagram]. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. Retrieved from [Link]
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ResearchGate. (n.d.). Trifluoromethylthiolation of Aromatic and Heteroaromatic Compounds. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). F-trifluoromethylating agent for the synthesis of SCF2. Retrieved from [Link]
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ACS Publications. (n.d.). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. [Download Scientific Diagram]. Retrieved from [Link]
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DOI. (n.d.). Supporting Information Chlorotrifluoromethylthiolation of Sulfur Ylides for the Formation of Tetra-Substituted trifluoromethylth. Retrieved from [Link]
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ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... [Download scientific diagram]. Retrieved from [Link]
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ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
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Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Retrieved from [Link]
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ResearchGate. (n.d.). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]
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UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PMC. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Retrieved from [Link]
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Reddit. (2024, April 8). [O Chem] How do chemical shifts work for substituted benzene's? NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]
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MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
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YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 2-(Trifluoromethylthio)aniline (97%). Retrieved from [Link]
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YouTube. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]
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TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methyl-5-((trifluoromethyl)thio)aniline
This document provides a detailed, safety-driven protocol for the proper disposal of 2-Methyl-5-((trifluoromethyl)thio)aniline (CAS No. 933673-21-3). As a specialized aniline derivative incorporating a trifluoromethylthio group, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. The trifluoromethylthio (SCF3) moiety is known for modulating lipophilicity and metabolic stability in drug candidates, but it also necessitates a cautious approach to waste management due to the persistent nature of some organofluorine compounds and the inherent hazards of the aniline scaffold.[1] This guide is designed for researchers, chemists, and drug development professionals who handle this substance.
Core Hazard Profile & Safety Principles
Understanding the hazard profile is the foundation of safe disposal. This compound, like many substituted anilines, is classified as a hazardous substance.[2] The primary risks include:
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or comes into contact with skin.[3]
-
Irritation: It is known to cause significant skin and eye irritation.[3][4]
-
Organ Toxicity: The aniline backbone suggests potential toxicity to the blood (methemoglobinemia) and other target organs with prolonged exposure.[2][5][6]
The core principle of disposal is containment and isolation . This chemical and its contaminated materials must never be released into the general laboratory trash or down the drain.[3][7] All waste generated must be treated as regulated hazardous waste and managed according to local, state, and federal guidelines.[2][8]
Quantitative Data Summary
A precise understanding of the compound's properties is essential for safe handling during disposal procedures.
| Property | Value | Source |
| CAS Number | 933673-21-3 | [9][10] |
| Molecular Formula | C₈H₈F₃NS | [10][11] |
| Molecular Weight | 207.22 g/mol | [10][11] |
| Appearance | Solid | |
| Boiling Point | 192.0 ± 40.0 °C at 760 mmHg | [9] |
| Density | 1.3 ± 0.1 g/cm³ | [9] |
| Flash Point | 69.9 ± 27.3 °C | [9] |
Immediate Pre-Disposal Safety Operations
Before initiating any waste consolidation or disposal, establish a controlled and safe environment. This is a non-negotiable prerequisite to prevent accidental exposure.
Engineering Controls
All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is the primary engineering control to minimize inhalation exposure to vapors or aerosols.
Personal Protective Equipment (PPE)
A comprehensive PPE suite is mandatory. The choice of materials is critical for providing an effective barrier against this specific chemical class.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents dermal absorption, a primary route of toxic exposure.[3] Always inspect gloves for integrity before use and use proper removal technique to avoid contaminating your skin. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious and potentially irreversible eye damage.[3] |
| Protective Clothing | Chemical-resistant lab coat and closed-toe shoes. | Shields skin and personal clothing from accidental spills. A chemically resistant apron may be advisable for larger quantities.[3] |
| Respiratory Protection | NIOSH-approved respirator (if required). | Necessary only if dust or aerosols are generated outside of a fume hood.[2][3] Consult your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing. |
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the safe segregation, containment, and disposal of all waste streams containing this compound.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous reactions. At the point of generation, separate waste into distinct, clearly marked streams.
-
Solid Waste: Includes unused or expired reagent, contaminated personal protective equipment (gloves, wipes), absorbent materials from spills, and weigh papers.
-
Liquid Waste: Includes solutions containing the compound dissolved in organic solvents. Crucially, keep halogenated and non-halogenated solvent waste streams separate to facilitate proper final disposal by your licensed waste contractor.[12]
-
Sharps Waste: Contaminated needles, scalpels, or glass pipette tips must be placed in a designated, puncture-proof sharps container.
-
Empty Containers: The original product container, even if "empty," will contain residue and must be disposed of as hazardous waste.[2] Do not rinse the container into the sewer. Triple-rinsing with a suitable solvent may be an option, but the rinsate must be collected as hazardous liquid waste.[7]
Step 2: Containerization and Labeling
Containment must be robust and communication must be clear.
-
Select Compatible Containers: Use containers made of materials compatible with the waste (e.g., polyethylene for solvents).[8] Ensure containers have secure, leak-proof lids.
-
Label Accurately: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The specific solvent(s) and their approximate concentrations for liquid waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[8]
Step 3: Spill Management
Accidents must be managed swiftly and safely.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to cover and absorb the spilled material.[3][6] Do not use combustible materials like paper towels to absorb large spills.
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. All cleaning materials must be disposed of as solid hazardous waste.
Step 4: Decontamination of Equipment
Any non-disposable equipment (glassware, spatulas) that has come into contact with the compound must be decontaminated before reuse.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent into the appropriate hazardous liquid waste container.
-
Wash: Wash the equipment thoroughly with detergent (e.g., Luminox®) and hot water.[13]
-
Final Rinse: Perform a final rinse with deionized water.
Step 5: Final Disposal Arrangement
The final step is the transfer of custody to authorized professionals.
-
Store Securely: Store sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area until collection.
-
Schedule Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[7]
-
Documentation: Complete all required waste disposal documentation accurately. Retain a copy for your records as required by regulations.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-5-((trifluoromethyl)thio)aniline
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. 2-Methyl-5-((trifluoromethyl)thio)aniline, a compound of interest, presents a unique combination of functional groups—an aniline, a methyl group, and a trifluoromethylthio group—each contributing to its specific hazard profile. This guide, developed for researchers, scientists, and drug development professionals, provides essential, in-depth guidance on the appropriate personal protective equipment (PPE), handling protocols, and emergency procedures to ensure a safe laboratory environment.
Understanding the Hazard Profile
-
Aniline and its Derivatives : Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause serious eye damage, may lead to an allergic skin reaction, and is suspected of causing genetic defects and cancer.[2][3] Aniline compounds can also cause damage to organs through prolonged or repeated exposure.[2]
-
Trifluoromethyl Group (-CF3) : The trifluoromethyl group is a strong electron-withdrawing group that can enhance the metabolic stability and membrane permeability of a molecule. While this is beneficial for drug design, it can also influence the compound's toxicity profile. Trifluoromethylated anilines are often associated with skin, eye, and respiratory irritation.[4][5][6]
-
Trifluoromethylthio Group (-SCF3) : The trifluoromethylthio group is known for its high lipophilicity, which can facilitate absorption through the skin. Compounds containing this group should be handled with care to avoid dermal contact.
Given this composite of potential hazards, it is prudent to treat this compound as a substance that is toxic, an irritant, and readily absorbed through the skin.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A systematic approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Tightly fitting safety goggles and a face shield. | Double-gloving with nitrile gloves as the inner layer and butyl rubber or heavy-duty nitrile gloves as the outer layer. | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood. |
| Chemical Reactions and Work-up | Tightly fitting safety goggles and a face shield. | Double-gloving with nitrile and butyl rubber or heavy-duty nitrile gloves. | Chemical-resistant lab coat or disposable coveralls. | All operations should be conducted within a certified chemical fume hood. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty butyl rubber gloves over nitrile gloves. | Chemical-resistant disposable coveralls, shoe covers, and an apron. | A full-face respirator with a combination organic vapor/HEPA cartridge may be necessary for large spills. |
| Waste Disposal | Tightly fitting safety goggles. | Double-gloving with nitrile and butyl rubber or heavy-duty nitrile gloves. | Full-length lab coat with tight cuffs and closed-toe shoes. | Work within a certified chemical fume hood. |
Procedural Guidance: Step-by-Step Protocols
Adherence to strict protocols is essential for ensuring safety. The following procedures are designed to minimize risk and create a self-validating system of safety.
Donning and Doffing PPE
A critical aspect of PPE is the procedure for putting it on (donning) and taking it off (doffing) to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Coveralls: Put on a clean, full-length lab coat or disposable coveralls.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respiratory Protection: If required, perform a fit check and don the respirator.
-
Eye/Face Protection: Put on safety goggles and a face shield.
-
Outer Gloves: Don the second pair of butyl rubber or heavy-duty nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence:
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior with your bare hands.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it outwards and away from your body.
-
Eye/Face Protection: Remove the face shield and goggles from the back.
-
Respiratory Protection: If used, remove the respirator from the back.
-
Inner Gloves: Remove the inner gloves, again without touching the exterior.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[4][5]
Experimental Workflow
The following diagram illustrates the key decision points and safety measures to be implemented throughout the experimental workflow.
Caption: Experimental workflow for handling this compound.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately remove contaminated clothing.[7] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[4][8] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
-
Spill : Evacuate the area. Wear the appropriate PPE as outlined in the table above. For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[9] For large spills, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste and contaminated materials is a crucial aspect of laboratory safety and environmental responsibility.
-
Chemical Waste : All waste containing this compound should be collected in a designated, labeled, and sealed container. The waste should be disposed of through your institution's hazardous waste program. Do not dispose of this chemical down the drain.[5]
-
Contaminated PPE : All disposable PPE, such as gloves, aprons, and coveralls, that has come into contact with the chemical should be considered hazardous waste and disposed of accordingly.[10] Reusable PPE, such as lab coats, should be professionally decontaminated before reuse.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
- Personal protective equipment for handling Aniline Mustard. Benchchem.
- Safety D
- Aniline. Lanxess.
- Safety D
- What are the health and safety guidelines for Aniline in workplaces? Knowledge.
- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Loba Chemie.
- Safety D
- A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS.
- SAFETY D
- SAFETY D
- SAFETY D
- Material Safety D
- SAFETY D
- The Advent of the Trifluoromethylthio Group: A Historical and Technical Guide to Trifluoromethylthiol
Sources
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. bloomtechz.com [bloomtechz.com]
- 4. lobachemie.com [lobachemie.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. fishersci.com [fishersci.com]
- 9. lanxess.com [lanxess.com]
- 10. gfl.co.in [gfl.co.in]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
